molecular formula C55H73ClN4O16 B12414098 Bis-(N,N'-PEG4-NHS ester)-Cy5

Bis-(N,N'-PEG4-NHS ester)-Cy5

カタログ番号: B12414098
分子量: 1081.6 g/mol
InChIキー: WEBFOGFOTIHXBB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Bis-(N,N'-PEG4-NHS ester)-Cy5 (CAS 2107273-48-1) is a bifunctional cyanine dye linker designed for labeling biomolecules. This compound features two amine-reactive NHS ester groups, enabling efficient conjugation to primary amines on proteins, antibodies, peptides, and other substrates on both ends of the molecule . The incorporated PEG4 (polyethylene glycol) spacers significantly enhance solubility in aqueous media, which is crucial for working with biological systems and helps reduce non-specific binding . With excitation and emission maxima at 649 nm and 667 nm respectively, it is a bright red-fluorescent probe ideal for generating labeled biomolecules for various applications including in vivo imaging, fluorescence-based assays, biomarker detection, and drug design research . The molecular formula of the compound is C55H73ClN4O16, with a molecular weight of 1081.65 g/mol . It is recommended to store the product at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

特性

分子式

C55H73ClN4O16

分子量

1081.6 g/mol

IUPAC名

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C55H73N4O16.ClH/c1-54(2)42-12-8-10-14-44(42)56(24-28-68-32-36-72-40-38-70-34-30-66-26-22-52(64)74-58-48(60)18-19-49(58)61)46(54)16-6-5-7-17-47-55(3,4)43-13-9-11-15-45(43)57(47)25-29-69-33-37-73-41-39-71-35-31-67-27-23-53(65)75-59-50(62)20-21-51(59)63;/h5-17H,18-41H2,1-4H3;1H/q+1;/p-1

InChIキー

WEBFOGFOTIHXBB-UHFFFAOYSA-M

異性体SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-]

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOCCC(=O)ON6C(=O)CCC6=O)C.[Cl-]

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional, fluorescent crosslinking agent. It is designed for researchers, scientists, and drug development professionals who utilize fluorescent probes for biomolecule labeling, detection, and the study of molecular interactions. This document details the physicochemical properties, mechanism of action, and key applications of this reagent. Furthermore, it offers detailed experimental protocols for its use in protein labeling and crosslinking, and presents a conceptual workflow for its application in studying protein-protein interactions, visualized with a Graphviz diagram.

Introduction

This compound is a sophisticated chemical probe that integrates a bright, far-red cyanine (B1664457) dye (Cy5) with a bifunctional crosslinking architecture. The molecule features two N-hydroxysuccinimide (NHS) ester groups, making it reactive towards primary amines present on biomolecules such as proteins and oligonucleotides. A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances its aqueous solubility, minimizing aggregation and non-specific binding, which is often a challenge with cyanine dyes.[1] This unique combination of features makes it a valuable tool for a range of applications, from simple fluorescent labeling to more complex studies of protein-protein interactions and the creation of well-defined bioconjugates.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is largely determined by its chemical and photophysical characteristics. This compound exhibits properties that make it well-suited for biological applications, particularly in environments where background fluorescence is a concern.

Property Value Reference
Molecular Formula C55H73ClN4O16[2]
Molecular Weight ~1081.7 g/mol [2]
CAS Number 2107273-48-1[2]
Excitation Maximum (λex) ~649 nm[2]
Emission Maximum (λem) ~667 nm[2]
Molar Extinction Coefficient (ε) ~232,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) Estimated 0.07 - 0.2[3]
Solubility Water, DMSO, DMF, DCM[2]
Storage -20°C, desiccated and protected from light

Note on Quantum Yield: The quantum yield for the non-PEGylated Cy5-NHS ester is reported to be approximately 0.2.[3] PEGylation can sometimes lead to a decrease in quantum yield, with a similar PEGylated Cy5 derivative reported to have a quantum yield of 0.07.[3] The actual value for this specific compound may lie within this range.

Mechanism of Action

The reactivity of this compound is conferred by its two NHS ester groups. These groups react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions (pH 7.2-8.5) to form stable amide bonds. The reaction releases N-hydroxysuccinimide as a byproduct. The bifunctional nature of the molecule allows for the crosslinking of two amine-containing molecules or the labeling of a single molecule at two different sites, provided the steric conditions are favorable.

G reagent This compound (Two NHS Esters) intermediate Singly-reacted Intermediate (One NHS ester has reacted) reagent->intermediate + Protein A (pH 7.2-8.5) hydrolyzed_reagent Hydrolyzed Reagent (Inactive) reagent->hydrolyzed_reagent + H₂O (competing reaction) nhs_byproduct N-hydroxysuccinimide (Byproduct) reagent->nhs_byproduct releases protein1 Protein A (with primary amines, e.g., Lysine) protein2 Protein B (with primary amines, e.g., Lysine) crosslinked_product Fluorescently Crosslinked Protein A-Protein B Complex intermediate->crosslinked_product + Protein B intermediate->nhs_byproduct releases

Reaction mechanism of this compound with primary amines on proteins.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications.

General Protein Labeling

This protocol describes the labeling of a single protein with this compound. Depending on the molar ratio, this may result in the labeling of one or two primary amines on the same protein molecule.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~649 nm (for Cy5).

Protein-Protein Crosslinking

This protocol outlines a hypothetical workflow for using this compound to crosslink two interacting proteins and confirm the interaction.

Materials:

  • Purified Protein A and Protein B

  • This compound

  • Reaction and quenching buffers as in 4.1.

  • SDS-PAGE reagents

  • Fluorescence imaging system

Procedure:

  • Incubate Interacting Proteins: Mix Protein A and Protein B in a suitable interaction buffer at concentrations that favor complex formation. Incubate for 30-60 minutes.

  • Prepare Dye Stock Solution: As described in 4.1.2.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dye stock solution to the protein mixture.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Quenching: Stop the reaction as described in 4.1.5.

  • Analysis by SDS-PAGE:

    • Run a sample of the reaction mixture on an SDS-PAGE gel.

    • Visualize the gel using a fluorescence scanner with excitation and emission settings appropriate for Cy5. A band corresponding to the molecular weight of the Protein A-Protein B-Cy5 conjugate should be visible.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis proteinA Purified Protein A mix Mix Proteins A and B (allow interaction) proteinA->mix proteinB Purified Protein B proteinB->mix dye This compound in DMSO add_dye Add Cy5 Crosslinker dye->add_dye mix->add_dye incubate Incubate (30-60 min, RT) add_dye->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench sds_page SDS-PAGE quench->sds_page fluorescence_scan Fluorescence Scan (Cy5 channel) sds_page->fluorescence_scan protein_stain Total Protein Stain (e.g., Coomassie) fluorescence_scan->protein_stain analysis Analyze Bands: - Unreacted Proteins - Crosslinked Complex protein_stain->analysis

References

Bis-(N,N'-PEG4-NHS ester)-Cy5 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sophisticated bifunctional, amine-reactive fluorescent labeling reagent. This molecule integrates three key components: a central Cyanine 5 (Cy5) fluorophore, two hydrophilic polyethylene (B3416737) glycol (PEG4) spacers, and two terminal N-hydroxysuccinimide (NHS) ester reactive groups. The Cy5 core provides a strong, photostable signal in the far-red region of the spectrum, a range known for minimal autofluorescence in biological samples.[1][2] The dual NHS esters enable the covalent crosslinking of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides, through the formation of stable amide bonds.[3][4][5] The hydrophilic PEG4 linkers enhance the water solubility of the entire compound, which is beneficial for bioconjugation reactions in aqueous buffer systems.[6]

This combination of features makes this compound a versatile tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the study of protein-protein interactions.[3][6]

Chemical Structure and Physicochemical Properties

The molecule consists of a central Cy5 dye, flanked on both sides by a PEG4 linker, which is in turn terminated by an NHS ester group. This symmetrical, bifunctional design allows for the crosslinking of two separate amine-containing molecules or the labeling of multiple sites on a single molecule.

cluster_0 This compound NHS_1 NHS Ester PEG4_1 PEG4 Linker NHS_1->PEG4_1 Cy5 Cy5 Fluorophore PEG4_1->Cy5 PEG4_2 PEG4 Linker Cy5->PEG4_2 NHS_2 NHS Ester PEG4_2->NHS_2

A simplified modular diagram of the this compound structure.
Physicochemical Data

The key properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅₅H₇₃ClN₄O₁₆[6][7][8]
Molecular Weight ~1081.7 g/mol [6][7]
Excitation Maximum (λex) 649 nm[6][9]
Emission Maximum (λem) 667 nm[6][9]
Extinction Coefficient 232,000 M⁻¹cm⁻¹[6]
Purity ≥98%[6][8]
Solubility Water, DMSO, DMF, DCM[6]
Storage Conditions -20°C, protect from light[6]

Mechanism of Action: Amine-Reactive Chemistry

The utility of this reagent is centered on the reactivity of its terminal N-hydroxysuccinimide (NHS) esters. NHS esters are highly efficient electrophilic groups that readily react with nucleophilic primary amines (—NH₂), which are abundantly found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[3][10]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester.[3][11] This results in the formation of a highly stable amide bond and the release of NHS as a leaving group.[10][11] This covalent linkage is resistant to hydrolysis under typical physiological conditions, ensuring the stability of the resulting conjugate.[3] The reaction is highly dependent on pH, with optimal efficiency occurring in slightly alkaline conditions (pH 7.2–8.5), where the target amine groups are deprotonated and thus more nucleophilic.[3][12][13]

reagents Dye-NHS Ester + R'—NH₂ (Primary Amine) reaction_conditions pH 7.2 - 8.5 reagents->reaction_conditions products Dye—CO—NH—R' (Stable Amide Bond) + NHS (Leaving Group) reaction_conditions->products

Reaction scheme of an NHS ester with a primary amine to form a stable amide bond.

Experimental Protocols

The following is a generalized protocol for labeling a protein with this compound. The exact amounts and molar ratios should be optimized for each specific application.

Required Materials
  • This compound

  • High-quality, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers with primary amines like Tris or glycine.[10][12]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or spin column.

Reagent Preparation
  • Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[14] Ensure the protein solution is free of ammonium (B1175870) ions or amine-containing stabilizers.[14]

  • Dye Solution: Immediately before use, prepare a stock solution of this compound by dissolving it in high-quality DMSO or DMF.[11][12] The dye is susceptible to hydrolysis, so fresh preparation is critical.[14]

Labeling Procedure
  • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A 5- to 20-fold molar excess of dye to protein is a common starting point for optimization.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][12]

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes. This will consume any unreacted NHS ester.

Purification
  • Separate the labeled protein conjugate from unreacted dye and the NHS byproduct. Size-exclusion chromatography is the most common and effective method for proteins.[12]

  • Monitor the column fractions by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).

  • Pool the fractions containing the labeled protein.

  • Determine the degree of labeling (DOL) via spectrophotometry.

Summary of Reaction Parameters
ParameterRecommended ConditionNotes
pH 7.2 - 8.5Critical for amine reactivity and minimizing NHS ester hydrolysis.[3][10]
Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[12][14]
Solvent for Dye Anhydrous DMSO or DMFPrepare fresh immediately before use.[11][12]
Reaction Time 0.5 - 4 hours at RT, or overnight at 4°CLonger times may be needed but can increase hydrolysis.[10][12]
Temperature Room Temperature or 4°CLower temperature can reduce non-specific binding and hydrolysis.[10]

Example Experimental Workflow

The following diagram illustrates a typical workflow for a protein labeling experiment, from initial preparation to final characterization of the conjugate.

A Prepare Protein in Amine-Free Buffer (pH 8.3) C Combine Reagents & Incubate (1-4h, RT) A->C B Prepare Fresh Dye Stock in Anhydrous DMSO B->C D Purify Conjugate via Size-Exclusion Chromatography C->D E Characterize Conjugate (Spectrophotometry, SDS-PAGE) D->E F Store Conjugate (4°C or -20°C, protected from light) E->F

Workflow for fluorescent labeling of a protein with an NHS ester dye.

References

Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent labeling reagent. It covers its chemical and physical properties, and detailed experimental protocols for its application in bioconjugation, with a focus on its relevance in research and drug development.

Core Properties and Specifications

This compound is a cyanine-based fluorescent dye functionalized with two N-hydroxysuccinimide (NHS) ester groups via a polyethylene (B3416737) glycol (PEG) spacer. This bifunctional nature allows for the crosslinking of amine-containing molecules. The Cy5 fluorophore emits in the far-red spectrum, a region often favored for biological imaging due to reduced background fluorescence from cellular components. The hydrophilic PEG4 spacer enhances the solubility of the molecule in aqueous buffers.[1]

PropertyValue
Molecular Weight 1081.7 g/mol [1] (also cited as 1081.6 g/mol [2][3])
Molecular Formula C55H73ClN4O16[1][2][3]
Purity ≥98%[1][3]
Excitation Maximum 649 nm[1]
Emission Maximum 667 nm[1]
Extinction Coefficient 232,000 M⁻¹cm⁻¹[1]
Solubility Water, DMSO, DMF, DCM[1]
Storage -20°C, desiccated, protected from light[1]

Applications in Research and Drug Development

The primary application of this compound is the fluorescent labeling of biomolecules containing primary amines, such as proteins, antibodies, peptides, and amine-modified oligonucleotides.[4] The resulting fluorescently tagged molecules are valuable tools in a variety of research and drug development applications, including:

  • Immunoassays: Labeled antibodies can be used for sensitive detection of antigens in techniques like flow cytometry and immunofluorescence microscopy.[5]

  • In Vivo Imaging: The far-red emission of Cy5 is suitable for deep-tissue imaging with minimal autofluorescence.

  • Drug Design and Delivery: Fluorescently labeling drug candidates or delivery vehicles allows for the tracking of their biodistribution and cellular uptake.[1]

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Reagent Preparation
  • Antibody/Protein Solution: The protein should be in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5] If the buffer contains interfering substances like Tris or BSA, the protein must be purified prior to labeling, for example, by dialysis against PBS.[5][6]

  • Reaction Buffer: A buffer with a pH of 8.0-9.0 is optimal for the labeling reaction.[5] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) at the appropriate pH.[5][7]

  • Dye Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF, typically at a concentration of 10 mg/mL.[5][8] This solution should be prepared fresh immediately before use.[5]

Labeling Reaction
  • pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of the reaction buffer (e.g., 10 µL of 1 M sodium bicarbonate per 100 µL of protein solution).[5]

  • Molar Ratio Calculation: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio.[5]

  • Reaction Incubation: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for at least 1 hour at room temperature or overnight on ice, protected from light.[7][9]

Purification of the Conjugate

After the incubation period, it is crucial to remove any unconjugated dye. This is typically achieved using size-exclusion chromatography, such as a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO).[5]

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (around 650 nm for Cy5).[5] An optimal DOL for antibodies is typically between 2 and 7.[5]

Visualized Workflows and Reactions

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

G A Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) C Combine and Incubate (Room temperature, 1 hour, protected from light) A->C B Prepare Dye Stock Solution (this compound in DMSO/DMF) B->C D Purify Conjugate (Size-Exclusion Chromatography) C->D E Characterize Conjugate (Spectrophotometry for DOL) D->E F Labeled Biomolecule Ready for Use E->F

Caption: General workflow for labeling biomolecules with this compound.

Amine-Reactive Labeling Chemistry

The core of the labeling process is the reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and a primary amine on the target biomolecule. This reaction forms a stable amide bond.

G reagents This compound Biomolecule-NH₂ products Cy5-PEG4-Biomolecule Conjugate (Stable Amide Bond) N-hydroxysuccinimide reagents->products pH 8.0-9.0

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

References

An In-depth Technical Guide on the Core Mechanism of Action of Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a homobifunctional crosslinking and fluorescent labeling reagent. Its unique structure, comprising two amine-reactive N-hydroxysuccinimide (NHS) esters and a central Cyanine 5 (Cy5) fluorophore connected by polyethylene (B3416737) glycol (PEG) spacers, enables covalent conjugation to biomolecules. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and biological processes.

Core Mechanism of Action

The fundamental mechanism of action of this compound is centered on the reactivity of its terminal NHS esters towards primary amines. This reaction, a nucleophilic acyl substitution, forms stable amide bonds, thereby covalently linking the Cy5-PEG scaffold to the target biomolecule(s).

The Amine-Reactive Chemistry of NHS Esters

N-hydroxysuccinimide esters are highly reactive towards the unprotonated aliphatic amine groups found in biomolecules. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.

The reaction proceeds as follows:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group.

  • Stable Amide Bond Formation: A stable and effectively irreversible amide bond is formed between the reagent and the biomolecule.

This reaction is most efficient at a slightly alkaline pH (7.2-8.5), which facilitates the deprotonation of the primary amines, enhancing their nucleophilicity. However, a competing hydrolysis reaction, where water attacks the NHS ester, also increases with pH. Therefore, careful control of the reaction pH is crucial for optimal conjugation efficiency.

Molecular Structure and Properties

The structure of this compound incorporates three key functional components: the Cy5 fluorophore, the PEG4 spacers, and the two NHS esters.

ComponentFunction
Cy5 Fluorophore Provides a strong fluorescent signal in the far-red region of the spectrum, minimizing background autofluorescence from biological samples.
PEG4 Spacers The hydrophilic polyethylene glycol chains increase the solubility of the reagent and the resulting conjugate in aqueous buffers, reducing aggregation and improving biocompatibility.
Bis-NHS Esters The two terminal N-hydroxysuccinimide esters allow for the covalent crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule.
Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C55H73ClN4O16PubChem CID: 156597094[1]
Molecular Weight 1081.6 g/mol PubChem CID: 156597094[1]
Excitation Maximum (λex) ~646 nmBroadPharm (for Cy5-NHS ester)[2]
Emission Maximum (λem) ~662 nmBroadPharm (for Cy5-NHS ester)[2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹BroadPharm (for Cy5-NHS ester)[2]
Fluorescence Quantum Yield (Φ) ~0.2 (for Cy5-NHS ester)BroadPharm (for Cy5-NHS ester)[2]
Fluorescence Quantum Yield (Φ) ~0.28 (for diSulfo-Cy5 NHS Ester)BroadPharm[3]

Note: Spectroscopic data is for a closely related mono-functional Cy5-NHS ester and a di-sulfo Cy5 NHS ester, and should be considered as an approximation for the bifunctional PEGylated molecule.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool for a range of applications:

  • Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can stabilize transient interactions, allowing for their identification and characterization by techniques such as SDS-PAGE and mass spectrometry.

  • Fluorescent Labeling: The central Cy5 dye allows for the fluorescent labeling of proteins, antibodies, and other biomolecules for use in applications like fluorescence microscopy, flow cytometry, and immunoassays.

  • Intramolecular Crosslinking: At low protein concentrations and high reagent concentrations, intramolecular crosslinking can be favored, providing information about protein conformation and domain organization.

Experimental Protocols

The following are generalized protocols for protein labeling and crosslinking using this compound. Optimization will be required for specific applications.

General Considerations
  • Buffer Selection: Use an amine-free buffer at a pH between 7.2 and 8.5, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS esters.

  • Reagent Preparation: this compound is susceptible to hydrolysis. Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.

  • Molar Ratio: The molar ratio of the crosslinker to the protein will influence the extent of labeling and the balance between intramolecular and intermolecular crosslinking. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point.

Protocol for Protein Labeling/Crosslinking
  • Protein Preparation: Prepare the protein to be labeled in the chosen amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Dissolution: Immediately prior to use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction Incubation: Add the desired molar excess of the dissolved reagent to the protein solution while gently vortexing. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.

  • Purification: Remove unreacted crosslinker and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

Analysis of Crosslinked Products
  • SDS-PAGE: Analyze the reaction products by SDS-PAGE. Intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to protein dimers, trimers, etc. The fluorescent Cy5 tag allows for in-gel fluorescence scanning before staining with traditional protein stains.

  • Mass Spectrometry: For detailed analysis of crosslinked sites, the protein bands of interest can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry. Specialized software can then be used to identify the crosslinked peptides.

Visualizing the Mechanism and Workflows

Signaling Pathway: NHS Ester Reaction with Primary Amines

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Reagent This compound (R-NHS) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Protein Protein with Primary Amine (Protein-NH2) Protein->Intermediate Conjugate Stable Amide Bond (Protein-NH-CO-R) Intermediate->Conjugate Collapse LeavingGroup N-Hydroxysuccinimide (NHS) Intermediate->LeavingGroup

Caption: Reaction mechanism of an NHS ester with a primary amine.

Experimental Workflow: Protein Crosslinking and Analysis

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis ProteinPrep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction Incubate Protein and Reagent (30-60 min at RT or 2h at 4°C) ProteinPrep->Reaction ReagentPrep Dissolve Bis-Cy5-NHS Ester (in DMSO or DMF) ReagentPrep->Reaction Quench Quench Reaction (Optional) (e.g., Tris buffer) Reaction->Quench Purification Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purification SDSPAGE SDS-PAGE Analysis (Visualize by fluorescence and staining) Purification->SDSPAGE MassSpec Mass Spectrometry (Identify crosslinked peptides) SDSPAGE->MassSpec Crosslinking_Logic cluster_outcomes Crosslinking Outcomes Condition Reaction Conditions Intramolecular Intramolecular Crosslinking (Within a single protein) Condition->Intramolecular Low Protein Concentration High Reagent Concentration Intermolecular Intermolecular Crosslinking (Between different proteins) Condition->Intermolecular High Protein Concentration Lower Reagent Concentration

References

Technical Guide: Storage, Stability, and Handling of Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the storage, stability, and handling of Bis-(N,N'-PEG4-NHS ester)-Cy5, a bifunctional fluorescent labeling reagent. Understanding these critical parameters is vital for ensuring the integrity and performance of the reagent in bioconjugation, drug development, and various research applications.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at the termini of a polyethylene (B3416737) glycol (PEG) spacer, which is attached to a Cyanine 5 (Cy5) fluorophore. The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, while the Cy5 moiety allows for sensitive fluorescent detection in the far-red spectrum. The PEG4 linker enhances water solubility and can reduce aggregation of the conjugated biomolecules.

Storage and Handling Recommendations

Proper storage and handling are paramount to prevent degradation and ensure the reactivity of this compound.

Key Storage and Handling Parameters:

ParameterRecommendationRationale
Temperature Store at -20°C or colder.Minimizes the rate of chemical degradation, including hydrolysis of the NHS esters.
Moisture Store in a desiccated environment. Avoid repeated opening and closing of the container.The NHS ester groups are highly susceptible to hydrolysis in the presence of water.
Light Protect from light.The Cy5 fluorophore is susceptible to photobleaching upon exposure to light.
Inert Atmosphere For optimal long-term stability, consider purging the vial with an inert gas like argon or nitrogen before sealing.Displaces moisture and oxygen, further protecting the NHS esters and the Cy5 dye.

Handling Solid Reagent: Before opening the vial, it is crucial to allow it to equilibrate to room temperature. This prevents moisture from the air from condensing onto the cold solid, which would lead to rapid hydrolysis of the NHS esters.

Preparing Stock Solutions: Stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). It is highly recommended to prepare fresh solutions for each experiment as the stability of NHS esters in solution is limited, even at low temperatures. If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C under an inert atmosphere.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of the NHS esters and the photostability of the Cy5 dye.

Hydrolysis of NHS Esters

The most significant degradation pathway for this molecule is the hydrolysis of the N-hydroxysuccinimide esters. This reaction converts the amine-reactive NHS ester into a non-reactive carboxylic acid, rendering the crosslinker ineffective for conjugation.

The rate of hydrolysis is highly dependent on pH and temperature.

Table of NHS Ester Half-life in Aqueous Solution:

pHTemperature (°C)Approximate Half-life
7.044-5 hours
8.04~1 hour
8.64~10 minutes

Data is generalized for NHS esters and may vary slightly for this specific molecule.

dot

cluster_conditions Accelerating Factors A This compound (Active) B Hydrolyzed Product (Inactive Carboxylic Acid) A->B H₂O (Moisture) C N-hydroxysuccinimide (Byproduct) A->C H₂O (Moisture) High pH High pH High Temperature High Temperature Aqueous Buffer Aqueous Buffer

Figure 1. Primary degradation pathway of this compound via hydrolysis.

Photostability of Cy5

The Cy5 fluorophore is susceptible to photobleaching, which is the irreversible destruction of its fluorescent properties upon exposure to excitation light. This can lead to a decrease in signal intensity during fluorescence imaging experiments. The use of antifade reagents in imaging buffers can help to mitigate photobleaching.

Stability of the PEG Linker

Polyethylene glycol linkers are generally stable under physiological conditions. However, under harsh conditions such as strong acids or bases, or in the presence of reactive oxygen species, the ether bonds of the PEG chain can be susceptible to cleavage. For most standard bioconjugation and imaging applications, degradation of the PEG4 linker is not a primary concern.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the integrity of the NHS esters and the fluorescent properties of the Cy5 dye over time under various conditions.

Protocol for Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be detected by an increase in absorbance at 260 nm.

Materials:

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution into the amine-free aqueous buffer at the desired pH to a final concentration suitable for absorbance measurements.

  • Immediately measure the initial absorbance spectrum (220-700 nm) at time zero.

  • Incubate the solution under the desired storage conditions (e.g., 4°C, room temperature).

  • At various time points, measure the absorbance spectrum.

  • Monitor the increase in absorbance at 260 nm (due to NHS release) and any changes in the Cy5 absorbance peak (~650 nm).

  • The rate of hydrolysis can be determined by the rate of increase in absorbance at 260 nm.

dot

start Prepare Stock Solution (Anhydrous DMSO) step1 Dilute in Aqueous Buffer (Desired pH) start->step1 step2 Measure Initial Absorbance (t=0) step1->step2 step3 Incubate under Test Conditions step2->step3 step4 Measure Absorbance at Time Points (t=n) step3->step4 step4->step3 Repeat at intervals end Analyze Data (A₂₆₀ and A₆₅₀) step4->end

Figure 2. Workflow for assessing NHS ester hydrolysis via UV-Vis spectrophotometry.

Protocol for Assessing NHS Ester Activity via Amine Reactivity Assay

This functional assay determines the remaining amine-reactive capacity of the reagent after storage.

Materials:

  • Stored this compound

  • A model amine-containing molecule (e.g., a small peptide with a single lysine, or a simple primary amine like n-butylamine)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a suitable column (e.g., C18) and detectors (UV-Vis and fluorescence)

Procedure:

  • Prepare a solution of the stored this compound.

  • Prepare a solution of the model amine in the reaction buffer.

  • Mix the reagent and the amine at a defined molar ratio.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes at room temperature).

  • Quench the reaction by adding the quenching solution.

  • Analyze the reaction mixture by HPLC.

  • Quantify the amount of conjugated product, unreacted amine, and hydrolyzed reagent.

  • Compare the conjugation efficiency to that of a freshly prepared reagent to determine the loss of activity.

dot

reagent Stored this compound mix Mix and React (pH 7.5, RT, 30 min) reagent->mix amine Model Amine Solution (e.g., Lys-peptide) amine->mix quench Quench Reaction (e.g., Tris buffer) mix->quench hplc HPLC Analysis (UV-Vis & Fluorescence Detection) quench->hplc analyze Quantify Conjugate, Unreacted Amine, and Hydrolyzed Reagent hplc->analyze

Figure 3. Logical flow for the amine reactivity assay to determine functional stability.

Conclusion

The stability of this compound is critical for its successful application in bioconjugation and related fields. The primary route of degradation is the hydrolysis of the NHS esters, which is accelerated by moisture and alkaline pH. Proper storage at -20°C in a desiccated, dark environment is essential. For quantitative assessment of stability, a combination of spectrophotometric and chromatographic methods can provide a comprehensive understanding of the reagent's integrity over time. By adhering to the guidelines presented in this technical guide, researchers can ensure the optimal performance and reproducibility of their experiments involving this compound.

The Pivotal Role of the PEG4 Linker in Bis-(N,N'-PEG4-NHS ester)-Cy5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the tetraethylene glycol (PEG4) linker as a core component of the homobifunctional crosslinker, Bis-(N,N'-PEG4-NHS ester)-Cy5. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, functional advantages, and experimental considerations of employing this reagent in bioconjugation.

Introduction to the PEG4 Linker in Bioconjugation

In the landscape of bioconjugation, the choice of a chemical linker to connect molecules to proteins, antibodies, or other biologics is a critical design decision.[1] This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have become a cornerstone technology.[1][2] Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The this compound reagent integrates two PEG4 linkers with a central Cyanine 5 (Cy5) fluorescent dye, flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. This architecture allows for the crosslinking of molecules containing primary amines, with the embedded Cy5 dye enabling fluorescent detection and quantification.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : Many potent therapeutic payloads are inherently hydrophobic.[3] This poor water solubility can lead to aggregation, which can reduce efficacy and increase the risk of an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][4]

  • Reduced Immunogenicity and Enhanced Stability : The PEG component can create a protective hydration shell around the bioconjugate.[1][4] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1][5] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]

  • Improved Pharmacokinetics : By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1][] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]

  • Optimal Spacing and Reduced Steric Hindrance : The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules.[1][7] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1]

Quantitative Data

The properties of the PEG4 linker and the Cy5 dye are summarized below for easy reference and comparison.

ParameterValueReference(s)
PEG4 Linker
Chemical Structure-(CH₂CH₂O)₄-[1]
Approximate Length1.4 nm[1][8]
Molecular Weight176.19 g/mol
Cy5 Dye
Excitation Maximum~649-651 nm[9][10]
Emission Maximum~670 nm[9][10]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[11]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling and purification.

Protein Labeling with this compound

This protocol details the conjugation of the NHS ester-functionalized linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[12][13]

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[14]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[14][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Buffer Exchange : Ensure the protein solution is free of amine-containing buffers like Tris or glycine, as these will compete with the labeling reaction.[13][16] If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

  • Prepare Dye Solution : Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[12]

  • Labeling Reaction : Add the dye stock solution to the protein solution at a desired molar ratio (e.g., 10:1 dye to protein).[12] The optimal ratio may need to be determined empirically.[12]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][15]

  • Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein

It is critical to remove unconjugated dye from the labeled protein to avoid high background signals in downstream applications.[17]

Method 1: Spin Column/Gel Filtration

This is a rapid method suitable for small sample volumes.[17]

  • Column Equilibration : Equilibrate a gel filtration spin column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).[13][17]

  • Sample Loading : Load the quenched reaction mixture onto the center of the resin bed.[17]

  • Elution : Centrifuge the column according to the manufacturer's instructions. The purified, labeled protein will be in the eluate, while the free dye remains in the column resin.[17]

Method 2: Size-Exclusion Chromatography (SEC)

SEC provides a higher resolution separation and is suitable for larger sample volumes.

  • System Equilibration : Equilibrate an SEC column with a suitable mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).[18]

  • Sample Injection : Inject the quenched reaction mixture onto the column.

  • Fraction Collection : Collect the fractions corresponding to the high molecular weight protein-dye conjugate, separating them from the low molecular weight free dye.

Characterization of the Conjugate

Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, should be determined.[17]

  • Measure Absorbance : Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[17]

  • Calculate Concentrations :

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm.

    • Dye Concentration (M) = A₆₅₀ / ε_dye

  • Calculate DOL : DOL = Dye Concentration / Protein Concentration

An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G cluster_0 Components of this compound NHS_Ester_1 NHS Ester (Amine Reactive) PEG4_1 PEG4 Linker NHS_Ester_1->PEG4_1 Cy5 Cy5 Fluorophore PEG4_1->Cy5 PEG4_2 PEG4 Linker Cy5->PEG4_2 NHS_Ester_2 NHS Ester (Amine Reactive) PEG4_2->NHS_Ester_2

Figure 1. Molecular components of the crosslinker.

G Start Start: Protein with Primary Amines Reaction Add this compound (pH 8.3-8.5) Start->Reaction Incubation Incubate (1-2h RT or overnight 4°C) Protect from Light Reaction->Incubation Quench Quench with Tris Buffer Incubation->Quench Purification Purify Conjugate (SEC or Spin Column) Quench->Purification Characterization Characterize (Determine DOL) Purification->Characterization End End: Purified, Labeled Protein Characterization->End

Figure 2. Experimental workflow for protein labeling.

G Hydrophobic_Payload Hydrophobic Payload PEG4_Linker PEG4 Linker Hydrophobic_Payload->PEG4_Linker Conjugation Increased_Solubility Increased Solubility & Reduced Aggregation PEG4_Linker->Increased_Solubility Shielding Steric Shielding PEG4_Linker->Shielding Improved_PK Improved Pharmacokinetics Increased_Solubility->Improved_PK Reduced_Immunogenicity Reduced Immunogenicity Shielding->Reduced_Immunogenicity Reduced_Immunogenicity->Improved_PK

Figure 3. Functional benefits of the PEG4 linker.

Conclusion

The PEG4 linker within the this compound reagent offers a powerful combination of properties for bioconjugation. Its discrete length, hydrophilicity, and flexibility are key to overcoming common challenges in the development of complex biologics, such as poor solubility, aggregation, and immunogenicity.[1][3] By providing a well-defined spacer, the PEG4 linker enhances the stability and pharmacokinetic properties of conjugates, ultimately contributing to a wider therapeutic window.[18][19] The detailed protocols and conceptual diagrams provided in this guide offer a practical framework for the successful application of this technology in creating next-generation therapeutics and research tools.

References

An In-Depth Technical Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(N,N'-PEG4-NHS ester)-Cy5, a homobifunctional, fluorescent crosslinking agent. It details the chemistry, protocols, and applications of this reagent for the covalent labeling and study of primary amines in biomolecules, with a particular focus on protein-protein interactions within signaling pathways.

Introduction to this compound

This compound is a powerful tool in chemical biology and proteomics. It features two N-hydroxysuccinimide (NHS) ester functional groups, which readily react with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The molecule incorporates a Cy5 fluorophore, a bright, far-red fluorescent dye, enabling sensitive detection and visualization of labeled molecules. A polyethylene (B3416737) glycol (PEG4) spacer arm enhances water solubility and reduces steric hindrance.

The bifunctional nature of this reagent allows for the crosslinking of proteins in close proximity, making it invaluable for studying protein-protein interactions, mapping protein complexes, and providing distance constraints for structural biology.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below, providing essential data for experimental design and analysis.

PropertyValueReference(s)
Molecular FormulaC55H73ClN4O16[1]
Molecular Weight1081.7 g/mol [1]
Excitation Maximum (λex)~649 nm[1]
Emission Maximum (λem)~667 nm[1]
Extinction Coefficient~250,000 cm⁻¹M⁻¹[1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
Target Functional GroupPrimary amines (-NH₂)[2]
Spacer ArmPEG4 (Polyethylene glycol, 4 units)[1]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, protected from light and moisture[1]

Reaction Mechanism

The labeling reaction is a nucleophilic acyl substitution. The primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0-9.0) Reagent This compound Reagent->Intermediate Product Protein-NH-CO-(PEG4)-Cy5-(PEG4)-CO-NH-Protein (Crosslinked Product) Intermediate->Product Formation of Stable Amide Bond Byproduct N-hydroxysuccinimide (NHS) Intermediate->Byproduct Release of Leaving Group

Reaction of this compound with primary amines.

Experimental Protocols

Below are detailed protocols for in vitro protein crosslinking and cell surface labeling. These should be considered as starting points and may require optimization for specific applications.

In Vitro Protein Crosslinking

This protocol is suitable for studying interactions between purified proteins or within a protein complex.

Materials:

  • Purified protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column or dialysis cassette for purification.

Protocol:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in a suitable amine-free buffer at pH 8.0-8.5.[3] If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with an appropriate buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring, protected from light.

  • Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted crosslinker and byproducts using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Analysis: The crosslinked, fluorescently labeled protein can be analyzed by SDS-PAGE, mass spectrometry, or fluorescence-based assays.

Cell Surface Protein Crosslinking

This protocol is designed for crosslinking proteins on the surface of living cells.

Materials:

  • Cultured cells in suspension or adherent.

  • Amine-free buffer (e.g., PBS, pH 8.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Cell lysis buffer.

Protocol:

  • Cell Preparation: Wash the cells twice with ice-cold, amine-free PBS to remove any amine-containing media. Resuspend the cells in PBS at a concentration of approximately 25 x 10⁶ cells/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate for 30 minutes at room temperature or on ice to minimize internalization of the reagent.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.

  • Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol for downstream analysis such as immunoprecipitation and Western blotting.

Data Presentation: Key Experimental Parameters

The following table summarizes key quantitative parameters for successful labeling experiments.

ParameterRecommended Range/ValueNotesReference(s)
Reaction pH8.0 - 9.0 (Optimal ~8.3-8.5)Balances amine reactivity with NHS ester hydrolysis.[2][3][2][3]
Molar Excess of Dye:Protein10:1 to 50:1 (for crosslinking)Should be optimized for each specific protein and application.[4]
Protein Concentration1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[3]
Reaction Time30 - 60 minutes at room temperature, or 2 hours at 4°CLonger incubation times may be required for less reactive proteins.[4]
Solvents for Stock SolutionAnhydrous DMSO or DMFEnsure the solvent is free of amines and water to prevent degradation of the NHS ester.[3]
Quenching Reagent20 - 50 mM Tris or GlycineCompetes with the target protein for any remaining active NHS esters.[2]

Case Study: Investigating EGFR Dimerization

A key application for fluorescently labeled biomolecules is the study of receptor dimerization in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While direct crosslinking with this compound can be used to capture EGFR dimers, an alternative approach involves labeling the ligand (EGF) to monitor receptor dynamics.

EGFR Signaling Pathway Overview

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Upon binding its ligand, EGF, the receptor undergoes a conformational change, dimerizes, and autophosphorylates its cytoplasmic tyrosine residues. These phosphorylated sites serve as docking stations for downstream signaling proteins, initiating cascades such as the RAS-MAPK and PI3K-AKT pathways.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_mono EGFR (Monomer) EGFR_dimer EGFR (Dimer) Activated EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2/Sos EGFR_dimer->Grb2 PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR_mono Binding

Simplified EGFR signaling pathway.
Experimental Workflow: Single-Molecule Imaging of EGFR Dimerization

This workflow outlines how a fluorescently labeled ligand can be used to study EGFR dimerization on the cell surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

EGFR_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Label_EGF Label EGF with This compound (Monofunctional Labeling) Purify_EGF Purify Cy5-EGF via Size-Exclusion Chromatography Label_EGF->Purify_EGF Add_Ligand Add Cy5-EGF to cells at low concentrations Purify_EGF->Add_Ligand Culture_Cells Culture cells expressing EGFR on glass coverslips Culture_Cells->Add_Ligand Image_Cells Image cells using TIRF Microscopy Add_Ligand->Image_Cells Track_Molecules Single-particle tracking of Cy5-EGF spots Image_Cells->Track_Molecules Analyze_Dimerization Analyze colocalization and photobleaching steps to determine receptor stoichiometry Track_Molecules->Analyze_Dimerization Model_Pathway Model EGFR dimerization and activation dynamics Analyze_Dimerization->Model_Pathway

Workflow for studying EGFR dimerization with fluorescent EGF.

Conclusion

This compound is a versatile and powerful reagent for the fluorescent labeling and crosslinking of primary amines in biomolecules. Its bifunctional nature, combined with the favorable properties of the Cy5 fluorophore and PEG spacer, makes it an ideal tool for investigating protein-protein interactions, mapping protein complexes, and studying the dynamics of signaling pathways. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this reagent in their studies, ultimately contributing to a deeper understanding of complex biological processes.

References

An In-depth Technical Guide to the Safety and Handling of Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of fluorescent labeling reagents is a cornerstone of modern molecular and cellular analysis. Among these, cyanine (B1664457) dyes, such as Cy5, offer bright and photostable signals in the far-red spectrum, minimizing background autofluorescence from biological samples.[1] The bifunctional nature of Bis-(N,N'-PEG4-NHS ester)-Cy5, with two amine-reactive N-hydroxysuccinimide (NHS) esters, makes it a versatile tool for crosslinking and labeling proteins, peptides, and other amine-containing molecules.[2] This guide provides a comprehensive overview of the safe handling, storage, disposal, and experimental application of this powerful reagent.

Chemical and Physical Properties

This compound is a complex molecule comprising a central Cy5 fluorophore linked to two polyethylene (B3416737) glycol (PEG) chains, each terminated with an NHS ester. The PEG linkers enhance water solubility and reduce the potential for aggregation of labeled biomolecules.[2]

PropertyValue
Molecular Formula C₅₅H₇₃ClN₄O₁₆
Molecular Weight 1081.65 g/mol
Excitation Maximum (λex) ~646 - 650 nm
Emission Maximum (λem) ~662 - 670 nm
Appearance Blue solid
Solubility Soluble in water, DMSO, and DMF

Hazard Identification and Safety Precautions

While the hazards of this specific compound have not been exhaustively studied, the available safety data for Cy5 NHS esters indicates that it should be handled with care in a laboratory setting.[3][4]

Hazard Classification:

HazardDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.
Skin Sensitization May cause an allergic skin reaction.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure safety.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are mandatory.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a dust mask or respirator is recommended.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the reagent and prevent accidental exposure.

Storage:

  • Store the vial at -20°C, protected from light and moisture.[1]

  • Keep the container tightly sealed.

  • Before opening, allow the vial to warm to room temperature to prevent condensation, as the NHS ester is moisture-sensitive.[2]

Handling:

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating dust when working with the solid form.

  • For preparing solutions, dissolve the reagent in anhydrous DMSO or DMF immediately before use.[2] Stock solutions are not recommended due to the hydrolysis of the NHS ester in the presence of moisture.[2]

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of the intensely colored dye and to neutralize any potential hazards.

For Small Spills:

  • Wear appropriate PPE.

  • Cover the spill with an absorbent material (e.g., paper towels, vermiculite).

  • Gently sweep the absorbed material into a designated waste container.

  • Decontaminate the area with a 10% bleach solution, followed by a thorough rinse with water. For surfaces sensitive to bleach, 70% ethanol (B145695) can be used.[7][8]

For Large Spills:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Follow the same procedure as for small spills, using appropriate spill control materials.

  • Contact your institution's environmental health and safety department for guidance.

Decontamination of Laboratory Equipment:

  • Immerse contaminated glassware and equipment in a 10% bleach solution for at least 30 minutes.[7]

  • Rinse thoroughly with water to remove any residual bleach.

  • For sensitive equipment, wipe down surfaces with a solution of mild detergent and water, followed by a rinse with deionized water.

Waste Disposal

All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect unused solid reagent and contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed container for chemical waste disposal.

  • Liquid Waste: Collect all solutions containing the dye in a designated, sealed waste container. Do not pour down the drain.[4] The NHS ester can be hydrolyzed and inactivated by adding a quenching buffer, such as Tris or glycine (B1666218), before disposal.[2] For larger quantities of dye waste, chemical treatments such as oxidation with hydrogen peroxide or coagulation may be considered to decolorize the waste before disposal, in accordance with local regulations.[9]

Experimental Protocols

The bifunctional nature of this compound allows for its use in crosslinking applications, such as studying protein-protein interactions or stabilizing protein complexes. It can also be used to label molecules with primary amines.

General Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking proteins in solution. The optimal conditions may need to be determined empirically.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in the chosen reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution to achieve the desired final concentration (a 10-50 fold molar excess of the crosslinker to protein is a common starting point).[10]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess crosslinker and byproducts by desalting chromatography or dialysis.

Cell Surface Labeling Protocol

This protocol is for labeling primary amines on the surface of living cells.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Cells in suspension

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 100 mM glycine in PBS)

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media. Resuspend the cells in cold PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Prepare Labeling Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Labeling Reaction: Add the labeling reagent to the cell suspension to a final concentration of 0.1-1 mM.

  • Incubation: Incubate the cells for 30 minutes at 4°C with gentle mixing to prevent cell settling.

  • Quenching: Stop the reaction by adding the quenching buffer and incubating for 10 minutes at 4°C.

  • Washing: Wash the cells three times with cold PBS to remove unreacted dye and byproducts. The labeled cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy.

Visualizations

The following diagrams illustrate the chemical reaction, a typical experimental workflow, and a decision-making process for handling spills.

G cluster_reactants Reactants cluster_products Products Protein_Amine {Protein-NH₂ | Primary Amine on Protein} Labeled_Protein {Protein-NH-CO-PEG-Cy5-PEG-CO-NH-Protein | Stable Amide Bonds} Protein_Amine->Labeled_Protein Reacts with Bis_NHS_Cy5 {this compound | Amine-Reactive Crosslinker} Bis_NHS_Cy5->Labeled_Protein Forms NHS {N-Hydroxysuccinimide | Byproduct} Bis_NHS_Cy5->NHS Releases

Chemical reaction of this compound with primary amines.

G Start Start: Protein Labeling Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Dye Prepare Bis-NHS-Cy5 Solution (Anhydrous DMSO/DMF) Start->Prepare_Dye Mix Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Labeled Protein (Desalting column/Dialysis) Quench->Purify End End: Labeled Protein Purify->End

General workflow for protein labeling with this compound.

G Spill Spill Occurs Assess_Size Assess Spill Size Spill->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Absorb Absorb with Inert Material Small_Spill->Absorb Evacuate Evacuate Area Large_Spill->Evacuate Decontaminate Decontaminate Area (10% Bleach) Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End End Dispose->End Contact_EHS Contact EHS Evacuate->Contact_EHS Contact_EHS->End

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation with Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of antibodies with Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent dye that emits in the far-red spectrum. The N-hydroxysuccinimide (NHS) ester functional groups of this reagent readily react with primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation of the conjugated antibody. This protocol details the materials, reagents, and a step-by-step procedure for efficient and reproducible antibody conjugation, purification, and characterization. Additionally, it provides an example of a downstream application in immunofluorescence for visualizing the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound dye and the antibody conjugation process.

Table 1: Spectral Properties of Cy5

PropertyValueUnit
Excitation Maximum (λex)~649 - 651nm
Emission Maximum (λem)~666 - 670nm
Molar Extinction Coefficient (ε)~250,000M⁻¹cm⁻¹
Quantum Yield (Φ)~0.2 - 0.27-
Recommended Laser Lines633, 647nm

Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.[2]

Table 2: Recommended Parameters for Antibody Conjugation

ParameterRecommended Value
Antibody Concentration2 - 10 mg/mL
Molar Ratio of Dye to Antibody5:1 to 20:1
Optimal Degree of Labeling (DOL)2 - 7
Typical Antibody Recovery (SEC)70% - 90%

Experimental Protocols

Antibody and Reagent Preparation

1.1. Antibody Preparation:

  • The antibody to be labeled should be purified and in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.

  • Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with NHS ester reactions and must be removed.[3] Buffer exchange can be performed using dialysis or desalting columns.

  • The antibody concentration should be between 2-10 mg/mL for optimal labeling.[3]

1.2. Preparation of this compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4]

  • This stock solution should be used immediately.

Antibody Conjugation Procedure

2.1. Reaction Setup:

  • Adjust the pH of the antibody solution to 8.0-9.0 using a reaction buffer such as 1 M sodium bicarbonate. For example, add 10 µL of 1 M sodium bicarbonate to 100 µL of the antibody solution.

  • Calculate the volume of the 10 mM Cy5 stock solution needed to achieve the desired molar ratio of dye to antibody (a 10:1 to 20:1 ratio is a good starting point).

  • Add the calculated volume of the Cy5 stock solution to the antibody solution while gently vortexing.

2.2. Incubation:

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[4]

2.3. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching reagent can be added. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[4]

Purification of the Cy5-Conjugated Antibody

The unreacted dye must be removed from the conjugated antibody. Size-exclusion chromatography (SEC) using a desalting column is a common and effective method.[2]

  • Equilibrate the desalting column with PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the column.

  • Collect the fractions containing the purified antibody-dye conjugate. The colored conjugate will elute first, followed by the smaller, unreacted dye molecules.

Characterization of the Conjugate

4.1. Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and 650 nm (A650).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Concentration of Antibody (M) = [A280 - (A650 × Correction Factor)] / ε_antibody

    • Concentration of Cy5 (M) = A650 / ε_Cy5

    • Note: The correction factor for Cy5 at 280 nm is typically around 0.05. The molar extinction coefficient (ε) for a typical IgG antibody at 280 nm is ~210,000 M⁻¹cm⁻¹ and for Cy5 at 650 nm is ~250,000 M⁻¹cm⁻¹.

  • Calculate the DOL:

    • DOL = [Concentration of Cy5] / [Concentration of Antibody]

    • An optimal DOL is typically between 2 and 7.

Application Example: Immunofluorescence of EGFR Signaling Pathway

Cy5-conjugated antibodies are widely used in immunofluorescence to visualize the localization of specific proteins within cells. The following is a generalized protocol for staining the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling.

Protocol: Immunofluorescence Staining of EGFR
  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular epitopes).

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with a primary antibody specific for EGFR (unconjugated) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Incubate with the Cy5-conjugated secondary antibody (in this case, an anti-species antibody corresponding to the primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • (Optional) Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) reaction Conjugation Reaction (pH 8.0-9.0, 1h, RT) antibody_prep->reaction dye_prep Cy5-NHS Ester Stock Solution dye_prep->reaction purification Size-Exclusion Chromatography reaction->purification characterization Spectrophotometry (DOL Calculation) purification->characterization

Caption: Experimental workflow for antibody conjugation.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS recruits PI3K PI3K Dimerization->PI3K activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates Akt Akt PI3K->Akt activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription ERK->Transcription Cellular_Response Cellular Response (Proliferation, Survival) Akt->Cellular_Response Transcription->Cellular_Response

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols for Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[][2][3] Cyanine 5 (Cy5), a bright and photostable fluorophore that emits in the far-red spectrum, is a popular choice for labeling oligonucleotides used in a variety of applications, including fluorescence microscopy, fluorescence resonance energy transfer (FRET), and quantitative PCR (qPCR).[3][4] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Bis-(N,N'-PEG4-NHS ester)-Cy5.

The labeling chemistry is based on the reaction of an N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine.[5] The amine group, typically introduced at the 5' or 3' terminus of the oligonucleotide during synthesis, acts as a nucleophile, attacking the carbonyl of the NHS ester.[5] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG4) between the Cy5 dye and the NHS ester can improve the solubility of the dye-oligonucleotide conjugate and reduce steric hindrance, potentially enhancing hybridization efficiency.

Experimental Workflow

The overall workflow for labeling amine-modified oligonucleotides with this compound involves the dissolution of the oligonucleotide and the dye, the labeling reaction, and subsequent purification of the labeled product.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Dissolve Amine-Modified Oligonucleotide in Labeling Buffer Mix Mix Oligonucleotide and Dye Solutions Oligo->Mix Add Dye Solution to Oligo Solution Dye Dissolve this compound in Anhydrous DMSO or DMF Dye->Mix Incubate Incubate at Room Temperature (1-3 hours, protected from light) Mix->Incubate Purify Purify Labeled Oligonucleotide (e.g., Ethanol (B145695) Precipitation, HPLC) Incubate->Purify Stop Reaction QC Quantify and Assess Labeling Efficiency Purify->QC

Caption: Experimental workflow for Cy5 oligonucleotide labeling.

Detailed Experimental Protocols

Materials and Reagents
  • Amine-modified oligonucleotide (lyophilized)

  • This compound (stored desiccated at -20°C, protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the NHS ester.[6][7]

  • Nuclease-free water

  • Purification reagents (dependent on the chosen method):

Protocol 1: Labeling Reaction
  • Oligonucleotide Preparation: Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[6] Vortex and briefly centrifuge to ensure the oligonucleotide is fully dissolved.

  • Dye Preparation: Allow the vial of this compound to warm to room temperature before opening. Prepare a 10-20 mg/mL stock solution in anhydrous DMSO or DMF immediately before use.[6] Vortex until the dye is completely dissolved. This solution is sensitive to moisture and should be used promptly.[6]

  • Reaction Setup: In a microcentrifuge tube protected from light (e.g., wrapped in aluminum foil), combine the amine-modified oligonucleotide solution with a 5-10 fold molar excess of the dissolved Cy5 NHS ester.[5] Gently vortex the reaction mixture.

  • Incubation: Incubate the reaction at room temperature (~25°C) for 1-3 hours.[6] Longer incubation times (e.g., overnight) may improve labeling efficiency but can also increase the hydrolysis of the NHS ester.[6][9]

Protocol 2: Purification of Labeled Oligonucleotide

Purification is a critical step to remove unreacted dye, which can interfere with downstream applications and lead to a low signal-to-noise ratio.[10] Two common methods for purification are ethanol precipitation and High-Performance Liquid Chromatography (HPLC).

Method A: Ethanol Precipitation

This method is relatively quick but may not remove all of the free dye.

  • To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Mix thoroughly and incubate at -20°C for at least 30 minutes.[7]

  • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes at 4°C.[7]

  • Carefully decant the supernatant, which contains the unreacted dye.

  • Wash the pellet with 70% cold ethanol and centrifuge again.

  • Repeat the wash step.

  • Air-dry the pellet briefly to remove residual ethanol. Do not over-dry, as this can make the pellet difficult to redissolve.[7]

  • Resuspend the purified labeled oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer at pH 7.0 for Cy5-labeled oligos).[11]

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a higher purity product by separating the labeled oligonucleotide from both the unreacted dye and any unlabeled oligonucleotide.[8][11]

  • Dilute the reaction mixture with an appropriate aqueous buffer (e.g., 0.1 M TEAA).

  • Inject the sample onto a C18 reverse-phase column.

  • Elute the products using a gradient of acetonitrile in 0.1 M TEAA buffer. A typical gradient might be a linear increase from 5% to 65% acetonitrile over 30 minutes.[8]

  • Monitor the elution profile by measuring the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for the Cy5 dye).[6]

  • The desired product will be the peak that shows absorbance at both wavelengths. Unlabeled oligonucleotides will only absorb at 260 nm, and the free dye will absorb at ~650 nm.

  • Collect the fractions containing the purified labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the final product.

Data Presentation and Quality Control

After purification, it is essential to quantify the concentration of the labeled oligonucleotide and determine the labeling efficiency. This is typically done by UV-Vis spectrophotometry.

Table 1: Spectroscopic Properties of Oligonucleotides and Cy5

MoleculeMolar Extinction Coefficient (ε) at λmaxAbsorbance Maximum (λmax)Correction Factor at 260 nm
DNA (single-stranded)Varies with sequence260 nmN/A
This compound~250,000 M⁻¹cm⁻¹~650 nm~0.05

Calculations for Concentration and Labeling Efficiency:

  • Measure the absorbance of the purified labeled oligonucleotide solution at 260 nm (A₂₆₀) and ~650 nm (A₆₅₀).

  • Calculate the concentration of the Cy5 dye: [Cy5] (M) = A₆₅₀ / ε_Cy5

  • Calculate the concentration of the oligonucleotide, correcting for the absorbance of the Cy5 dye at 260 nm: A_oligo = A₂₆₀ - (A₆₅₀ × Correction Factor) [Oligo] (M) = A_oligo / ε_oligo

  • Calculate the Dye-to-Oligo Ratio (Labeling Efficiency): Dye/Oligo Ratio = [Cy5] / [Oligo]

A dye-to-oligo ratio close to 1.0 indicates successful labeling.

Table 2: Example Quantification Data

SampleA₂₆₀A₆₅₀[Oligo] (µM)[Cy5] (µM)Dye/Oligo Ratio
Labeled Oligo Batch 10.550.2518.01.00.95
Labeled Oligo Batch 20.620.2820.41.120.92

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester (hydrolyzed)- Use fresh, anhydrous DMSO or DMF. - Allow the dye vial to warm to room temperature before opening to prevent moisture condensation.
- Suboptimal pH of labeling buffer- Ensure the pH of the labeling buffer is between 8.5 and 9.0.
- Presence of primary amines in the buffer- Use a buffer free of primary amines (e.g., bicarbonate or borate).
High Background Signal - Incomplete removal of unreacted dye- Optimize the purification protocol. For stringent applications, HPLC purification is recommended over ethanol precipitation.[10]
Degradation of Cy5 Dye - Exposure to high pH or ozone- For long-term storage, resuspend Cy5-labeled oligonucleotides in a buffer at pH 7.0.[11] - Minimize exposure of the dye to ozone, especially during drying steps.[12]

Applications of Cy5-Labeled Oligonucleotides

Cy5-labeled oligonucleotides are versatile tools used in numerous molecular biology techniques, including:

  • Fluorescence in situ hybridization (FISH) []

  • Real-time PCR probes []

  • Microarray analysis

  • Fluorescence Resonance Energy Transfer (FRET) studies [2]

  • Cellular imaging and tracking [13]

The successful labeling of oligonucleotides with Cy5 is a fundamental step for these and many other advanced research applications. The protocols and information provided here offer a comprehensive guide to achieve efficient and reliable conjugation.

References

Application Notes and Protocols for Calculating Molar Excess of Bis-(N,N'-PEG4-NHS ester)-Cy5 for Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide (NHS) esters are widely utilized reagents for the covalent modification of proteins and other biomolecules that contain primary amines.[1][2] This method is particularly effective for attaching fluorescent dyes, such as Cyanine 5 (Cy5), to biomolecules for various applications in research and drug development. The reaction involves the formation of a stable amide bond between the NHS ester and the primary amine groups found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range typically between 7.2 and 8.5.[3] It is crucial to use amine-free buffers, such as phosphate (B84403) or bicarbonate buffers, as buffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester.[1]

This document provides a detailed guide for using a specific bifunctional labeling reagent, Bis-(N,N'-PEG4-NHS ester)-Cy5 , for labeling proteins and other amine-containing molecules. Being a homobifunctional reagent, it possesses two NHS ester groups, offering the potential for increased labeling density or for studying molecular interactions through crosslinking. However, its use requires careful consideration of the molar excess to control the extent of labeling and to manage the balance between intramolecular (labeling of the same molecule) and intermolecular (crosslinking of different molecules) reactions.

Calculating Molar Excess for this compound

The "molar excess" is the ratio of the moles of the labeling reagent to the moles of the biomolecule being labeled. Optimizing this ratio is critical for controlling the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule.[3] An insufficient DOL may lead to a weak signal, while an excessive DOL can cause fluorescence quenching, protein precipitation, or loss of biological activity.[3]

For a bifunctional reagent like this compound, the molar excess calculation is fundamental in directing the reaction towards the desired outcome. To favor intramolecular labeling (i.e., both NHS esters reacting with the same protein molecule), it is generally recommended to use a higher molar excess of the labeling reagent in conjunction with a more dilute protein solution.[4][5] Conversely, lower molar excess and higher protein concentrations are more likely to result in intermolecular crosslinking .[4][5]

Molecular Weight of this compound: 1081.7 g/mol

The formula to calculate the mass of this compound required for a specific molar excess is:

Mass of Reagent (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x 1081.7 Da

Recommended Molar Excess Ratios

The optimal molar excess is empirical and should be determined for each specific application. The following table provides starting recommendations for labeling proteins with this compound.

Target MoleculeProtein ConcentrationRecommended Starting Molar ExcessDesired Outcome & Notes
Antibodies (e.g., IgG) > 5 mg/mL5 - 10 foldFavors intermolecular crosslinking. Useful for creating antibody conjugates or studying protein-protein interactions.
1 - 5 mg/mL10 - 20 foldA common starting point for general labeling. A mix of intramolecular and intermolecular products may be observed.
< 1 mg/mL20 - 50 foldFavors intramolecular labeling. Higher excess is needed to compensate for the lower protein concentration and drive the reaction.[3]
Other Proteins > 5 mg/mL5 - 15 foldHigher protein concentration increases the likelihood of intermolecular crosslinking.
1 - 5 mg/mL15 - 30 foldA versatile range for achieving a good degree of labeling without excessive crosslinking.
< 1 mg/mL30 - 60 foldRecommended for achieving a higher degree of intramolecular labeling on a single protein molecule.
Peptides/Small Molecules Dependent on scale1.5 - 5 foldLower molar excess is typically sufficient due to the smaller size and potentially higher accessibility of amine groups.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and desired outcomes.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[1]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration, size-exclusion chromatography)[2]

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers or stabilizers. If necessary, perform buffer exchange into the reaction buffer.

    • Adjust the protein concentration to the desired level (see table above) in the reaction buffer.[1]

  • Labeling Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[6] The concentration will depend on the required molar excess and reaction volume.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvents and prepare the solution fresh.[6]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[2]

  • Characterization and Storage:

    • Determine the protein concentration and the Degree of Labeling (DOL) of the purified conjugate.

    • Store the labeled protein under conditions appropriate for the specific protein, protected from light.

Diagrams

Caption: NHS ester reaction with a primary amine.

G Experimental Workflow for Protein Labeling A 1. Prepare Protein Solution (Amine-free buffer, adjust concentration) C 3. Labeling Reaction (Mix and incubate) A->C B 2. Prepare this compound Solution (Anhydrous DMSO or DMF) B->C D 4. Quench Reaction (Optional) (Add Tris or glycine) C->D E 5. Purify Labeled Protein (Size-exclusion chromatography) D->E F 6. Characterize and Store (Determine DOL, store appropriately) E->F

Caption: Workflow for labeling proteins.

References

Application Notes and Protocols for Efficient Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent used to covalently attach the cyanine (B1664457) 5 (Cy5) fluorophore to proteins, antibodies, and other biomolecules containing primary amino groups. The reagent features two N-hydroxysuccinimide (NHS) ester functional groups that react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds.[1][2][3][4] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled molecule. This document provides detailed guidelines and protocols for achieving high-efficiency labeling using this reagent, with a focus on optimizing buffer conditions.

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Biomolecule Biomolecule-NH₂ (Protein, Antibody, etc.) Reaction + Biomolecule->Reaction NHS_Ester Cy5-PEG4-NHS Ester pH_Condition pH 8.3 - 8.5 NHS_Ester->pH_Condition Reaction->NHS_Ester Conjugate Biomolecule-NH-CO-PEG4-Cy5 (Stable Amide Bond) pH_Condition->Conjugate NHS_Byproduct NHS (N-hydroxysuccinimide) Conjugate->NHS_Byproduct

Figure 1: NHS ester reaction with a primary amine.

Critical Parameters: Buffer Conditions

The efficiency of the labeling reaction is highly dependent on the buffer composition, particularly the pH.[1][5]

  • pH: The reaction between NHS esters and primary amines is strongly pH-dependent. The optimal pH range for this reaction is 8.3-8.5.[1][2][4][6] Below this range, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive.[1][2][4] Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and reduces the overall yield.[1][3][4]

  • Buffer Composition: It is critical to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with the target biomolecule for the NHS ester, leading to drastically reduced labeling efficiency.[7][8][9]

  • Interfering Substances: Certain additives can interfere with the reaction. High concentrations of sodium azide (B81097) (>0.02%) and amine-containing preservatives should be avoided.[10][11] If the biomolecule is in an incompatible buffer, a buffer exchange step is necessary prior to labeling.[9][12]

Summary of Recommended Buffer Conditions

The following tables summarize the key quantitative data for selecting an appropriate buffer system for your labeling experiment.

Table 1: Recommended Buffers for NHS Ester Labeling

Buffer SystemConcentrationOptimal pH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 9.0Commonly used and highly effective.[1][6][12]
Sodium Borate50 mM8.0 - 9.0A good alternative to bicarbonate buffer.[13]
Phosphate-Buffered Saline (PBS)0.1 M7.2 - 8.0Can be used, but pH may need adjustment to the higher end of the range for optimal efficiency.[7][8]
HEPES0.1 M7.5 - 8.5A non-amine buffer that can be effective.[3][10]

Table 2: Substances to Avoid in the Reaction Buffer

SubstanceReason for Avoidance
Tris BufferContains primary amines that compete with the labeling reaction.[1][7][8]
GlycineContains a primary amine and is often used to quench NHS ester reactions.[3][13]
Ammonium SaltsContain primary amines.[14]
Sodium AzideCan interfere at high concentrations (>3 mM or 0.02%).[10]
Impure Solvents (DMSO/DMF)Degraded DMF or DMSO can contain amine impurities that react with the NHS ester.[1][4]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Optimization may be required for other proteins.

Materials
  • Protein of interest (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[1][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[9]

  • Purification column (e.g., gel filtration/desalting column)

Experimental Workflow Diagram

start Start prep_protein 1. Prepare Protein Solution (Buffer Exchange if necessary) start->prep_protein prep_dye 2. Prepare Dye Solution (Dissolve NHS-Cy5 in DMSO/DMF) prep_protein->prep_dye mix 3. Mix Protein and Dye Solutions prep_dye->mix incubate 4. Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench 5. Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Gel Filtration/Desalting Column) quench->purify characterize 7. Characterize Conjugate (Spectrophotometry) purify->characterize end End characterize->end

Figure 2: General workflow for protein labeling.

Procedure
  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). If not, perform a buffer exchange using dialysis or a desalting column.

    • The optimal protein concentration is between 1-10 mg/mL.[1][6]

  • Prepare the Dye Stock Solution:

    • The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening.[7][8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][15] This solution should be used promptly. Do not store the dye in an aqueous solution.[9]

  • Calculate Molar Excess of Dye:

    • A molar excess of the dye is required to drive the reaction. A common starting point is a 10-fold to 20-fold molar excess of dye to protein.[12]

    • Calculation Example: For 1 mg of a 150 kDa IgG antibody and a 10x molar excess of this compound (MW ~1081.6 g/mol ):

      • Moles of IgG = (1 x 10^-3 g) / (150,000 g/mol ) = 6.67 x 10^-9 mol

      • Moles of Dye = 6.67 x 10^-9 mol * 10 = 6.67 x 10^-8 mol

      • Mass of Dye = 6.67 x 10^-8 mol * 1081.6 g/mol = 7.2 x 10^-5 g = 72 µg

      • Volume of 10 mg/mL dye solution = 7.2 µL

  • Run the Labeling Reaction:

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][4][6]

  • Stop the Reaction (Optional):

    • To quench any unreacted NHS ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[13]

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration or desalting column equilibrated with your desired storage buffer (e.g., PBS).[1][4][6]

  • Characterize the Conjugate (Degree of Labeling):

    • The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

    • The optimal DOL for antibodies is typically between 2 and 7.[12]

Application Example: Labeled Antibody in a Signaling Pathway

Cy5-labeled antibodies are frequently used in immunoassays and cell imaging to detect specific proteins within signaling pathways. For example, a Cy5-labeled antibody against a phosphorylated kinase can be used to visualize the activation of a MAP Kinase pathway.

cluster_membrane Cell Membrane Receptor Receptor RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK p-ERK (Phosphorylated) MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Response Cellular Response TF->Response Antibody Anti-p-ERK Antibody (Labeled with Cy5) Antibody->ERK Binds & Detects

Figure 3: Detection of p-ERK in a MAPK pathway.

References

Application Notes and Protocols for Bis-(N,N'-PEG4-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a fluorescent labeling reagent featuring the far-red cyanine (B1664457) dye, Cy5, functionalized with two amine-reactive N-hydroxysuccinimide (NHS) ester groups via a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] The Cy5 fluorophore is well-suited for flow cytometry due to its high extinction coefficient, good quantum yield, and excitation/emission profile that aligns with the common 633 nm or 647 nm laser lines found in many cytometers.[3] This minimizes autofluorescence from cells and tissues, enhancing signal-to-noise ratios.[3] The NHS ester groups readily react with primary amines on proteins and other biomolecules to form stable amide bonds.[4][5] This reactivity makes this compound a versatile tool for various flow cytometry applications, including cell viability assessment and cell proliferation tracking.[6][7][8] The PEG4 spacer enhances the water solubility of the molecule, which can be beneficial in aqueous buffer systems used for cell staining.[1]

Principle of the Method: Amine-Reactive Labeling

The fundamental principle behind the use of this compound in flow cytometry is its ability to covalently bind to free amine groups.[9] In the context of cell analysis, this property is exploited in two primary ways:

  • Viability Staining: Live cells possess intact plasma membranes that are largely impermeable to the dye.[6][9] Consequently, only the primary amines on the cell surface proteins are available to react, resulting in a dim fluorescent signal.[6] In contrast, dead or dying cells have compromised membranes, allowing the dye to enter the cytoplasm and react with the abundant intracellular proteins.[9] This leads to a significantly brighter fluorescent signal, enabling clear discrimination between live and dead cell populations.[6][7] A major advantage of this covalent labeling is that the dye is retained even after fixation and permeabilization steps, making it compatible with intracellular staining protocols.[7]

  • Cell Proliferation Tracking: When live cells are labeled with a controlled amount of this compound, the dye conjugates to intracellular and surface proteins. As the cells divide, the fluorescent label is distributed approximately equally between the two daughter cells.[8] Consequently, each successive generation of cells will exhibit half the fluorescence intensity of the parent generation.[8] By analyzing the fluorescence distribution of the cell population over time, the number of cell divisions can be quantified.[8]

Product Specifications

PropertyValue
Molecular Formula C55H73ClN4O16
Molecular Weight 1081.7 g/mol
Excitation Maximum (λex) ~649 nm[1]
Emission Maximum (λem) ~667 nm[1]
Reactive Group N-hydroxysuccinimide (NHS) ester
Reactivity Target Primary amines
Solubility Water, DMSO, DMF[1]
Storage -20°C, desiccated and protected from light[1][10]

Experimental Protocols

Protocol 1: Cell Viability Assessment

This protocol details the use of this compound to discriminate between live and dead cells.

A. Reagent Preparation

  • Dye Stock Solution (1 mM): Allow the vial of this compound to warm to room temperature. Prepare a 1 mM stock solution by dissolving the appropriate amount of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] For example, for 1 mg of dye (MW 1081.7), add approximately 924 µL of DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be stored at -20°C, protected from light and moisture.[11] For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.[5]

  • Staining Buffer: A phosphate-buffered saline (PBS) solution, pH 7.2-7.4, is recommended. Ensure the buffer is free of any amine-containing substances like Tris or bovine serum albumin (BSA), as these will compete for reaction with the NHS ester.[4][9]

B. Staining Procedure

  • Harvest cells and wash them once with amine-free PBS.

  • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in amine-free PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Add the this compound stock solution to the cell suspension. The optimal concentration should be determined by titration, but a starting concentration of 1 µM is recommended.

  • Vortex gently and incubate for 15-30 minutes at room temperature or 4°C, protected from light.

  • Wash the cells twice with 2 mL of staining buffer (e.g., PBS with 1% BSA). Centrifuge at 300-400 x g for 5 minutes between washes.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

  • Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

C. Data Analysis and Expected Results

When analyzing the data, two distinct populations should be observed on a histogram of Cy5 fluorescence: a dim population corresponding to live cells and a brightly fluorescent population representing dead cells.[6] A gate can be set on the dim population to exclude dead cells from further analysis.

Protocol 2: Cell Proliferation Tracking

This protocol outlines the procedure for labeling cells with this compound to monitor cell division.

A. Reagent Preparation

  • Dye Stock Solution (1 mM): Prepare as described in Protocol 1, Section A.

  • Cell Culture Medium: Use the appropriate complete cell culture medium for your cell type.

B. Staining Procedure

  • Prepare a single-cell suspension at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed, serum-free PBS or culture medium.

  • Add the this compound stock solution to the cell suspension. The optimal concentration should be determined by titration to achieve bright initial staining with minimal cytotoxicity, typically in the range of 1-10 µM.[8]

  • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the reaction by adding an equal volume of complete cell culture medium (containing serum). Incubate for 5-10 minutes.

  • Wash the cells three times with complete cell culture medium to remove any unbound dye.

  • Resuspend the cells in complete culture medium and place them in a culture vessel.

  • At desired time points (e.g., 0, 24, 48, 72, and 96 hours), harvest a sample of the cells for flow cytometry analysis.

C. Data Analysis and Expected Results

Analyze the Cy5 fluorescence of the cell population at each time point. The initial population (Time 0) will show a single bright peak. With each cell division, new peaks of successively lower fluorescence intensity will appear, each representing a new generation of cells.[8]

Quantitative Data Summary

The following tables present illustrative data from titration experiments to determine the optimal concentration of this compound for viability and proliferation assays.

Table 1: Titration for Viability Staining

Dye Concentration (µM)Live Cell MFIDead Cell MFIStaining Index*
0.15080016.0
0.5150450030.0
1.0 250 10000 40.0
2.04001200030.0
5.08001500018.8

*Staining Index = (MFI of Dead Cells) / (MFI of Live Cells). A higher staining index indicates better separation between live and dead populations.

Table 2: Titration for Proliferation Assay

Dye Concentration (µM)MFI at Time 0Cell Viability after 24hResolution of Division Peaks
0.5500098%Poor
1.01200097%Fair
5.0 55000 95% Excellent
10.09800085%Good
20.015000060%N/A (High Toxicity)

Visualizations

G Mechanism of Amine-Reactive Viability Staining cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane Surface Amines dim_stain Dim Fluorescence live_cell->dim_stain Surface Labeling dye_outside_live Bis-Cy5-NHS dye_outside_live->live_cell Impermeable dead_cell Compromised Membrane Intracellular & Surface Amines bright_stain Bright Fluorescence dead_cell->bright_stain Intracellular Labeling dye_inside_dead Bis-Cy5-NHS dye_inside_dead->dead_cell Permeable

Caption: Mechanism of an amine-reactive viability dye.

G Workflow for Cell Proliferation Assay prep Prepare Single-Cell Suspension stain Stain with Bis-Cy5-NHS (1-10 µM, 37°C) prep->stain quench Quench with Serum-Containing Medium stain->quench wash Wash Cells (3x) quench->wash culture Culture Cells wash->culture harvest Harvest Aliquots at Time Points (0, 24, 48h...) culture->harvest analyze Analyze by Flow Cytometry harvest->analyze

Caption: Workflow for cell proliferation tracking.

G Hierarchical Gating for Viable Cell Analysis total_events All Acquired Events fsc_ssc Gate on Cells (FSC vs SSC) total_events->fsc_ssc singlets Gate on Singlets (FSC-A vs FSC-H) fsc_ssc->singlets viable Gate on Viable Cells (Cy5-Negative/Dim) singlets->viable downstream Analyze Markers of Interest on Viable Singlets viable->downstream

Caption: Hierarchical gating for viable cell analysis.

References

Application Notes: Bis-(N,N'-PEG4-NHS ester)-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a near-infrared (NIR) fluorescent dye designed for the stable labeling of biomolecules for in vivo imaging applications. This bifunctional reagent features two N-hydroxysuccinimide (NHS) ester groups, enabling covalent conjugation to primary amines on targeting moieties such as antibodies, peptides, and nanoparticles. The core of the molecule is the Cyanine5 (Cy5) fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum.[1] Its emission properties fall within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly reduced.[2][3] This key characteristic allows for deeper tissue penetration and a higher signal-to-background ratio compared to dyes in the visible spectrum, making it highly suitable for non-invasive small animal imaging.[2][4]

The inclusion of two hydrophilic polyethylene (B3416737) glycol (PEG4) linkers enhances the water solubility of the dye and the resulting conjugate, which can improve in vivo pharmacokinetics and reduce non-specific binding. The bifunctional nature of the dye allows for potential crosslinking applications or ensures robust labeling of the target molecule.[5]

Key Applications

The unique properties of this compound make it a versatile tool for a range of in vivo studies:

  • Tumor Imaging and Cancer Research : When conjugated to tumor-targeting ligands (e.g., antibodies against HER2 or peptides targeting integrins), this dye enables the non-invasive visualization of tumor localization, growth, and metastasis.[3][6]

  • Biodistribution Studies : Researchers can track the systemic distribution, accumulation, and clearance of novel therapeutics, drug delivery vehicles, or other biological molecules over time.[3]

  • Pharmacokinetics : The strong signal and in vivo stability allow for the quantitative assessment of how novel compounds are absorbed, distributed, metabolized, and excreted.

  • Inflammation and Immunology : By labeling antibodies or other probes that target markers of inflammation, it is possible to image immune cell trafficking and inflammatory processes in real-time.

Data Presentation

Quantitative data for the fluorophore and its application in a typical in vivo experimental setup are summarized below for easy reference.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular FormulaC55H73ClN4O16[7]
Molecular Weight1081.6 g/mol [7]
Excitation Maximum (Ex)~649 nm[8][9]
Emission Maximum (Em)~667 nm[8][9]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[8]
Quantum Yield~0.27[8]
Recommended SolventsDMSO, DMF, Water[10][11]
Storage Conditions≤ -15°C, desiccated, protected from light[12]

Table 2: Typical Experimental Parameters for In Vivo Imaging

ParameterRecommended ValueReference
Labeling Reaction
Protein Concentration2-10 mg/mL[3][13]
Reaction Buffer pH8.3 - 9.0[1][10]
Molar Ratio (Dye:Antibody)5:1 to 20:1[12]
Degree of Labeling (DOL)2 - 7[1]
In Vivo Imaging
Animal ModelMouse (on low-fluorescence diet)[6]
Probe AdministrationIntravenous (tail vein) injection[6]
Typical Imaging Filter SetExcitation: ~640 nm, Emission: ~680 nm[3]
Imaging Time Points15 min, 1h, 4h, 24h, 48h post-injection[3]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the procedure for labeling an antibody (e.g., IgG) with this compound.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer like PBS)[1]

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[12]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[3]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0[1]

  • Purification Column: Spin desalting column (e.g., Zeba™ Spin, 7K MWCO) or size-exclusion chromatography[1]

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified. Dialyze the antibody against 1X PBS (pH 7.2-7.4). Adjust the final concentration to 2-10 mg/mL.[3][13]

  • pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution to raise the pH for optimal labeling.[12]

  • Prepare Dye Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO. This solution should be prepared fresh.[12]

  • Molar Ratio Calculation: Determine the volume of dye solution needed. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended.[12]

  • Conjugation Reaction: While gently vortexing, add the calculated volume of dye solution to the antibody solution. Incubate for 1 hour at room temperature, protected from light.[12]

  • Purification: Remove unreacted dye using a spin desalting column according to the manufacturer's instructions. The purified, labeled antibody will be in the eluate.[14]

  • Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5). An optimal DOL is typically between 2 and 7.[1]

  • Storage: Store the conjugate at 4°C, protected from light. For long-term storage, add a carrier protein (e.g., 0.1% BSA) and store at -20°C.[12][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage prep_ab 1. Prepare Antibody (Amine-free buffer, pH 8.5) calc 3. Calculate Molar Ratio (e.g., 10:1 Dye:Ab) prep_ab->calc prep_dye 2. Prepare Dye (10 mg/mL in DMSO) prep_dye->calc mix 4. Mix and Incubate (1 hr, RT, dark) calc->mix purify 5. Purify Conjugate (Spin Desalting Column) mix->purify store 6. Characterize & Store (4°C, protected from light) purify->store

Workflow for antibody conjugation with this compound.
Protocol 2: In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general workflow for small animal imaging using the Cy5-labeled antibody conjugate.

Materials:

  • Cy5-labeled antibody conjugate

  • Anesthetized mice (e.g., with isoflurane)

  • In vivo imaging system equipped for NIR fluorescence (e.g., IVIS™)[6]

  • Sterile saline or PBS for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer system. Place the animal on the imaging platform inside the light-tight imaging chamber.[2] To minimize autofluorescence from gut contents, it is advisable to use a low-fluorescence diet for at least one week prior to imaging.[6]

  • Acquire Baseline Image: Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set (e.g., Ex: 640 nm / Em: 680 nm).[3]

  • Probe Administration: Inject the Cy5-labeled conjugate intravenously via the tail vein. The exact dose will depend on the specific probe and target but is typically in the nanomole range per animal.

  • Post-Injection Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and target accumulation of the probe.[3] Use consistent imaging parameters (exposure time, binning, etc.) for all acquisitions to allow for quantitative comparison.

  • Ex Vivo Organ Analysis (Optional): At the final time point, euthanize the animal and perfuse with saline.[3] Dissect the tumor (if applicable) and major organs (liver, kidneys, spleen, lungs, heart). Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm the in vivo signal distribution and quantify organ-specific accumulation.[3]

  • Data Analysis: Use the system's software to quantify the fluorescent signal (e.g., in radiant efficiency) from regions of interest (ROIs) drawn around the tumor and organs. Subtract background fluorescence and compare signal intensity over time and between organs.

G prep 1. Animal Preparation (Anesthesia, Low-Fluorescence Diet) baseline 2. Acquire Baseline Image (Pre-injection) prep->baseline inject 3. Administer Probe (IV Injection) baseline->inject live_img 4. In Vivo Imaging (Multiple Time Points) inject->live_img ex_vivo 5. Ex Vivo Organ Imaging (Endpoint Confirmation) live_img->ex_vivo analyze 6. Data Analysis (ROI Quantification) live_img->analyze ex_vivo->analyze

General workflow for in vivo near-infrared fluorescence imaging.

References

Application Notes and Protocols for Labeling Peptides with Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in a wide range of biomedical research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. The cyanine (B1664457) dye, Cy5, is a popular far-red fluorescent label due to its high extinction coefficient, good quantum yield, and emission in a spectral region where background autofluorescence from biological samples is minimal.[1] This document provides a detailed protocol for the covalent labeling of peptides with Bis-(N,N'-PEG4-NHS ester)-Cy5.

The this compound reagent contains two N-hydroxysuccinimide (NHS) ester functional groups that react with primary amines (e.g., the N-terminus and the side chain of lysine (B10760008) residues) on a peptide to form stable amide bonds.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity of the dye, which can improve the solubility of the labeled peptide in aqueous buffers.

Materials and Reagents

Material/ReagentSupplierNotes
Peptide of InterestN/AMust contain at least one primary amine.
This compoundBroadPharm (or equivalent)Store at -20°C, protected from light and moisture.[3]
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)N/AHigh quality, amine-free.[3][4]
0.1 M Sodium Bicarbonate BufferN/ApH 8.3-8.5.[4][5]
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)N/AOptional, to stop the reaction.
Purification Column (e.g., Sephadex G-25)N/AFor removal of excess dye.
HPLC SystemN/AFor high-purity purification.[6]
UV-Vis SpectrophotometerN/AFor quantification and determination of Degree of Labeling (DOL).

Quantitative Data Summary

The following tables provide key quantitative parameters for the this compound reagent and recommended starting conditions for the labeling reaction.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight~1081.7 g/mol BroadPharm
Excitation Maximum (λex)~649 nmBroadPharm
Emission Maximum (λem)~667 nmBroadPharm
Extinction Coefficient at λex~250,000 M⁻¹cm⁻¹[7]
SolubilityWater, DMSO, DMF[1]

Table 2: Recommended Reaction Parameters

ParameterRecommended Range/ValueNotes
Peptide Concentration1-10 mg/mL[4][5]
Molar Ratio (Dye:Peptide)5:1 to 20:1Start with 10:1 and optimize.[8][9]
Reaction pH8.3 - 8.5Critical for efficient labeling.[4][5]
Reaction Time1 - 4 hours at room temperature, or overnight at 4°CProtect from light.[2][5]
Solvent for DyeAnhydrous DMSO or DMF[3][4]

Experimental Protocols

Preparation of Reagents
  • Peptide Solution: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[4][5] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.[3]

  • Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[10] Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[9] This solution should be prepared fresh immediately before use.[3]

Labeling Reaction
  • Calculate Molar Ratio: Determine the volumes of the peptide and dye stock solutions required to achieve the desired molar ratio (e.g., 10:1 dye-to-peptide).

  • Reaction Incubation: Add the calculated volume of the dye stock solution to the peptide solution while gently vortexing.[8] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[2][5] The reaction vessel should be protected from light.

  • Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

Purification of the Labeled Peptide

It is crucial to remove the unreacted dye from the labeled peptide. Common purification methods include:

  • Gel Filtration Chromatography: This is a common method for separating the labeled peptide from the free dye based on size.[3]

    • Equilibrate a Sephadex G-25 column with an appropriate buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Elute with the equilibration buffer. The labeled peptide will elute first, followed by the smaller, free dye molecules.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC is recommended.[6]

    • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 280 nm (for the peptide) and ~650 nm (for the Cy5 dye).

    • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.

Characterization of the Labeled Peptide

Determination of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be calculated using UV-Vis spectrophotometry.[8]

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and at the excitation maximum of Cy5 (~650 nm, A_max).

  • Calculate the concentration of the peptide and the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = A_max / (ε_dye × path length)

    • Concentration of Peptide (M) = (A₂₈₀ - (A_max × CF)) / (ε_peptide × path length)

      • ε_dye is the extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).

      • ε_peptide is the extinction coefficient of the peptide (can be estimated from its amino acid sequence).

      • CF is a correction factor for the absorbance of the dye at 280 nm (for Cy5, this is approximately 0.05).[7]

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Peptide

An optimal DOL for many applications is between 1 and 3 to avoid fluorescence quenching.[1]

Stability and Storage

  • Cy5 Dye: The Cy5 fluorophore is generally stable, but can be sensitive to very basic conditions (pH > 8).[3] It is also sensitive to light and should be protected from prolonged exposure.

  • Labeled Peptide: Store the purified, labeled peptide in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light. Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles. The stability of the peptide itself under these conditions should also be considered.[11]

Visualizations

G cluster_0 Chemical Reaction Peptide Peptide-NH₂ Labeled_Peptide Peptide-NH-CO-PEG4-Cy5 Peptide->Labeled_Peptide + Dye This compound Dye->Labeled_Peptide pH 8.3-8.5 NHS N-hydroxysuccinimide Labeled_Peptide->NHS + G A 1. Prepare Peptide and Dye Solutions B 2. Mix and Incubate (1-4h RT or O/N 4°C) A->B C 3. Quench Reaction (Optional) B->C D 4. Purify Labeled Peptide (Gel Filtration or HPLC) C->D E 5. Characterize (UV-Vis for DOL) D->E F 6. Store Labeled Peptide (-20°C or -80°C) E->F G L Labeling Efficiency P pH P->L T Temperature T->L C Concentration (Peptide & Dye) C->L B Buffer Composition (Amine-free) B->L R Dye:Peptide Ratio R->L

References

Application Notes and Protocols: Bis-(N,N'-PEG4-NHS ester)-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis-(N,N'-PEG4-NHS ester)-Cy5 for single-molecule imaging applications. This bifunctional, far-red fluorescent dye is an invaluable tool for studying molecular dynamics, protein-protein interactions, and cellular signaling pathways with high spatial and temporal resolution.

Introduction to this compound

This compound is a cyanine-based fluorophore featuring two N-hydroxysuccinimide (NHS) ester reactive groups. This bifunctional nature allows for the covalent labeling of primary amines on biomolecules, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG4) linkers enhance the solubility of the dye in aqueous solutions and reduce non-specific binding, which is critical for single-molecule imaging experiments. The Cy5 core provides bright fluorescence in the far-red region of the spectrum, minimizing autofluorescence from biological samples.[1]

Key Applications in Single-Molecule Imaging

The unique properties of this compound make it suitable for a range of single-molecule imaging techniques:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): As an acceptor dye in combination with a suitable donor (e.g., Cy3), it enables the study of conformational changes and intermolecular interactions in real-time.[2][3]

  • Single-Particle Tracking (SPT): The high photostability and brightness of Cy5 allow for the tracking of individual molecules to study their diffusion dynamics and localization within cellular compartments.

  • Stochastic Optical Reconstruction Microscopy (STORM): The photoswitching properties of Cy5 in the presence of specific buffers can be exploited for super-resolution imaging of cellular structures.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and typical parameters for single-molecule imaging.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight1081.7 g/mol [1][4]
Excitation Maximum (λex)649 nm[1]
Emission Maximum (λem)667 nm[1]
Extinction Coefficient~232,000 cm⁻¹M⁻¹[1]
SolubilityWater, DMSO, DMF[1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
Purity>98%[1]
Storage-20°C, protected from light[1]

Table 2: Typical Experimental Parameters for Single-Molecule Imaging with Cy5

ParameterTypical Value/RangeNotes
Laser Excitation633 nm or 647 nmMatches the excitation maximum of Cy5.
Laser Power0.1 - 1 kW/cm²Optimization is crucial to balance signal-to-noise and photobleaching.
Imaging BufferPBS with oxygen scavenging system (e.g., glucose oxidase, catalase) and a triplet-state quencher (e.g., Trolox).Essential for reducing photobleaching and blinking of Cy5.
ObjectiveHigh numerical aperture (NA ≥ 1.4) TIRF objective.For high-efficiency light collection and selective surface illumination.
DetectorElectron-multiplying charge-coupled device (EMCCD) or scientific complementary metal-oxide-semiconductor (sCMOS) camera.For sensitive detection of single-molecule fluorescence.
Frame Rate10 - 100 HzDependent on the dynamics of the process being studied.

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for labeling proteins with primary amines. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 1x PBS) at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate. This is the optimal pH for the reaction of NHS esters with primary amines.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution. A molar excess of the dye (typically 5-20 fold) is recommended. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., 1x PBS).

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 649 nm (for Cy5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law. The DOL is the molar ratio of the dye to the protein.

Protocol for Single-Molecule FRET Imaging

This protocol outlines the steps for a typical smFRET experiment using a Cy3-labeled biomolecule (donor) and a this compound labeled biomolecule (acceptor).

Materials:

  • Cy3-labeled biomolecule (donor)

  • Cy5-labeled biomolecule (acceptor)

  • TIRF microscope with dual-view emission optics

  • 532 nm laser for donor excitation

  • Imaging buffer (PBS with oxygen scavenging system and Trolox)

  • PEG-passivated coverslips with biotin-streptavidin immobilization system

Procedure:

  • Sample Preparation:

    • Immobilize the biotinylated donor-labeled biomolecule on the streptavidin-coated surface of the passivated coverslip.

    • Add the Cy5-labeled acceptor biomolecule to the imaging chamber to allow for interaction with the immobilized donor.

  • Microscope Setup:

    • Align the TIRF microscope to achieve total internal reflection.

    • Focus on the surface of the coverslip.

    • Set up the dual-view optics to separate the donor and acceptor emission signals onto different regions of the camera sensor.

  • Data Acquisition:

    • Excite the donor (Cy3) with the 532 nm laser.

    • Acquire a time-series of images simultaneously in both the donor and acceptor channels.

    • Record data until a sufficient number of single-molecule events are observed or until the fluorophores photobleach.

  • Data Analysis:

    • Identify single-molecule spots in both channels.

    • For each spot, extract the fluorescence intensity time traces for the donor and acceptor.

    • Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_A + I_D), where I_A is the acceptor intensity and I_D is the donor intensity.

    • Generate FRET efficiency histograms to identify different conformational states.

Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Activation

This compound can be used to label Epidermal Growth Factor (EGF) to study its interaction with the EGFR on the surface of living cells. Single-molecule imaging can visualize the dimerization and subsequent autophosphorylation of the receptor, key steps in the activation of downstream signaling pathways.[2][5]

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF Cy5-EGF EGFR_mono1 EGFR (monomer) EGF->EGFR_mono1 Binding EGFR_mono2 EGFR (monomer) EGF->EGFR_mono2 Binding EGFR_dimer EGFR Dimer (Active) EGFR_mono1->EGFR_dimer Dimerization EGFR_mono2->EGFR_dimer Dimerization P1 Autophosphorylation EGFR_dimer->P1 P2 Autophosphorylation EGFR_dimer->P2 Downstream Downstream Signaling (e.g., Ras-MAPK pathway) P1->Downstream Activation P2->Downstream Activation

Caption: EGFR activation pathway initiated by Cy5-EGF binding.

Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in labeling a protein with this compound.

Protein_Labeling_Workflow start Start protein_prep Prepare Protein (amine-free buffer, pH 8.3-8.5) start->protein_prep dye_prep Prepare Dye Stock (anhydrous DMSO/DMF) start->dye_prep reaction Labeling Reaction (1-2h, room temp, dark) protein_prep->reaction dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification analysis Analysis (Spectrophotometry for DOL) purification->analysis end End analysis->end

Caption: Workflow for protein labeling with this compound.

Logical Relationship: Single-Molecule FRET Principle

This diagram explains the principle of single-molecule FRET for detecting conformational changes.

smFRET_Principle cluster_states Biomolecular States cluster_fret FRET Signal State1 Conformation 1 (Donor & Acceptor Far) State2 Conformation 2 (Donor & Acceptor Close) State1->State2 Conformational Change LowFRET Low FRET (High Donor, Low Acceptor Emission) State1->LowFRET Results in HighFRET High FRET (Low Donor, High Acceptor Emission) State2->HighFRET Results in LowFRET->HighFRET Signal Transition

Caption: Principle of smFRET for observing conformational changes.

References

Application Note: Quantifying the Degree of Labeling with Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bis-(N,N'-PEG4-NHS ester)-Cy5 for labeling biomolecules and quantifying the degree of labeling (DOL).

Principle

Fluorescent labeling is a cornerstone technique for tracking and quantifying biomolecules. This compound is a bifunctional, amine-reactive fluorescent dye. The molecule consists of:

  • Two N-Hydroxysuccinimide (NHS) esters: These reactive groups form stable amide bonds with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins and antibodies.[1][2]

  • Cyanine 5 (Cy5): A bright, far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 670 nm.[3][4] Its emission in the far-red spectrum is advantageous as it minimizes background autofluorescence from biological samples.[5]

  • PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, and reduces steric hindrance during the labeling reaction.[6]

The Degree of Labeling (DOL) , also known as the dye-to-protein ratio, is the average number of dye molecules conjugated to a single biomolecule. Accurate DOL determination is critical, as under-labeling can result in weak signals, while over-labeling may lead to fluorescence quenching and potential loss of biological activity.[5] The DOL is calculated using spectrophotometry by measuring the absorbance of the purified conjugate at two key wavelengths.[5][7]

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cy5 (Stable Amide Bond) Protein->Conjugate + Dye Cy5-NHS Ester Dye->Conjugate Byproduct NHS (Byproduct) Dye->Byproduct releases prep_protein Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) react Combine & Incubate (1 hr, RT, protected from light) prep_protein->react prep_dye Prepare Dye Stock in DMSO/DMF prep_dye->react purify Purify Conjugate (Size-Exclusion Chromatography) react->purify measure Measure Absorbance (A₂₈₀ and A₆₅₀) purify->measure calculate Calculate DOL measure->calculate cluster_cell Target Cell cluster_probe Fluorescent Probe cell Cell Membrane Cytoplasm receptor Receptor antibody Antibody antibody->receptor binds to cy5 Cy5 cy5->antibody conjugated

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Bis-(N,N'-PEG4-NHS ester)-Cy5.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency with this compound is very low. What are the most common causes?

Low labeling efficiency is a frequent issue that can arise from several factors throughout the experimental workflow. The most common culprits are related to reaction conditions, buffer composition, and the quality of the reagents.[1][2] Specifically, suboptimal pH, the presence of primary amines in the buffer, and hydrolysis of the NHS ester are the primary reasons for poor labeling outcomes.[1][2][3][4]

Q2: How does pH affect the labeling reaction, and what is the optimal range?

The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][3] The optimal pH range for this reaction is typically between 7.2 and 8.5.[1][4]

  • Below pH 7.2: The majority of primary amines on the protein will be protonated (-NH3+), making them unavailable to react with the NHS ester.[3][5]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[3][4][6] This competing reaction consumes the labeling reagent before it can react with the target protein, thus reducing labeling efficiency.[3][4][6]

Q3: What buffers should I use for the labeling reaction?

It is critical to use a buffer that does not contain primary amines.[1][2][4] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) are incompatible because they will compete with the protein for reaction with the NHS ester.[1][2][4]

Recommended buffers include:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[3][7]

  • 0.1 M Phosphate buffer, pH 7.2-8.5[3][4]

  • HEPES or Borate buffers, pH 7.2-8.5[4]

Q4: My this compound reagent may have degraded. How should it be stored?

Proper storage of NHS ester reagents is crucial for maintaining their reactivity.[8][9] These reagents are sensitive to moisture and should be stored desiccated at -20°C.[1][9][10] Before opening, the vial should be allowed to warm to room temperature to prevent condensation from forming inside.[8][9] For frequent use, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and exposure to moisture.[9][10] When dissolved in an anhydrous solvent like DMSO or DMF, the reagent can be stored for 1-2 months at -20°C.[3][7]

Q5: Could the PEG4 linker be interfering with the labeling reaction?

The PEG (polyethylene glycol) linker in this compound is designed to increase the hydrophilicity and solubility of the molecule in aqueous media.[11][12][13][14][15] While PEGylation generally improves the pharmacokinetic properties of biopharmaceuticals, the PEG chains can potentially create steric hindrance, which might slightly decrease the reaction rate compared to a reagent without a PEG linker.[12][16] However, this effect is usually minimal and is often outweighed by the benefits of increased solubility and reduced aggregation.[12][15]

Q6: Can Cy5 dye cause issues with labeling or the final conjugate?

Cy5 is a bright, far-red fluorescent dye, but it can be prone to aggregation, especially at high concentrations or when multiple dye molecules are conjugated in close proximity on a protein.[17][18][19] This aggregation can lead to fluorescence quenching and a weaker signal.[20][21] It is important to optimize the molar excess of the dye to the protein to achieve an optimal degree of labeling without causing significant quenching.[20][21]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low labeling efficiency.

Problem: Low Degree of Labeling (DOL)
Step 1: Verify Reaction Conditions

The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.

ParameterRecommended RangeTroubleshooting Action
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][3][4]Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.
Temperature 4°C to Room TemperatureIf hydrolysis is suspected, perform the reaction at 4°C overnight.[1][4] If the reaction is slow, a longer incubation at room temperature (1-4 hours) may be beneficial.[3][4]
Incubation Time 0.5 - 4 hours at RT, or overnight at 4°C[4]Optimize the incubation time for your specific protein.
Reactant Concentration Protein: >1 mg/mLIncrease the concentration of your protein and/or the molar excess of the NHS ester.[2][22]
Step 2: Evaluate Buffer Composition

The choice of buffer is critical for a successful labeling reaction.

IssueCauseSolution
Amine-Containing Buffers Buffers like Tris or glycine contain primary amines that compete with the target protein for the NHS ester.[1][2][4]Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate buffer) using dialysis or a desalting column.[2]
Other Interfering Substances Low concentrations of sodium azide (B81097) (≤ 3 mM) or thimerosal (B151700) (≤ 0.02 mM) generally do not interfere, but higher concentrations will.[4]Remove interfering substances via dialysis or buffer exchange.
Step 3: Assess Reagent Quality and Handling

The stability of the this compound is paramount.

IssueCauseSolution
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions or when exposed to air.[8][23]Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before use.[2][24] Allow the reagent vial to warm to room temperature before opening.[8][9]
Solvent Quality DMF can degrade into dimethylamine, which contains a reactive primary amine.[3][23]Use high-quality, amine-free DMF or anhydrous DMSO.[3][23]
Step 4: Consider Protein-Specific Factors

The properties of your target protein can influence labeling efficiency.

IssueCauseSolution
Accessibility of Amines The primary amines (lysine residues and the N-terminus) on your protein may be sterically hindered or buried within the protein's structure.If you have structural information, assess the accessibility of lysine (B10760008) residues. Consider denaturing the protein if its native conformation is not required for downstream applications.
Protein Purity Contaminating proteins with accessible primary amines will also be labeled, reducing the efficiency for your protein of interest.Use highly purified protein for your labeling reactions.

Experimental Protocols

Standard Labeling Protocol

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification[1]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of at least 1-2 mg/mL in an amine-free buffer.[22]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point for antibodies).[2]

    • While gently vortexing, add the NHS ester solution to the protein solution.[2]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][4]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[1][25] Incubate for 15-30 minutes.

  • Purify the Labeled Protein: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[1]

  • Determine the Degree of Labeling: Quantify the labeling efficiency using spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).

Troubleshooting Experiment: Testing NHS Ester Reactivity

If you suspect your NHS ester has hydrolyzed, you can perform a simple test to check its reactivity.

Materials:

  • A small molecule with a primary amine (e.g., glycine or a short peptide)

  • Your this compound stock solution

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)

  • TLC plate or a simple chromatography setup

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add a small amount of your NHS ester stock solution.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Spot the reaction mixture on a TLC plate and develop it with an appropriate solvent system.

  • Observe the plate under a UV lamp or with a fluorescence scanner. A new, fluorescent spot corresponding to the labeled amine should be visible if the NHS ester is active.

Visualizing the Workflow and Troubleshooting Logic

Labeling Reaction and Competing Hydrolysis

G Protein Protein-NH₂ (Primary Amine) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Labeling Reaction (pH 7.2-8.5) NHS_Ester This compound NHS_Ester->Labeled_Protein Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Water H₂O (High pH) Water->Hydrolyzed_Ester

Caption: Chemical reaction of an NHS ester with a primary amine and the competing hydrolysis reaction.

Troubleshooting Decision Tree for Low Labeling Efficiency

G Start Low Labeling Efficiency Check_Buffer Check Buffer Composition Start->Check_Buffer Amine_Buffer Amine-containing buffer? Check_Buffer->Amine_Buffer Change_Buffer Solution: Perform buffer exchange Amine_Buffer->Change_Buffer Yes Check_pH Check Reaction pH Amine_Buffer->Check_pH No Change_Buffer->Check_pH pH_Optimal pH 7.2-8.5? Check_pH->pH_Optimal Adjust_pH Solution: Adjust pH pH_Optimal->Adjust_pH No Check_Reagent Check Reagent Quality pH_Optimal->Check_Reagent Yes Adjust_pH->Check_Reagent Reagent_Old Reagent old or improperly stored? Check_Reagent->Reagent_Old New_Reagent Solution: Use fresh reagent Reagent_Old->New_Reagent Yes Check_Concentration Check Concentrations Reagent_Old->Check_Concentration No New_Reagent->Check_Concentration Concentration_Low Protein or dye concentration too low? Check_Concentration->Concentration_Low Increase_Concentration Solution: Increase concentrations Concentration_Low->Increase_Concentration Yes Success Labeling Efficiency Improved Concentration_Low->Success No Increase_Concentration->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

How to prevent aggregation of Bis-(N,N'-PEG4-NHS ester)-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Bis-(N,N'-PEG4-NHS ester)-Cy5 conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a fluorescent labeling reagent. It consists of a Cyanine (B1664457) 5 (Cy5) fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum. This fluorophore is flanked by two polyethylene (B3416737) glycol (PEG4) linkers, each terminating in an N-hydroxysuccinimide (NHS) ester group. The NHS esters react with primary amines on target molecules, such as proteins, antibodies, and amine-modified oligonucleotides, to form stable amide bonds. The PEG4 linkers increase the hydrophilicity of the molecule, which helps to prevent aggregation of the conjugate. This reagent is commonly used in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.

Q2: What causes the aggregation of Cy5 conjugates?

A2: Aggregation of Cy5 conjugates is a common issue that can lead to fluorescence quenching and inaccurate experimental results. The primary causes include:

  • Hydrophobic Interactions: The Cy5 dye itself is hydrophobic and has a tendency to form non-fluorescent H-aggregates in aqueous solutions.[1][2]

  • High Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.[3]

  • Over-labeling: A high degree of labeling (DOL) on a target molecule can lead to dye-dye interactions and aggregation.[4][5]

  • Suboptimal Buffer Conditions: High salt concentrations and inappropriate pH can promote aggregation.[3]

  • Presence of Organic Solvents: While organic solvents like DMSO or DMF are often used to dissolve the NHS ester, high final concentrations in the aqueous reaction mixture can cause precipitation of proteins and conjugates.[6]

Q3: How does the PEG4 linker help in preventing aggregation?

A3: The polyethylene glycol (PEG) linker is a hydrophilic polymer that plays a crucial role in preventing aggregation.[7][8] The PEG4 chains in the this compound molecule create a hydration shell around the hydrophobic Cy5 dye.[9] This steric hindrance minimizes dye-dye and dye-protein interactions that lead to the formation of aggregates.[7]

Q4: What is the optimal pH for the conjugation reaction?

A4: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[10][11] At a lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing down the reaction. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which reduces the efficiency of the conjugation.[12][13][14]

Q5: How should I store my this compound and the final conjugate?

A5: Proper storage is critical to maintain the stability of the reagent and the final conjugate.

  • Unconjugated Dye: The lyophilized this compound should be stored at -20°C to -80°C, protected from light and moisture.[15]

  • Stock Solutions: If you dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF, the stock solution can be stored at -20°C for up to a few weeks.[16] However, it is always best to prepare it fresh. Aqueous solutions of the NHS ester are not stable and should be used immediately.[16]

  • Final Conjugate: For short-term storage (a few days to a week), the purified conjugate can be stored at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (at a final concentration of 50%) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17][18]

Troubleshooting Guide

This guide addresses specific issues that you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation observed during the conjugation reaction. High concentration of the organic solvent used to dissolve the NHS ester.Use the minimum volume of high-quality, amine-free DMSO or DMF to dissolve the NHS ester.[10][11] The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.[6] Consider using a water-soluble version of the dye, such as a sulfo-Cy5 NHS ester, to eliminate the need for organic solvents.[2][19]
The protein or target molecule is precipitating.Ensure that the protein is soluble and stable in the chosen reaction buffer. Perform a buffer exchange if necessary. Avoid buffers that are incompatible with your protein.
Low fluorescence signal from the purified conjugate. Aggregation and self-quenching. This is a common issue with cyanine dyes.[1][5] To mitigate this, optimize the molar ratio of dye to target molecule to avoid over-labeling.[4][20] A lower degree of labeling often results in a brighter conjugate. After purification, confirm the absence of aggregates using techniques like dynamic light scattering (DLS) or size exclusion chromatography (SEC).
Hydrolysis of the NHS ester. Ensure the pH of your reaction buffer is optimal (8.3-8.5).[10][11] Prepare the NHS ester solution immediately before use. Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for the dye.[10][12]
Photobleaching. Protect the dye and the conjugate from light at all stages of the experiment, including storage and during the reaction.
Broad or multiple peaks during purification by chromatography. Presence of aggregates and unconjugated dye. This indicates a heterogeneous mixture. Optimize the conjugation reaction to minimize the formation of aggregates. Ensure complete removal of unconjugated dye during the purification step. Gel filtration or dialysis are effective methods for removing unconjugated dye.
Inconsistent results between experiments. Variability in reagents or protocol. Use high-quality, fresh reagents. Ensure consistent timing, temperature, and pH for all conjugation reactions. Aliquot reagents to avoid repeated freeze-thaw cycles.[15][18]

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, adjusted to pH 8.3-8.5.[10][11]

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the recommended conjugation buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the NHS ester in a small volume of high-quality, anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[10] This should be done immediately before use.

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[10]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein Solution (pH 8.3-8.5) reaction Incubate (1-2h at RT or O/N at 4°C) prep_protein->reaction prep_dye Prepare Dye Stock (DMSO or DMF) prep_dye->reaction purify Purify Conjugate (SEC or Dialysis) reaction->purify characterize Characterize (DOL) purify->characterize storage Store Conjugate (-20°C or -80°C) characterize->storage

Caption: Experimental workflow for the conjugation of this compound to a protein.

logical_relationship cluster_factors Factors Influencing Aggregation cluster_consequences Consequences cluster_prevention Prevention Strategies hydrophobicity Cy5 Hydrophobicity aggregation Aggregation hydrophobicity->aggregation concentration High Concentration concentration->aggregation dol High DOL dol->aggregation buffer Suboptimal Buffer buffer->aggregation quenching Fluorescence Quenching aggregation->quenching inaccurate_results Inaccurate Results quenching->inaccurate_results peg PEG4 Linker peg->aggregation prevents optimize_dol Optimize DOL optimize_dol->aggregation prevents control_conc Control Concentration control_conc->aggregation prevents optimal_buffer Optimal Buffer (pH 8.3-8.5) optimal_buffer->aggregation prevents

Caption: Factors contributing to and preventing the aggregation of Cy5 conjugates.

References

Technical Support Center: Purification of Biomolecules Labeled with Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of unconjugated Bis-(N,N'-PEG4-NHS ester)-Cy5 from labeled protein samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a fluorescent labeling reagent. It features the far-red fluorescent dye, Cy5, which is equipped with two N-hydroxysuccinimide (NHS) ester reactive groups.[1] These NHS esters react with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable covalent bonds. The molecule has a molecular weight of approximately 1081.6 g/mol .[2][3]

Q2: Why is it critical to remove unconjugated this compound?

The removal of unconjugated or "free" dye is crucial for the accuracy and reliability of downstream applications.[4] The presence of free dye can lead to high background signals, inaccurate quantification of labeling efficiency, and non-specific signals in imaging or binding assays.[4]

Q3: What are the common methods for removing unconjugated dye?

The most common methods for separating the larger, dye-conjugated protein from the smaller, unconjugated dye are based on differences in size and molecular weight.[4] These techniques include:

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size as they pass through a porous resin.[5][6][7][8] It can be performed using gravity-flow columns, spin columns for smaller samples, or more advanced chromatography systems for higher resolution.[4][5]

  • Dialysis: This technique involves the diffusion of small molecules (like free dye) across a semipermeable membrane while retaining larger molecules (the labeled protein).[9][10]

  • Tangential Flow Filtration (TFF): TFF is an efficient method for concentrating and purifying biomolecules, particularly for larger sample volumes.[11][12][13][14]

Q4: How do I choose the most suitable purification method?

The choice of purification method depends on several factors, including the size and stability of your protein, the required purity, the sample volume, and the available equipment.[4] The following diagram provides a decision-making workflow.

start Start: Labeled Protein Mixture q_volume Sample Volume? start->q_volume q_scale Lab vs. Process Scale? q_volume->q_scale Large Volume (>10 mL) q_speed Need Rapid Purification? q_volume->q_speed Small Volume (<2.5 mL) sec Size Exclusion Chromatography (SEC) q_scale->sec Lab Scale tff Tangential Flow Filtration (TFF) q_scale->tff Process Scale spin_column Spin Column / Gel Filtration q_speed->spin_column Yes dialysis Dialysis q_speed->dialysis No (Overnight)

Figure 1. Decision tree for selecting a purification method.

Q5: How can I assess the purity and quality of my final labeled protein?

After purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[4] An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.[4] You can calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (the absorbance maximum for Cy5).[4]

Troubleshooting Guide

Problem: High background fluorescence in my downstream application.

  • Possible Cause: Incomplete removal of unconjugated this compound. The presence of free dye can cause non-specific signals.[4]

  • Solution:

    • Re-purify the sample: Pass your sample through a second spin column or repeat the size exclusion chromatography.

    • Consider an alternative method: If you used a spin column, which is designed for speed, a more rigorous method like dialysis or formal size exclusion chromatography might be necessary to achieve higher purity.[4]

    • Check for hydrolysis: NHS esters can hydrolyze in aqueous buffers. This hydrolyzed, non-reactive dye must also be removed. All recommended purification methods will effectively remove both unreacted and hydrolyzed dye.

Problem: Very low recovery of my labeled protein after purification.

  • Possible Cause 1: Non-specific binding of the protein to the purification matrix (e.g., spin column resin).

  • Solution 1:

    • Ensure the column is properly equilibrated with your buffer before loading the sample.

    • Consult the manufacturer's instructions for the specific resin to see if additives (e.g., mild detergents) are recommended to reduce non-specific binding.

  • Possible Cause 2: Protein precipitation during the labeling or purification process.

  • Solution 2:

    • Ensure your protein is stable in the labeling buffer (typically a bicarbonate or phosphate (B84403) buffer at pH 8.5-9.0).[15]

    • Perform purification steps at 4°C if your protein is sensitive to room temperature.[10]

Problem: The calculated Degree of Labeling (DOL) is outside the optimal range (2-4).

  • Possible Cause (High DOL): The molar ratio of dye to protein in the labeling reaction was too high. Over-labeling can lead to protein precipitation and fluorescence quenching.

  • Solution (High DOL): Reduce the amount of this compound used in the labeling reaction.

  • Possible Cause (Low DOL):

    • The molar ratio of dye to protein was too low.

    • The labeling buffer contained primary amines (e.g., Tris or glycine), which compete with the protein for reaction with the NHS ester.[15]

    • The pH of the reaction buffer was too low (optimal is typically pH 8.5-9.0).[15]

  • Solution (Low DOL):

    • Increase the molar ratio of dye to protein.

    • Ensure your protein is in an amine-free buffer like PBS, MES, or HEPES before starting the labeling reaction.[16] If necessary, perform a buffer exchange using dialysis or a desalting column.[15]

Comparison of Purification Methods

FeatureSpin Column / Gel FiltrationSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Size-based separation by centrifugation through a porous resin[4]High-resolution, size-based separation in a packed column[5]Diffusion of small molecules across a semipermeable membrane[9]Size-based separation via cross-flow across a membrane filter[12][14]
Typical Sample Volume < 2.5 mL0.1 mL to several mL0.1 mL to >100 mL10 mL to thousands of liters[13]
Processing Time < 15 minutes30 minutes to a few hours4 hours to overnight (with buffer changes)[9]Rapid and scalable[12][13]
Protein Recovery Generally >85%>90%>90%High, minimizes sample loss[12]
Key Advantage Fast and easy to use for small samples[4]High resolution and puritySimple, requires minimal specialized equipmentHighly scalable and efficient for large volumes[12][13]
Key Disadvantage Lower resolution than formal SECRequires a chromatography systemSlow, significant sample dilutionRequires specialized equipment (TFF system)

Detailed Experimental Protocols

General Workflow for Labeling and Purification

The overall process involves preparing the protein, performing the labeling reaction, purifying the conjugate, and finally, characterizing the product.[4]

cluster_prep Preparation cluster_label Labeling cluster_purify Purification cluster_char Characterization prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.5-9.0) add_dye 2. Add this compound prep_protein->add_dye incubate 3. Incubate (e.g., 1 hr at RT) add_dye->incubate purify 4. Remove Unconjugated Dye (SEC, Dialysis, etc.) incubate->purify characterize 5. Measure Absorbance (A280, A650) & Calculate DOL purify->characterize

Figure 2. General workflow for protein labeling and purification.

Protocol 1: Purification using a Spin Column

This method is ideal for rapid purification of small sample volumes (typically up to 110 µL).[4]

Materials:

  • Spin column (e.g., Sephadex G-25)

  • Microcentrifuge

  • Collection tubes

  • Elution buffer (e.g., PBS)

Procedure:

  • Prepare the Spin Column: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at 1,500 x g for 1-2 minutes to remove the storage buffer. Discard the flow-through.[4]

  • Equilibrate the Column: Add 150-200 µL of elution buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.[4]

  • Load the Sample: After the final wash, place the column in a fresh collection tube. Carefully load your labeling reaction mixture (e.g., ~110 µL) onto the center of the compacted resin bed.[4]

  • Elute the Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is the purified, labeled protein. The smaller, unconjugated Cy5 dye remains in the column resin.[4]

Protocol 2: Purification using Dialysis

This method is suitable for a wide range of sample volumes and achieves high purity, though it is more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 12-14 kDa for IgG antibodies.[10]

  • Large beaker (e.g., 1-2 L)

  • Magnetic stir plate and stir bar

  • Dialysis buffer (e.g., PBS), at least 1000 times the sample volume.

Procedure:

  • Prepare the Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load the Sample: Transfer your labeled protein solution into the dialysis tubing/cassette and securely close it, ensuring no leaks.

  • Perform Dialysis: Place the sample into a beaker containing a large volume of cold (4°C) dialysis buffer.[10] Place the beaker on a magnetic stir plate and stir gently.

  • Buffer Exchange: Dialyze for at least 2 hours or overnight.[9] For maximum purity, perform at least two buffer changes. A typical schedule is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight.[9]

  • Recover Sample: Carefully remove the tubing/cassette from the buffer and recover your purified, labeled protein.

References

Technical Support Center: NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Hello! Below is a comprehensive technical support guide regarding the side reactions of N-hydroxysuccinimide (NHS) esters in protein labeling, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the nuances of NHS ester chemistry and overcome common challenges in your protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in protein labeling?

A1: The primary reaction involves the nucleophilic attack of a primary amine (—NH₂) on the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2] The main targets on a protein are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][3]

Q2: What is the most significant side reaction I should be aware of?

A2: The most critical side reaction is the hydrolysis of the NHS ester by water.[1][4][5] This reaction competes with the desired labeling of the primary amine, converting the NHS ester into a non-reactive carboxylic acid and reducing the overall efficiency of your labeling reaction.[4] The rate of hydrolysis is highly dependent on pH.[4][6]

Q3: Can NHS esters react with other amino acid residues besides lysine?

A3: Yes, although NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains, particularly under conditions where primary amines are less available.[3][4] These side reactions are generally less efficient, and the resulting linkages are often less stable than the amide bond formed with primary amines.[4][5]

  • Tyrosine, Serine, and Threonine: The hydroxyl (–OH) groups on these residues can react to form unstable ester linkages, which are susceptible to hydrolysis.[4][7]

  • Cysteine: The sulfhydryl (–SH) group can react to form a thioester, which is also less stable than an amide bond.[4]

  • Histidine: The imidazole (B134444) ring of histidine can also exhibit some reactivity.[3][4]

Q4: What is the difference between NHS esters and Sulfo-NHS esters?

A4: Sulfo-NHS esters contain a sulfonate (–SO₃) group on the N-hydroxysuccinimide ring.[1] This modification does not change the reaction chemistry but significantly increases the reagent's water solubility, allowing it to be used directly in aqueous buffers without an organic solvent like DMSO or DMF.[1][8] Additionally, the negative charge makes Sulfo-NHS esters membrane-impermeable, which is ideal for specifically labeling cell surface proteins.[1][9]

Q5: How should I store and handle my NHS ester reagents?

A5: NHS esters are highly sensitive to moisture.[4][10][11] They should be stored at -20°C in a desiccated environment.[4] Before opening a vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture from condensing on the cold reagent.[8][10] For non-sulfonated NHS esters that require an organic solvent, always use anhydrous (dry) DMSO or DMF to prepare stock solutions.[4] It is best to prepare stock solutions fresh for each experiment and discard any unused portion.[10][12]

Troubleshooting Guide

This section addresses common problems encountered during protein labeling with NHS esters.

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Degree of Labeling (DOL) 1. NHS Ester Hydrolysis: The reagent has degraded due to improper storage or reaction conditions (e.g., high pH, long incubation).[6][13]• Use fresh, high-quality NHS ester. Allow the vial to warm to room temperature before opening.[10] • Optimize reaction pH to 7.2-8.5.[13] • Consider performing the reaction at 4°C for a longer duration (e.g., overnight) to minimize hydrolysis.[13]
2. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.[1][4][13]• Switch to a non-amine-containing buffer such as phosphate (B84403) (PBS), bicarbonate, borate, or HEPES.[1][14] • If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting before labeling.[10]
3. Incorrect pH: The pH is too low (<7), causing protonation of the primary amines and making them non-nucleophilic.[13][15]• Ensure the reaction buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[13] An optimal starting point is often pH 8.3.[15][16]
4. Low Protein Concentration: Dilute protein solutions can reduce labeling efficiency as the competing hydrolysis reaction becomes more dominant.[1][17]• Increase the protein concentration. A concentration of 1-10 mg/mL is often recommended.[2]
5. Inaccessible Amines: The primary amines on the protein are sterically hindered or buried within the protein's 3D structure.[13]• Denature the protein if its native conformation is not required for the downstream application. • If structural information is available, assess the accessibility of lysine residues.[13]
Protein Precipitation During/After Labeling 1. Over-labeling: A high degree of labeling can alter the protein's net charge, isoelectric point (pI), and solubility, leading to aggregation.[12][18]• Reduce the molar excess of the NHS ester in the reaction. Perform a titration to find the optimal dye-to-protein ratio.[18]
2. Organic Solvent: For non-sulfonated NHS esters, the organic solvent (DMSO/DMF) used to dissolve the reagent may cause the protein to precipitate.• Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2][10] Add the dissolved NHS ester to the protein solution slowly while gently mixing.
3. Crosslinker Precipitation: The non-sulfonated NHS ester itself is precipitating out of the aqueous reaction buffer.• Ensure the NHS ester is fully dissolved in the organic solvent before adding it to the reaction.[4]
Inconsistent Results Between Experiments 1. Inaccurate Concentrations: Errors in measuring the protein or NHS ester concentration.• Accurately determine the protein concentration using a reliable method (e.g., A280 or BCA assay) before starting.[2]
2. Reagent Degradation: Using an NHS ester stock solution that was prepared previously or has been compromised by moisture.• Always prepare NHS ester stock solutions immediately before use.[10][12] Do not store aqueous solutions of the reagent.[15]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis

The stability of an NHS ester in aqueous solution is critically dependent on the pH. The half-life (t½) is the time it takes for 50% of the reagent to hydrolyze. This competing reaction directly impacts labeling efficiency.

pH Temperature (°C) Half-life (t½) of Hydrolysis Reference(s)
7.004 - 5 hours[1][6]
7.0Room Temp.~1 hour[8][9]
8.0Room Temp.125 - 210 minutes[17]
8.5Room Temp.20 - 180 minutes[17]
8.6410 minutes[1][6]
9.0Room Temp.5 - 125 minutes[9][17]

Note: Half-life values can vary depending on the specific NHS ester structure and buffer composition.

Table 2: Relative Reactivity of NHS Esters with Amino Acid Side Chains

While the primary targets are lysine and the N-terminus, other nucleophilic residues can react, forming less stable bonds.

Amino Acid Residue Functional Group Relative Reactivity Resulting Bond Bond Stability Reference(s)
Lysine / N-Terminus Primary Amine (–NH₂)High (Primary Target) AmideVery Stable [1][2]
Cysteine Sulfhydryl (–SH)LowThioesterUnstable[4]
Tyrosine Phenolic Hydroxyl (–OH)LowEsterUnstable (hydrolyzes)[4][7]
Serine / Threonine Aliphatic Hydroxyl (–OH)Very LowEsterUnstable (hydrolyzes)[4][7]
Histidine ImidazoleVery LowAcyl-imidazole intermediateUnstable[3][4]

Visualized Workflows and Reactions

Primary Reaction vs. Side Reaction

G cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) NHS_Ester R-NHS Ester Amide_Bond Stable Amide Bond (Labeled Protein) NHS_Ester->Amide_Bond pH 7.2-8.5 (Optimal) Carboxylic_Acid Inactive Carboxylic Acid (Hydrolyzed Reagent) NHS_Ester->Carboxylic_Acid Increases with pH > 8.5 Protein_Amine Protein-NH₂ (Lysine, N-Terminus) Protein_Amine->Amide_Bond Water H₂O (Water) Water->Carboxylic_Acid NHS_leaving NHS Amide_Bond->NHS_leaving + NHS_leaving2 NHS Carboxylic_Acid->NHS_leaving2 +

Caption: Competing reactions of an NHS ester: desired aminolysis vs. hydrolysis.

Troubleshooting Workflow: Low Labeling Efficiency

G Start Start: Low DOL Observed Check_Buffer Is buffer amine-free (PBS, HEPES, Borate)? Start->Check_Buffer Change_Buffer Action: Buffer exchange into PBS or Borate Check_Buffer->Change_Buffer No Check_pH Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Action: Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent Is NHS ester fresh? Was it stored properly? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Use_New_Reagent Action: Use a new vial of NHS ester Check_Reagent->Use_New_Reagent No Check_Concentration Is protein conc. >1 mg/mL? Check_Reagent->Check_Concentration Yes Use_New_Reagent->Check_Concentration Optimize_Ratio Action: Increase molar excess of NHS ester Success Problem Resolved Optimize_Ratio->Success Check_Concentration->Optimize_Ratio Yes Increase_Concentration Action: Concentrate protein Check_Concentration->Increase_Concentration No Increase_Concentration->Optimize_Ratio

Caption: A logical workflow for troubleshooting low labeling efficiency.

Key Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a standard procedure for labeling an antibody (e.g., IgG) but can be adapted for other proteins.

1. Materials:

  • Protein (1-10 mg/mL) in an amine-free buffer.

  • NHS Ester Reagent (e.g., fluorescent dye-NHS).

  • Anhydrous DMSO or DMF (for non-sulfonated NHS esters).

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5. Alternatively, 1X PBS, pH 7.2-7.4 can be used for longer incubations.[1][19]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8.0.

  • Purification column (e.g., Sephadex G-25) or dialysis cassette.

2. Procedure:

  • Prepare the Protein: Ensure the protein solution is at the desired concentration (e.g., 2.5 mg/mL) in the Reaction Buffer.[20] If the protein is in a buffer like Tris or glycine, it must be exchanged into the Reaction Buffer first.[10]

  • Prepare NHS Ester Stock Solution: Immediately before use, allow the vial of NHS ester to warm to room temperature.[10] Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL or ~10 mM.[10][11]

  • Calculate Reagent Volume: Determine the volume of NHS ester stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of dye-to-protein for an antibody).[10][14]

  • Perform the Labeling Reaction: Add the calculated volume of NHS ester stock solution to the protein solution while gently stirring.[19] Ensure the final volume of organic solvent is less than 10% of the total reaction volume.[10]

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[2][15] If the label is light-sensitive, protect the reaction from light.[2]

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris). Incubate for 15-30 minutes.[3][11]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by running the reaction mixture over a size-exclusion chromatography column (e.g., G-25) or by dialysis against PBS.[18][20]

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule. It is a critical parameter for quality control.[18]

1. Materials:

  • Purified, labeled protein conjugate.

  • Spectrophotometer (UV-Vis).

  • Quartz cuvettes.

  • Buffer used for purification (e.g., PBS).

2. Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at two wavelengths:

    • 280 nm (A₂₈₀): For protein concentration.

    • The λₘₐₓ of the label (Aₗₐₑₗ): For label concentration (e.g., ~495 nm for FITC, ~650 nm for Cy5).

  • Calculations: a. Calculate Protein Concentration: The label often absorbs light at 280 nm, so a correction is needed.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₗₐₑₗ × CF)
    • Where CF is the Correction Factor (A₂₈₀ / Aₗₐₑₗ) for the free label. This value is provided by the reagent manufacturer.[11]
    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
    • Where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

    b. Calculate Label Concentration:

    • Label Concentration (M) = Aₗₐₑₗ / ε_label
    • Where ε_label is the molar extinction coefficient of the label at its λₘₐₓ.

    c. Calculate Degree of Labeling (DOL):

    • DOL = Label Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is often in the range of 2-7, but this can vary depending on the application.[18]

References

Impact of buffer composition on Bis-(N,N'-PEG4-NHS ester)-Cy5 stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of buffer composition on the stability of Bis-(N,N'-PEG4-NHS ester)-Cy5. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful conjugation and labeling experiments.

Troubleshooting Guide

Low labeling efficiency is a frequent issue encountered during conjugation reactions. A primary cause is the instability of the this compound, which is highly susceptible to hydrolysis. The choice of buffer is therefore critical for a successful outcome.[1]

Impact of Buffer Composition on Stability

The N-hydroxysuccinimide (NHS) ester functional groups of this crosslinker are prone to hydrolysis in aqueous environments, a reaction that competes with the desired conjugation to primary amines.[2] The rate of this hydrolysis is significantly influenced by the pH and the chemical nature of the buffer components.[3][4]

Buffer Component/ConditionImpact on Stability & ReactivityRecommendations & Troubleshooting Steps
pH High Impact . The rate of NHS-ester hydrolysis increases significantly with rising pH.[2] While the reaction with primary amines is also pH-dependent, with optimal reactivity typically between pH 7.2 and 8.5, higher pH values accelerate hydrolysis, reducing the yield of the desired conjugate.[2][3][5] The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6.[2][4]Maintain the reaction pH within the optimal range of 7.2-8.5. For sensitive proteins, a lower pH of 7.2-7.4 can be used, though this will slow down the conjugation reaction.[6] Use a calibrated pH meter to verify the buffer pH before initiating the reaction.[1]
Amine-Containing Buffers (e.g., Tris, Glycine) High Impact (Negative) . Buffers containing primary amines are incompatible with NHS ester reactions as they compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][2]Avoid amine-containing buffers. If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, Borate) using methods like dialysis or desalting columns before starting the labeling reaction.[1] Tris or glycine (B1666218) can be used to quench the reaction after completion.[2]
Recommended Buffers (Non-Amine) Positive Impact . Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer are commonly used and recommended for NHS ester labeling reactions.[1][2][6]Use freshly prepared buffers to avoid pH drift and contamination. 0.1 M sodium phosphate (B84403), 0.1 M sodium bicarbonate, or 0.1 M borate buffers are suitable choices.[2][5]
Nucleophilic Buffer Components Potential Negative Impact . Buffers containing other nucleophiles can also react with and consume the NHS ester.Review the full composition of your buffer to ensure it is free of extraneous nucleophiles that could interfere with the reaction.
Organic Solvents (DMSO, DMF) Generally Stable . This compound, like other NHS esters, is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[5][7] The reagent is more stable in these organic solvents when stored under anhydrous conditions.[7]Use high-quality, anhydrous DMSO or DMF.[7] Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles and introduction of moisture.[7] Note that DMF can degrade to dimethylamine, which will react with the NHS ester.[5]
Temperature Moderate Impact . Higher temperatures can increase the rates of both the conjugation reaction and hydrolysis. Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight.[1][2]To minimize hydrolysis, especially with sensitive reagents or when long incubation times are needed, performing the reaction at 4°C is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency with this compound is very low. What is the most likely cause?

A1: Low labeling efficiency is most often due to the hydrolysis of the NHS ester before it can react with your target molecule.[1] The primary factors to investigate are the pH and composition of your reaction buffer. Ensure your buffer is within the optimal pH range of 7.2-8.5 and does not contain primary amines (like Tris or glycine).[1][2] Also, confirm that the this compound reagent has been stored correctly and is not already hydrolyzed.

Q2: Which buffers are recommended for reactions with this compound?

A2: Amine-free buffers are essential. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, carbonate-bicarbonate buffer, and HEPES buffer.[1][2][6] A common choice is 0.1 M sodium phosphate buffer with 0.15 M NaCl at pH 7.2-7.5 or 0.1 M sodium bicarbonate buffer at pH 8.3-8.5.[5][8]

Q3: What is the optimal pH for my labeling reaction?

A3: The optimal pH is a balance between amine reactivity and NHS ester stability. For most applications, a pH of 8.3-8.5 provides a good compromise, leading to efficient labeling.[5] However, if your protein is sensitive to higher pH, a lower pH of 7.2-7.4 can be used, but the reaction time may need to be extended.[6]

Q4: How should I store my this compound?

A4: The solid powder should be stored at -20°C, protected from light and moisture.[9][10] It is crucial to keep the product desiccated.[11] For stock solutions, dissolve the compound in an anhydrous solvent like DMSO or DMF, aliquot into single-use volumes to minimize freeze-thaw cycles, and store at -20°C or colder in the dark.[7] Before opening a vial of the reagent, allow it to equilibrate to room temperature to prevent condensation of moisture.[11][12]

Q5: Can any components in my buffer quench the Cy5 fluorescence?

A5: Yes, certain substances can quench the fluorescence of Cy5. For instance, the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reversibly quench Cy5 fluorescence.[13][14] While generally considered minor, some amino acids like tryptophan have the potential to quench certain fluorophores, although the effect on Cy5 is reported to be low.[15] It is always good practice to review all components of your buffer and sample for known quenchers.

Q6: How can I confirm the reactivity of my this compound before an important experiment?

A6: You can perform a qualitative test to check the reactivity of the NHS ester. This involves intentionally hydrolyzing a small sample of the reagent with a base and measuring the release of N-hydroxysuccinimide (NHS) by spectrophotometry at around 260 nm.[2][12] An increase in absorbance at this wavelength after hydrolysis indicates that the NHS ester was active.

Experimental Protocols

Protocol for Assessing NHS Ester Hydrolysis

This protocol allows for the determination of the stability of this compound in a specific buffer by monitoring the release of N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen aqueous buffer (amine-free)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare your aqueous buffer at the desired pH.

  • To initiate the hydrolysis, dilute the DMSO stock solution into the aqueous buffer to a final concentration of approximately 0.1-1 mM.

  • Immediately measure the absorbance spectrum of the solution, paying close attention to the absorbance at ~260 nm (for NHS release) and ~649 nm (for Cy5).[9][12]

  • Incubate the solution at a controlled temperature (e.g., room temperature or 4°C).

  • Take absorbance readings at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

  • The increase in absorbance at ~260 nm over time corresponds to the hydrolysis of the NHS ester and the release of NHS. By plotting this increase, you can determine the rate of hydrolysis in your specific buffer.

Visualizations

Hydrolysis_Pathway Reagent This compound (Active) Hydrolyzed_Product Hydrolyzed Product (Inactive Carboxylate) Reagent->Hydrolyzed_Product Hydrolysis NHS N-hydroxysuccinimide (Byproduct) Reagent->NHS H2O H₂O H2O->Reagent

Caption: Hydrolysis pathway of the NHS ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Reagent Prepare Reagent Stock (in anhydrous DMSO) Mix Mix Reagent and Buffer Prep_Reagent->Mix Prep_Buffer Prepare Amine-Free Buffer (Verify pH) Prep_Buffer->Mix Incubate Incubate at Controlled Temp. Mix->Incubate Measure Measure Absorbance (Time Points) Incubate->Measure Plot Plot A260 vs. Time Measure->Plot Data Collection Calculate Calculate Hydrolysis Rate Plot->Calculate

Caption: Workflow for assessing NHS ester stability.

Troubleshooting_Tree Start Low Labeling Efficiency? Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Start->Check_Buffer Yes Change_Buffer Action: Perform buffer exchange into a recommended buffer. Check_Buffer->Change_Buffer No Check_pH Is pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Adjust_pH Action: Adjust pH of the buffer. Check_pH->Adjust_pH No Check_Reagent Is the reagent fresh and stored correctly? Check_pH->Check_Reagent Yes New_Reagent Action: Use a new, properly stored aliquot of the reagent. Check_Reagent->New_Reagent No Optimize_Conditions Consider optimizing reaction time, temperature, or reagent concentration. Check_Reagent->Optimize_Conditions Yes

Caption: Troubleshooting decision tree for low labeling.

References

How to improve the solubility of Bis-(N,N'-PEG4-NHS ester)-Cy5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-(N,N'-PEG4-NHS ester)-Cy5 conjugates. Our goal is to help you overcome common challenges, with a focus on improving the solubility of these conjugates for successful experimental outcomes.

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter with the solubility of this compound conjugates.

Question: My this compound conjugate is not dissolving or is precipitating out of my aqueous buffer. What should I do?

Answer:

Poor solubility of your conjugate can be attributed to several factors, including the properties of the Cy5 dye, the buffer composition, and handling procedures. The Cy5 dye itself, without sulfonation, has low aqueous solubility, although the PEG4 linker is designed to improve this.[1][2][3] Follow these steps to troubleshoot and improve solubility:

Step 1: Initial Dissolution in an Organic Solvent

It is a standard and highly recommended practice to first dissolve the conjugate in a small amount of a dry, amine-free organic solvent before adding it to your aqueous reaction buffer.[4][5][6]

  • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][7][8]

  • Procedure:

    • Bring the vial of the conjugate to room temperature before opening to prevent moisture condensation.[9][10]

    • Prepare a concentrated stock solution by dissolving the conjugate in a minimal volume of anhydrous DMSO or DMF.

    • Vortex gently to ensure it is fully dissolved.

    • Add this stock solution dropwise to your aqueous buffer while gently vortexing. The final concentration of the organic solvent in your reaction should be kept low, ideally below 10%.[11]

Step 2: Buffer Optimization

The choice of buffer is critical for both the solubility of the conjugate and the stability of the NHS ester.[7][12]

  • pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of pH 7.2-8.5.[7][12] At a pH above 8.5, the hydrolysis of the NHS ester accelerates, which can lead to the formation of a less soluble carboxylic acid byproduct.[6][7]

  • Buffer Composition:

    • Use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester and should be avoided.[7][9][13]

    • Recommended Buffers: Phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, HEPES, or borate (B1201080) buffers are suitable choices.[7][11][13]

Step 3: Review Your Handling and Storage Procedures

Improper handling and storage can lead to the degradation of the conjugate, which may affect its solubility.

  • Moisture Sensitivity: NHS esters are sensitive to moisture.[9][10] Always store the conjugate at -20°C in a desiccated environment.[9][10]

  • Stock Solutions: Do not prepare and store aqueous stock solutions of the conjugate, as the NHS ester will readily hydrolyze.[9][13] If you prepare a stock solution in anhydrous DMSO or DMF, it can be stored at -20°C for a limited time, though immediate use is preferred.[7][9]

Below is a troubleshooting workflow to guide you through resolving solubility issues.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Conjugate Precipitates dissolution Did you first dissolve the conjugate in an organic solvent (DMSO/DMF)? start->dissolution dissolve_protocol Action: Prepare a concentrated stock in anhydrous DMSO/DMF and add to buffer. dissolution->dissolve_protocol No buffer_check Is your buffer amine-free and within pH 7.2-8.5? dissolution->buffer_check Yes dissolve_protocol->buffer_check contact_support Issue Persists: Contact Technical Support dissolve_protocol->contact_support buffer_protocol Action: Switch to an amine-free buffer (e.g., PBS, Bicarbonate) and adjust pH. buffer_check->buffer_protocol No hydrolysis_check Did you use a fresh, anhydrous solvent and handle the conjugate properly to avoid moisture? buffer_check->hydrolysis_check Yes buffer_protocol->hydrolysis_check buffer_protocol->contact_support handling_protocol Action: Use fresh, anhydrous solvents. Store conjugate properly at -20°C with desiccant. hydrolysis_check->handling_protocol No success Success: Conjugate is soluble. hydrolysis_check->success Yes handling_protocol->success handling_protocol->contact_support

Caption: A logical workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate blue?

A1: The intense blue color is characteristic of the Cy5 fluorophore.[4] Even very small amounts, in the nanomole range, can be visible to the naked eye.[4]

Q2: Can I prepare a stock solution of the conjugate in water?

A2: It is strongly advised not to prepare stock solutions in water or aqueous buffers for storage.[9][13] The NHS ester group is susceptible to hydrolysis, which will inactivate the conjugate.[9][13] Aqueous solutions should be prepared immediately before use.[7]

Q3: What is the optimal pH for a conjugation reaction with this product?

A3: The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is between 7.2 and 8.5.[7][12] A common choice is a sodium bicarbonate buffer at pH 8.3.[7]

Q4: The product datasheet lists "Water" as a solvent. Why am I having trouble dissolving it directly in my buffer?

A4: While the hydrophilic PEG4 linkers are included to improve aqueous solubility, the inherent properties of the Cy5 dye can still lead to aggregation and poor solubility in purely aqueous solutions.[1][2][3] Therefore, the recommended and most reliable method is to first dissolve the conjugate in an organic co-solvent like DMSO or DMF.[4][6][7]

Q5: How should I store the conjugate?

A5: The conjugate should be stored at -20°C, protected from light, and in a desiccated environment to prevent degradation from moisture and light.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[9][10]

G cluster_factors Key Influencing Factors cluster_recommendations Recommendations Solubility Solubility of Bis-PEG4-NHS-Cy5 Solvent Solvent Choice Solubility->Solvent pH Buffer pH Solubility->pH Buffer_Comp Buffer Composition Solubility->Buffer_Comp Handling Handling & Storage Solubility->Handling Rec_Solvent Use DMSO/DMF as co-solvent Solvent->Rec_Solvent Rec_pH Maintain pH 7.2-8.5 pH->Rec_pH Rec_Buffer Use amine-free buffers Buffer_Comp->Rec_Buffer Rec_Handling Store at -20°C with desiccant Handling->Rec_Handling G cluster_workflow Protein Labeling Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) C 3. Mix and React (Add conjugate to protein solution. Incubate 1-2 hours at RT) A->C B 2. Prepare Conjugate Stock (Dissolve in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or other amine) C->D E 5. Purify Conjugate (Desalting column or dialysis) D->E F 6. Analyze Labeled Protein E->F

References

Technical Support Center: Quenching Unreacted Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective quenching of unreacted Bis-(N,N'-PEG4-NHS ester)-Cy5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction with this compound?

A1: Quenching is a critical step to stop the labeling reaction by deactivating any unreacted this compound. This prevents the dye from labeling unintended molecules in subsequent steps of your experiment, which could lead to non-specific signals and inaccurate results.[1][2][3]

Q2: What are the most common quenching agents for NHS ester reactions?

A2: The most common quenching agents are molecules containing primary amines, which react with the NHS ester. These include Tris(hydroxymethyl)aminomethane (Tris), glycine (B1666218), hydroxylamine, and ethanolamine.[1][2][4][5] These are effective because they compete with the target molecule for the NHS ester.[2][4]

Q3: How do I choose the right quenching agent for my experiment with this compound?

A3: The choice of quenching agent depends on your downstream application.

  • Tris and Glycine: These are widely used, effective, and readily available. They are suitable for most applications where the addition of a small quenching molecule to your sample is acceptable.[2][3][6]

  • Hydroxylamine: This agent is also effective and hydrolyzes unreacted NHS esters.[1]

  • 2-Mercaptoethanol: This can be used to quench the EDC activation reaction if you are performing a two-step conjugation, but it is less common for quenching the NHS ester itself.

Q4: Will the quenching agent affect the fluorescence of the conjugated Cy5 dye?

A4: While Tris and glycine are not reported to directly quench Cy5 fluorescence, the local chemical environment can influence the dye's performance.[7] It is important to maintain a stable pH within the optimal range for Cy5 (pH 4-10) to ensure fluorescence integrity.[7][8][9] High concentrations of certain reagents or contaminants can potentially impact fluorescence, so using high-purity quenching agents and adhering to recommended concentrations is crucial.

Q5: How can I remove the quenching agent and other reaction byproducts after quenching?

A5: After quenching, it is important to purify the labeled conjugate. Common methods include:

  • Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method for separating the larger labeled protein from smaller molecules like unreacted dye, quenching agent, and NHS byproduct.[6][10]

  • Dialysis: This is a suitable method for removing small molecules from the labeled protein, though it is more time-consuming.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quenching of your this compound reaction.

IssuePotential CauseRecommended Solution
High Background Signal in Downstream Assays Incomplete quenching of the NHS ester, leading to non-specific labeling of other molecules.* Verify Quenching Protocol: Ensure you are using the correct concentration of the quenching agent and a sufficient incubation time. A final concentration of 50-100 mM of Tris or glycine for 15-30 minutes is generally recommended.[6][10][12] * Check pH: Confirm that the pH of your reaction is between 7.2 and 8.5 during labeling, as NHS ester hydrolysis is slow at lower pH, potentially leaving more unreacted ester.[11] * Purify Conjugate: Make sure to efficiently remove the unreacted dye and quenching agent after the reaction using a desalting column or dialysis.[6][10]
Low Fluorescence Signal of the Final Conjugate 1. Hydrolysis of NHS Ester: The this compound may have hydrolyzed before reacting with your target molecule.* Fresh Reagent: Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] * Optimal pH: Maintain the reaction pH between 7.2 and 8.5 to balance reactivity and hydrolysis.[2][11]
2. Self-Quenching of Cy5: A high degree of labeling (DOL) can lead to self-quenching of the Cy5 dye.[8][9]* Optimize Molar Ratio: Reduce the molar excess of the this compound to your target molecule in the labeling reaction.[6] We recommend trying a few different molar ratios to find the optimal DOL.
3. Protein Precipitation: The labeled protein may have precipitated out of solution.* Check Protein Solubility: Ensure your protein is soluble at the concentration and in the buffer used for labeling. * Avoid High DOL: An excessively high degree of labeling can sometimes lead to protein aggregation.[6]
Precipitation Observed After Adding Quenching Agent High concentration of the quenching agent or a change in buffer conditions causing the protein to become insoluble.* Dilute Sample: If possible, dilute your sample before or after adding the quenching agent. * Buffer Compatibility: Ensure your protein is soluble in the final buffer composition after the addition of the quenching agent. A buffer exchange step may be necessary.
Inconsistent Labeling and Quenching Results 1. Inconsistent Reagent Preparation: The concentration of the NHS ester or quenching agent may vary between experiments.* Standardize Protocols: Prepare fresh solutions of the NHS ester for each experiment and use a calibrated pH meter for all buffers.[11]
2. Presence of Competing Amines: The labeling buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule.* Use Amine-Free Buffers: For the labeling reaction, use buffers such as PBS, borate, or carbonate that do not contain primary amines.[2][3]

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol provides a general procedure for quenching the labeling reaction.

Materials:

  • Labeling reaction mixture containing your target molecule and this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., desalting column) or dialysis cassette.

Procedure:

  • Perform the Labeling Reaction: Incubate your target molecule with this compound in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12]

  • Quench the Reaction: Add the Quenching Buffer to your reaction mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl, pH 8.0 to a 100 µL reaction.

  • Incubate: Gently mix and incubate for 15-30 minutes at room temperature.[10][12]

  • Purify the Conjugate: Remove the unreacted this compound, quenching agent, and N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[6]

Protocol 2: Verification of Quenching Efficiency

To confirm that the quenching step was successful, you can perform a simple experiment using a primary amine-containing molecule.

Materials:

  • A small molecule containing a primary amine (e.g., a short amine-terminated peptide or amino-dPEG).

  • TLC plate or a method to analyze the labeling of the small molecule (e.g., HPLC).

Procedure:

  • After performing the quenching reaction as described in Protocol 1, take a small aliquot of the quenched reaction mixture.

  • To this aliquot, add the primary amine-containing small molecule.

  • Incubate for an additional 30 minutes at room temperature.

  • Analyze the reaction mixture by TLC or another appropriate method to see if any of the Cy5 dye has attached to the small molecule.

  • Expected Result: If the quenching was successful, you should not see any significant labeling of the small molecule with Cy5, as all the reactive NHS esters should have been deactivated by the quenching agent.

Quantitative Data Summary

ParameterRecommended ValueReference(s)
Labeling Reaction pH 7.2 - 8.5[2][11]
Quenching Agent Concentration 50 - 100 mM[6][10][12]
Quenching Incubation Time 15 - 30 minutes[10][12]
Quenching Incubation Temperature Room Temperature[3]

Visualizations

G Experimental Workflow for Quenching this compound cluster_0 Labeling Reaction cluster_1 Quenching cluster_2 Purification A Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) B Add this compound A->B C Incubate (1-4h at RT or overnight at 4°C) B->C D Add Quenching Agent (e.g., 50-100 mM Tris or Glycine) C->D Stop Reaction E Incubate (15-30 min at RT) D->E F Apply to Desalting Column E->F Remove Excess Reagents G Collect Purified Cy5-Conjugate F->G G Troubleshooting Logic for Quenching Issues Start High Background or Low Signal? Quench Incomplete Quenching? Start->Quench DOL High Degree of Labeling (DOL)? Quench->DOL No Sol_Quench Increase Quencher Concentration/Time Verify pH Quench->Sol_Quench Yes Hydrolysis NHS Ester Hydrolyzed? DOL->Hydrolysis No Sol_DOL Reduce Molar Excess of NHS-Cy5 DOL->Sol_DOL Yes Purification Inefficient Purification? Hydrolysis->Purification No Sol_Hydrolysis Use Fresh NHS-Cy5 Solution Optimize Reaction pH and Time Hydrolysis->Sol_Hydrolysis Yes Sol_Purification Use Appropriate Desalting Column Ensure Complete Removal of Free Dye Purification->Sol_Purification Yes

References

Technical Support Center: Minimizing Non-Specific Binding of Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-(N,N'-PEG4-NHS ester)-Cy5 labeled antibodies. The focus is on minimizing non-specific binding to ensure the accuracy and reliability of experimental results.

Troubleshooting Guide

This section addresses common issues encountered during experiments with Cy5 labeled antibodies.

Question: I am observing high background fluorescence across my entire sample. What are the likely causes and solutions?

High background fluorescence can obscure specific signals and make data interpretation difficult. The primary causes are often related to antibody concentration, inadequate blocking, or insufficient washing.

Potential Causes and Solutions:

  • Antibody Concentration is Too High: An excessive concentration of the labeled antibody increases the likelihood of it binding to off-target sites.[1][2][3]

    • Solution: Titrate your antibody to determine the optimal concentration that provides a strong specific signal with minimal background noise. Start with the manufacturer's recommended dilution and perform a dilution series.[2][4]

  • Inadequate Blocking: Failure to properly block non-specific binding sites on the cells or tissue can lead to generalized background staining.

    • Solution: Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.[5][6] For many applications, a 1-hour incubation at room temperature is a good starting point.[2] Consider switching to a different blocking agent if problems persist (see Table 1).

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound antibodies.[6][7]

    • Solution: Increase the number and/or duration of wash steps after antibody incubation.[6][7] Washing with a buffer containing a mild detergent like Tween 20 (0.05%) can also help reduce non-specific binding.[8]

Question: My negative control is showing a strong signal. How can I fix this?

A strong signal in a negative control is a clear indicator of non-specific binding. Identifying the source of this binding is crucial for troubleshooting.

Troubleshooting Steps:

  • Run a Secondary Antibody Only Control: If you are using a primary and a secondary antibody, a control with only the Cy5-labeled secondary antibody can determine if it is binding non-specifically.[2][9]

  • Use an Isotype Control: An isotype control is an antibody of the same immunoglobulin class and light chain as your primary antibody but is not specific to your target antigen. This helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors or other proteins.[2]

  • Evaluate Blocking Efficiency: If both controls show high background, your blocking step is likely insufficient. Refer to Table 1 for alternative blocking agents.

  • Check for Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a positive signal.[10] An unstained sample control can help identify autofluorescence.[2]

Question: I see punctate, non-specific staining. What could be causing this?

Punctate or speckled staining that is not localized to the target antigen can be caused by antibody aggregates or issues with the sample preparation.

Potential Causes and Solutions:

  • Antibody Aggregates: The labeled antibody may have formed aggregates, which can bind non-specifically to the sample.

    • Solution: Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use only the supernatant for staining.

  • Sample Drying: Allowing the sample to dry out at any stage of the staining protocol can cause non-specific antibody binding and artifacts.[6]

    • Solution: Ensure the sample remains hydrated throughout the entire staining procedure. Perform incubations in a humidified chamber.[9]

Frequently Asked Questions (FAQs)

What is non-specific binding and why does it occur with Cy5-labeled antibodies?

Non-specific binding refers to the attachment of an antibody to molecules other than its intended antigen. This can be caused by several factors:

  • Hydrophobic Interactions: Antibodies can have hydrophobic patches on their surface that can interact non-specifically with other proteins or cellular components.[11][12][13]

  • Ionic Interactions: Electrostatic attractions between charged regions on the antibody and the sample can also lead to non-specific binding.[11][12]

  • Fc Receptor Binding: The Fc region of an antibody can bind to Fc receptors present on the surface of various cell types, such as macrophages, monocytes, and B cells, leading to false-positive signals.[14][15][16]

How does the Bis-(N,N'-PEG4-NHS ester) linker affect non-specific binding?

The inclusion of a Polyethylene Glycol (PEG) linker, in this case, PEG4, is designed to reduce non-specific binding. PEG is a hydrophilic molecule that creates a hydration layer around the antibody.[17] This can help to:

  • Mask Hydrophobic Patches: The PEG linker can shield hydrophobic regions on the antibody surface, reducing non-specific hydrophobic interactions.[18]

  • Prevent Aggregation: PEGylation can improve the solubility of the antibody and reduce its tendency to form aggregates.[19]

  • Reduce Immunogenicity: The PEG linker can also make the antibody less likely to be recognized by the immune system.[17][19]

Studies have shown that PEGylation can significantly decrease non-specific protein binding in immunoassays.[20][21]

Which blocking agents are recommended for my experiment?

The choice of blocking agent can significantly impact the level of non-specific binding. The ideal blocking buffer will depend on the specific application and sample type.

Table 1: Comparison of Common Blocking Agents

Blocking AgentRecommended ConcentrationProsCons
Bovine Serum Albumin (BSA) 1-5% in PBSInexpensive, readily available, effective for many applications.[22]Can sometimes cross-react with antibodies.
Normal Serum 5-10%Highly effective at blocking non-specific binding, especially when the serum is from the same species as the secondary antibody.[22][23]More expensive than BSA, can contain endogenous antibodies that may cross-react.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations for specific applications, often contain a mixture of blocking agents and detergents.[2][24]Can be more expensive than preparing your own.
Fish Gelatin 0.1-1%A good alternative to BSA, especially for applications where BSA may interfere.Can be less effective than serum for some applications.
Can I optimize my washing steps to reduce background?

Yes, optimizing your washing protocol is a critical step in reducing non-specific binding.

  • Increase Wash Duration and Frequency: Washing for a few minutes with at least two buffer changes is a good starting point.[7] Increasing the number of washes can help to remove loosely bound antibodies.[3]

  • Include a Detergent: Adding a non-ionic detergent such as Tween 20 or Triton X-100 (typically at 0.05-0.1%) to your wash buffer can help to disrupt weak, non-specific interactions.[4][8]

  • Use an Appropriate Buffer: Phosphate-buffered saline (PBS) is a commonly used wash buffer.[9] In some cases, a Tris-buffered saline (TBS) may be preferred.[5]

How should I properly store and handle my labeled antibody?

Proper storage and handling are essential to maintain the stability and performance of your Cy5-labeled antibody.

  • Storage: Store the antibody at the manufacturer's recommended temperature, typically at 4°C for short-term storage and -20°C or -80°C for long-term storage.[25] Aliquoting the antibody into smaller, single-use volumes can help to avoid repeated freeze-thaw cycles.[26]

  • Light Protection: Cy5 is a fluorescent dye that is sensitive to light. Protect the antibody from light during storage and all incubation steps to prevent photobleaching.[27][28]

  • Avoid Contamination: Use sterile techniques when handling the antibody to prevent microbial contamination. The addition of a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%) can help to prevent bacterial growth.[25]

Key Experimental Protocol: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for immunofluorescent staining and highlights steps critical for minimizing non-specific binding.

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Wash the cells three times with 1X PBS.[9]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2]

    • Wash the cells three times with 1X PBS for 5 minutes each.[2]

  • Permeabilization (for intracellular targets):

    • If your target antigen is intracellular, incubate the cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[6][23]

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[2][9]

  • Antibody Incubation:

    • Dilute the this compound labeled antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Washing:

    • Wash the cells three times with 1X PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.[2]

  • Counterstaining and Mounting:

    • (Optional) Incubate with a nuclear counterstain like DAPI.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter set for Cy5 (Excitation/Emission: ~650/670 nm).

Visualizations

TroubleshootingWorkflow Troubleshooting High Background Fluorescence Start High Background Signal Observed Check_Concentration Is Antibody Concentration Optimized? Start->Check_Concentration Titrate_Ab Action: Titrate Antibody to Find Optimal Dilution Check_Concentration->Titrate_Ab No Check_Blocking Is Blocking Step Adequate? Check_Concentration->Check_Blocking Yes Final_Review Re-evaluate Staining Titrate_Ab->Final_Review Improve_Blocking Action: Increase Blocking Time or Change Blocking Agent (Table 1) Check_Blocking->Improve_Blocking No Check_Washing Are Washing Steps Sufficient? Check_Blocking->Check_Washing Yes Improve_Blocking->Final_Review Improve_Washing Action: Increase Number/Duration of Washes; Add Detergent Check_Washing->Improve_Washing No Check_Controls Review Negative Controls (Isotype, Secondary Only) Check_Washing->Check_Controls Yes Improve_Washing->Final_Review Analyze_Controls Identify Source of Non-Specific Binding (Primary vs. Secondary Ab) Check_Controls->Analyze_Controls High Signal Check_Controls->Final_Review Low Signal Analyze_Controls->Final_Review

Caption: A workflow for troubleshooting high background fluorescence.

BindingMechanisms Mechanisms of Antibody Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Specific_Ab Antibody (Fab Region) Antigen Target Antigen Specific_Ab->Antigen High Affinity & Specificity Nonspecific_Ab Antibody Hydrophobic Hydrophobic Interactions Nonspecific_Ab->Hydrophobic Low Affinity Ionic Ionic Interactions Nonspecific_Ab->Ionic Low Affinity Fc_Receptor Fc Receptor Binding Nonspecific_Ab->Fc_Receptor Fc Region Mediated

Caption: Specific vs. Non-Specific Antibody Binding Mechanisms.

IF_Workflow Immunofluorescence Experimental Workflow Start Start: Prepare Cells on Coverslip Fixation 1. Fixation (e.g., 4% PFA) Start->Fixation Permeabilization 2. Permeabilization (if needed, e.g., Triton X-100) Fixation->Permeabilization Blocking 3. Blocking (e.g., Normal Serum/BSA) Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation (if indirect staining) Blocking->Primary_Ab Indirect Method Secondary_Ab 5. Cy5-Labeled Antibody Incubation (Direct or Secondary) Blocking->Secondary_Ab Direct Method Wash1 Wash Primary_Ab->Wash1 Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mount 6. Counterstain & Mount Wash2->Mount Image End: Fluorescence Microscopy Mount->Image

Caption: A typical workflow for an immunofluorescence experiment.

References

Technical Support Center: Bis-(N,N'-PEG4-NHS ester)-Cy5 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the conjugation of Bis-(N,N'-PEG4-NHS ester)-Cy5 to primary amines on proteins, antibodies, and other biomolecules.

Troubleshooting Guide

Q1: My labeling efficiency with this compound is lower than expected. Could temperature be the issue?

A1: Yes, temperature is a critical parameter in NHS ester conjugation reactions. Low labeling efficiency can be a result of suboptimal temperature and incubation time. The reaction is a balance between the desired amidation (conjugation) and the competing hydrolysis of the NHS ester. Both reaction rates increase with temperature.[1]

  • If you are incubating at room temperature (20-25°C): The reaction is faster, but the rate of hydrolysis of the NHS ester also increases significantly. If your reaction time is too long, a substantial portion of the NHS ester may hydrolyze before it can react with the amine, leading to lower efficiency.

  • If you are incubating at 4°C (on ice): The rate of hydrolysis is significantly reduced, which can protect the NHS ester from degradation.[2][3] However, the rate of the desired conjugation reaction is also slower. This may require a longer incubation period to achieve a sufficient degree of labeling.[2] For unstable proteins, reacting at 4°C is often recommended, but you may need to extend the reaction time to 48 hours or use a higher concentration of the NHS ester.[4]

Troubleshooting Steps:

  • Verify Reagent Stability: Ensure your this compound has been stored properly at -20°C with desiccant, as NHS esters are moisture-sensitive.[5]

  • Optimize Incubation Time: If reacting at room temperature, try reducing the incubation time to 1-2 hours. If reacting at 4°C, consider extending the incubation time, even overnight.[6][7]

  • Adjust Temperature: If you are currently using room temperature, try performing the reaction at 4°C with an extended incubation time to minimize hydrolysis.

Q2: I am observing aggregation or precipitation of my protein during the conjugation reaction. How can I solve this?

A2: Protein aggregation during labeling can be caused by several factors, including the properties of the dye and the reaction conditions.

  • Hydrophobicity: Cy5 is a relatively hydrophobic molecule. Attaching multiple Cy5 molecules to a protein can increase its overall hydrophobicity, leading to aggregation.

  • Temperature: While higher temperatures can increase reaction rates, they can also sometimes contribute to protein denaturation and aggregation, especially for sensitive proteins.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are performing the reaction at room temperature, switching to 4°C may help to maintain protein stability.

  • Reduce Molar Excess: Decrease the molar ratio of the this compound to your protein. This will result in a lower degree of labeling but can help prevent aggregation.

  • Optimize Reaction Time: Shorten the incubation time to limit the extent of the labeling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for conjugating this compound?

A1: There is no single "optimal" temperature, as it depends on the specific characteristics of your biomolecule and your experimental goals. The choice of temperature is a trade-off between reaction speed and the stability of the NHS ester.

  • Room Temperature (20-25°C): Generally used for shorter reaction times (30-60 minutes).[5] This is often sufficient for many standard proteins.

  • 4°C (on ice): Recommended for proteins that are sensitive to temperature or when you want to minimize the hydrolysis of the NHS ester. This typically requires longer incubation times (e.g., 2 hours to overnight).[5][6]

A study on porphyrin-NHS esters showed a slightly greater yield of the amide product at room temperature compared to 37°C, suggesting that elevated temperatures can be detrimental.[8]

Q2: How does temperature affect the hydrolysis of the this compound?

A2: Temperature has a significant impact on the rate of hydrolysis, the primary competing reaction. Higher temperatures accelerate the hydrolysis of the NHS ester, rendering it inactive. The half-life of NHS esters is highly dependent on both pH and temperature. For instance, the half-life of an NHS ester can be 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[3]

Q3: Can I perform the conjugation reaction at 37°C to speed it up?

A3: While technically possible, incubating at 37°C is generally not recommended. The rate of NHS ester hydrolysis increases significantly at this temperature, which can lead to a lower overall conjugation efficiency.[8] Furthermore, many proteins are less stable at 37°C for extended periods, which could lead to denaturation and loss of function. A typical temperature range for this reaction is between 4°C and 37°C.[9]

Q4: Should I adjust the incubation time if I change the reaction temperature?

A4: Yes, absolutely. As a general rule, if you decrease the temperature, you should increase the incubation time, and vice versa.

  • Room Temperature (20-25°C): Typical incubation is 1-4 hours.[6]

  • 4°C (on ice): Incubation is often extended to overnight.[6]

For unstable proteins, a reaction at 4°C may require up to 48 hours.[4]

Data Summary

The following table summarizes the general relationship between temperature, incubation time, and the expected outcomes for the this compound conjugation reaction.

TemperatureRecommended Incubation TimeRate of ConjugationRate of HydrolysisRecommended For
4°C 2 hours - overnightSlowerSignificantly slowerSensitive proteins; when maximizing conjugation efficiency is critical.
Room Temp 30 minutes - 4 hoursFasterFasterRobust proteins; when a shorter reaction time is desired.
37°C Not generally recommendedFastestVery FastMay be considered in specific cases with very short incubation times.

Experimental Protocols

Protocol 1: Standard Conjugation at Room Temperature

This protocol is suitable for most robust proteins.

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.[7] The recommended protein concentration is 1-10 mg/mL.[6]

    • Ensure that any buffers containing primary amines (e.g., Tris, glycine) have been removed through dialysis or buffer exchange.[5]

  • Prepare the this compound Solution:

    • Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration or desalting column.

Protocol 2: Low-Temperature Conjugation for Sensitive Proteins

This protocol is recommended for temperature-sensitive proteins or to minimize NHS ester hydrolysis.

  • Prepare the Protein Solution:

    • Follow step 1 from Protocol 1. Pre-chill the protein solution on ice.

  • Prepare the this compound Solution:

    • Follow step 2 from Protocol 1.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the chilled protein solution while gently vortexing.

    • Incubate the reaction for 2 hours to overnight at 4°C (e.g., in a cold room or on ice), protected from light.[6] For particularly unstable proteins, the reaction time may need to be extended to 48 hours.[4]

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a gel filtration or desalting column.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_temp Temperature Optimization cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye prep_protein->mix prep_dye Prepare this compound (Anhydrous DMSO/DMF) prep_dye->mix temp_4c 4°C (2h - overnight) mix->temp_4c For sensitive proteins or to minimize hydrolysis temp_rt Room Temp (1-4h) mix->temp_rt For robust proteins or faster reaction purify Purify Conjugate (Gel Filtration / Desalting) temp_4c->purify temp_rt->purify analyze Analyze Degree of Labeling purify->analyze

Caption: Experimental workflow for temperature optimization of this compound conjugation.

G protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-Cy5-PEG (Stable Amide Bond) protein->conjugate cy5_nhs This compound cy5_nhs->conjugate Desired Conjugation (Amidation) hydrolyzed_cy5 Cy5-PEG-COOH (Inactive Carboxylic Acid) cy5_nhs->hydrolyzed_cy5 Competing Reaction (Hydrolysis) water H2O (Water) water->hydrolyzed_cy5 nhs N-Hydroxysuccinimide conjugate->nhs hydrolyzed_cy5->nhs

Caption: Reaction pathways for NHS ester conjugation and competing hydrolysis.

References

Reducing background fluorescence in experiments with Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-(N,N'-PEG4-NHS ester)-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent labeling reagent. It contains two N-hydroxysuccinimide (NHS) esters that react with primary amines (e.g., on proteins or antibodies) to form stable covalent bonds. The Cy5 fluorophore emits light in the far-red region of the spectrum (typically with an excitation maximum around 650 nm and an emission maximum around 670 nm).[1][2] The PEG4 linker is a hydrophilic spacer that increases the solubility of the labeled molecule in aqueous solutions.[3][4] This reagent is commonly used for labeling proteins, antibodies, and other biomolecules for applications such as immunofluorescence, flow cytometry, and in vivo imaging.[2][4]

Q2: What is the optimal pH for labeling proteins with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is typically between 8.2 and 8.5.[5][6] At a lower pH, the primary amino groups are protonated, which reduces their reactivity. At a higher pH, the rate of hydrolysis of the NHS ester increases, which can significantly reduce the labeling efficiency.[7] Therefore, maintaining the pH within this range is critical for successful conjugation.

Q3: What are the main causes of high background fluorescence in experiments using Cy5-labeled molecules?

High background fluorescence in experiments with Cy5-labeled molecules can primarily be attributed to two sources:

  • Autofluorescence: This is the natural fluorescence emitted by biological components within the cells or tissues themselves.[5][8][9][10][11] Common sources of autofluorescence include mitochondria, lysosomes, collagen, elastin, and NADH.[5][8][10][11]

  • Non-specific binding: This occurs when the Cy5-labeled molecule binds to cellular components other than the intended target. This can be caused by hydrophobic interactions, ionic interactions, or aggregation of the fluorescent conjugate.[12] Insufficient blocking of non-specific binding sites is a common reason for this issue.[12]

Q4: How can I distinguish between autofluorescence and non-specific binding of my Cy5-conjugate?

To differentiate between these two sources of background, you should include proper controls in your experiment. An "unstained control" (cells or tissue that have not been incubated with any fluorescent probe) will reveal the level of autofluorescence. A "secondary antibody only" control (if applicable) or an "isotype control" can help determine the extent of non-specific binding of the labeled antibody.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments using this compound.

Problem 1: High Background Fluorescence

High background can obscure the specific signal from your target molecule. The following steps can help identify and mitigate the source of high background.

Troubleshooting Steps:

  • Identify the Source:

    • Unstained Control: Image a sample that has undergone all processing steps except for the addition of the fluorescent conjugate. This will show the baseline autofluorescence.

    • No Primary Antibody Control: If using a secondary antibody labeled with Cy5, stain a sample with only the secondary antibody to check for its non-specific binding.

  • Reduce Autofluorescence:

    • Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can increase autofluorescence.[14] Consider reducing the fixation time or using an alternative fixative like cold methanol.[15]

    • Quenching: After aldehyde fixation, you can treat the sample with a quenching agent like sodium borohydride (B1222165) or glycine (B1666218) to reduce autofluorescence.[14]

    • Spectral Separation: Cy5 emits in the far-red spectrum, where autofluorescence from biological samples is generally lower compared to the green and yellow regions.[10][15] Ensure you are using the appropriate filter sets to capture the Cy5 signal specifically.

  • Minimize Non-Specific Binding:

    • Blocking: Effective blocking is crucial. Use a blocking buffer containing an inert protein to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised.[14]

    • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with minimal background.[14]

    • Washing: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help.

    • Detergent Concentration: While detergents like Triton X-100 are necessary for permeabilization, excessive concentrations can sometimes increase background. Optimize the concentration for your specific cell or tissue type.

Quantitative Data on Background Reduction Strategies

The following table summarizes the expected impact of different troubleshooting steps on background fluorescence. The percentage of background reduction is an estimate and can vary depending on the specific experimental conditions.

StrategyParameter VariedExpected Background Reduction (Estimate)Notes
Blocking Agent 1% BSA vs. 5% Normal Goat Serum10-30% higher with Normal SerumNormal serum is often more effective at blocking non-specific binding of secondary antibodies from the same species.[14]
Antibody Dilution 1:100 vs. 1:500 (Secondary Ab)20-50%Higher dilutions reduce the concentration of unbound antibody, minimizing non-specific binding.
Wash Steps 3 washes vs. 5 washes (with Tween-20)15-40%Thorough washing is critical for removing non-specifically bound antibodies.
Fixation Method 4% PFA vs. Cold Methanol10-25%Methanol fixation can sometimes result in lower autofluorescence than paraformaldehyde.[15]
Problem 2: Weak or No Fluorescent Signal

A faint or absent signal can be due to several factors, from inefficient labeling to issues with the imaging setup.

Troubleshooting Steps:

  • Verify Labeling Efficiency:

    • Check NHS Ester Activity: Ensure the this compound reagent has been stored properly (at -20°C, protected from moisture) to prevent hydrolysis of the NHS ester.

    • Optimize Labeling Reaction: Confirm that the pH of the reaction buffer was between 8.2 and 8.5.[6] Also, ensure that the buffer did not contain primary amines (e.g., Tris or glycine) which would compete with the protein for reaction with the NHS ester.[16]

    • Purification: After the labeling reaction, it is crucial to remove any unconjugated dye, as this can interfere with downstream applications and contribute to background. Size-exclusion chromatography is a common method for this.

  • Optimize Staining Protocol:

    • Antibody Concentration: If the signal is weak, you may need to increase the concentration of your primary or secondary antibody. Perform a titration to find the optimal concentration.

    • Incubation Time: Increase the incubation time for the primary and/or secondary antibodies.

    • Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, antigen retrieval may be necessary to unmask the epitope for antibody binding.

  • Check Imaging Setup:

    • Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for Cy5.

    • Exposure Time and Gain: Increase the exposure time or detector gain to enhance the signal. However, be aware that this can also increase the background noise.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes a general procedure for labeling an antibody with this compound.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.[17] If the antibody is in a buffer containing primary amines (like Tris), it must be dialyzed against the Reaction Buffer before labeling.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled antibody will elute first.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of adherent cells using a Cy5-conjugated antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary Antibody

  • Cy5-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Fixation: Wash the cells with PBS, then fix with Fixation Buffer for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20.

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set for Cy5.

Visualizations

experimental_workflow cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining prep_ab Prepare Antibody (Amine-free buffer, pH 8.3) reaction Labeling Reaction (1-2h, RT, dark) prep_ab->reaction prep_dye Prepare Cy5-NHS Ester (in DMF or DMSO) prep_dye->reaction purify Purification (Size-Exclusion) reaction->purify primary_ab Primary Antibody Incubation fix Fixation (e.g., 4% PFA) perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA, Serum) perm->block block->primary_ab secondary_ab Cy5-Secondary Ab Incubation primary_ab->secondary_ab mount Mounting secondary_ab->mount

Caption: Experimental workflow for antibody labeling and immunofluorescence.

troubleshooting_workflow start High Background Fluorescence check_autofluor Check Unstained Control for Autofluorescence start->check_autofluor autofluor_high Autofluorescence is High check_autofluor->autofluor_high reduce_autofluor Reduce Autofluorescence: - Change Fixation - Quenching autofluor_high->reduce_autofluor Yes check_nonspecific Check 'Secondary Only' Control autofluor_high->check_nonspecific No reduce_autofluor->check_nonspecific nonspecific_high Non-specific Binding is High check_nonspecific->nonspecific_high reduce_nonspecific Reduce Non-specific Binding: - Optimize Blocking - Titrate Antibodies - Increase Washing nonspecific_high->reduce_nonspecific Yes end Optimized Signal nonspecific_high->end No reduce_nonspecific->end

Caption: Troubleshooting workflow for high background fluorescence.

signaling_pathway cluster_reaction NHS Ester Reaction cluster_detection Fluorescence Detection Protein-NH2 Primary Amine (on Protein) Labeled_Protein Labeled Protein (Stable Amide Bond) Protein-NH2->Labeled_Protein Cy5-NHS This compound Cy5-NHS->Labeled_Protein Excitation Excitation Light (~650 nm) Emission Emitted Light (~670 nm) Labeled_Protein->Emission Excitation->Labeled_Protein Detector Microscope Detector Emission->Detector

Caption: Reaction and detection pathway for Cy5-labeled proteins.

References

How to handle hydrolysis of Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and hydrolysis of Bis-(N,N'-PEG4-NHS ester)-Cy5. Our aim is to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Troubleshooting Guide

Encountering issues during your conjugation reaction? This guide addresses common problems associated with the hydrolysis of this compound.

dot

cluster_reagents Reactants cluster_reactions Reaction Pathways cluster_products Products Reagent This compound Aminolysis Aminolysis (Desired Reaction) Reagent->Aminolysis Reacts with Hydrolysis Hydrolysis (Competing Reaction) Reagent->Hydrolysis Reacts with Target Primary Amine (e.g., Protein, Peptide) Target->Aminolysis Water Water (H₂O) (Present in buffer) Water->Hydrolysis Conjugate Stable Amide Bond (Cy5-labeled molecule) Aminolysis->Conjugate Forms NHS N-hydroxysuccinimide (Byproduct) Aminolysis->NHS Inactive_Ester Inactive Carboxylic Acid (Hydrolyzed Reagent) Hydrolysis->Inactive_Ester Forms Hydrolysis->NHS cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Start Start Equilibrate Equilibrate Reagent to Room Temperature Start->Equilibrate Prepare_Buffer Prepare Fresh Amine-Free Buffer (pH 8.3-8.5) Start->Prepare_Buffer Dissolve_Reagent Dissolve Reagent in Anhydrous DMSO/DMF (Immediately Before Use) Equilibrate->Dissolve_Reagent Dissolve_Target Dissolve Target Molecule in Buffer Prepare_Buffer->Dissolve_Target Add_Reagent Add Reagent Solution to Target Solution Dissolve_Target->Add_Reagent Dissolve_Reagent->Add_Reagent Incubate Incubate (e.g., 1-2 hours at RT or on ice) Add_Reagent->Incubate Quench Quench Reaction (Optional, e.g., with Tris) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify End End Purify->End

Validation & Comparative

A Head-to-Head Comparison: Bis-(N,N'-PEG4-NHS ester)-Cy5 vs. Cy5 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological inquiry. The choice of fluorescent dye and its associated linker chemistry can significantly impact the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of two amine-reactive cyanine (B1664457) 5 (Cy5) dyes: the conventional Cy5 NHS ester and the PEGylated derivative, Bis-(N,N'-PEG4-NHS ester)-Cy5.

This comparison will delve into the chemical structures, labeling mechanisms, and performance characteristics of both dyes, supported by available data and detailed experimental protocols. We will explore how the incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the this compound molecule influences key parameters such as solubility, labeling efficiency, and the stability of the resulting protein conjugate.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between these two labeling reagents lies in the presence of two polyethylene glycol (PEG) chains in the this compound structure. This modification imparts significant advantages over the traditional, more hydrophobic Cy5 NHS ester.

FeatureThis compoundCy5 NHS EsterRationale and Key Advantages
Structure Cy5 core with two PEG4 linkers, each terminating in an NHS ester.Cy5 core with a single NHS ester group.The bifunctional nature of the PEGylated dye offers the potential for crosslinking, while the PEG spacers enhance hydrophilicity.
Solubility High solubility in aqueous buffers.[1]Limited water solubility; often requires organic co-solvents (DMSO, DMF).[2][3]Advantage: Bis-PEG4-Cy5. Improved aqueous solubility simplifies the labeling protocol by reducing or eliminating the need for organic solvents that can be detrimental to protein stability.[4]
Hydrophobicity Reduced hydrophobicity due to the hydrophilic PEG chains.Inherently hydrophobic, which can lead to aggregation and non-specific binding.[5]Advantage: Bis-PEG4-Cy5. Lower hydrophobicity minimizes the risk of protein aggregation and reduces non-specific interactions with other proteins or surfaces, leading to cleaner results.
Labeling Efficiency Potentially higher due to improved reagent solubility and accessibility.Can be high, but may be limited by dye precipitation or protein aggregation.Advantage: Bis-PEG4-Cy5. Better solubility ensures the dye remains available for reaction in the aqueous labeling buffer.
Stability of Conjugate Enhanced stability; PEG chains can protect the protein from proteolysis and reduce immunogenicity.Stability is dependent on the protein and the local environment of the dye.Advantage: Bis-PEG4-Cy5. PEGylation is a well-established method for increasing the in vivo and in vitro stability of proteins.[6]
Potential for Aggregation Low. The PEG spacer acts as a shield, preventing protein-protein and dye-dye interactions that lead to aggregation.High. The hydrophobic nature of the Cy5 dye can induce aggregation of the labeled protein.[5]Advantage: Bis-PEG4-Cy5. Reduced aggregation is critical for maintaining the biological activity and functionality of the labeled protein.

Quantitative Spectroscopic Comparison

Spectroscopic PropertyThis compound (inferred from similar PEGylated Cy5)Cy5 NHS Ester
Excitation Maximum (λex) ~649 nm[1]~646 nm[2]
Emission Maximum (λem) ~667 nm[1]~662 nm[2]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[7]~250,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) ~0.07[7]~0.2[2]

It is important to note that the molar extinction coefficient and quantum yield can be influenced by the local environment and the degree of labeling. While the core Cy5 NHS ester may exhibit a higher intrinsic brightness, the practical advantages of using the PEGylated version, such as reduced aggregation and quenching, can lead to a better overall signal-to-noise ratio in many biological applications.[8]

Chemical Structures and Labeling Reaction

Both dyes utilize N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (the ε-amino group of lysine (B10760008) residues and the N-terminus) on the protein surface, forming a stable amide bond. The reaction is typically carried out in a buffer with a pH between 7.5 and 8.5.[9]

cluster_0 This compound Labeling cluster_1 Cy5 NHS Ester Labeling Protein_PEG Protein Labeled_Protein_PEG Labeled Protein (PEGylated) Protein_PEG->Labeled_Protein_PEG + Bis_PEG_Cy5 This compound Bis_PEG_Cy5->Labeled_Protein_PEG Protein_Standard Protein Labeled_Protein_Standard Labeled Protein Protein_Standard->Labeled_Protein_Standard + Cy5_NHS Cy5 NHS Ester Cy5_NHS->Labeled_Protein_Standard

Protein labeling workflow with Bis-PEG4-Cy5 and standard Cy5 NHS ester.

Experimental Protocols

The following protocols provide a general guideline for labeling proteins with either this compound or Cy5 NHS ester. Optimization may be required for specific proteins and applications.

Protein Preparation
  • Buffer Exchange: The protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 8.0-8.5. Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[10] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Concentration: Adjust the protein concentration to 1-10 mg/mL. Higher protein concentrations generally lead to more efficient labeling.[10]

Dye Preparation
  • Dissolution: Immediately before use, dissolve the Cy5 NHS ester or this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[10] For this compound, direct dissolution in the aqueous labeling buffer may be possible due to its higher solubility.[1]

Labeling Reaction
  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10- to 20-fold molar excess of the dye is recommended.[1]

  • Incubation: Add the calculated amount of the dissolved dye to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[1]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[1]

Purification of the Labeled Protein
  • Removal of Unreacted Dye: It is crucial to remove any unreacted dye from the labeled protein. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.[10]

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A650).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5), and ε_protein is the molar extinction coefficient of the protein.

  • Calculate DOL: DOL = A₆₅₀ / (ε_dye × Protein Concentration (M)) Where ε_dye is the molar extinction coefficient of the Cy5 dye (~250,000 M⁻¹cm⁻¹ for the NHS ester).[11]

Start Protein Labeling Protocol Protein_Prep Protein Preparation (Amine-free buffer, pH 8.0-8.5) Start->Protein_Prep Labeling Labeling Reaction (1-2 hours, room temp, dark) Protein_Prep->Labeling Dye_Prep Dye Preparation (Dissolve in DMSO/DMF or buffer) Dye_Prep->Labeling Purification Purification (Size-exclusion chromatography or dialysis) Labeling->Purification DOL_Calc Degree of Labeling (DOL) Calculation Purification->DOL_Calc End Labeled Protein DOL_Calc->End

General experimental workflow for protein labeling with NHS ester dyes.

Conclusion and Recommendations

The choice between this compound and Cy5 NHS ester depends on the specific requirements of the experiment and the properties of the protein being labeled.

Cy5 NHS ester is a well-established, bright fluorophore suitable for many applications. However, its hydrophobicity can be a significant drawback, potentially leading to issues with solubility, aggregation, and non-specific binding.

This compound offers a compelling alternative that addresses many of the limitations of the traditional dye. The inclusion of PEG spacers significantly enhances its hydrophilicity, which in turn reduces aggregation and simplifies the labeling procedure. While its intrinsic brightness might be slightly lower, the improved solubility and reduced non-specific binding often result in a superior signal-to-noise ratio and more reliable data in complex biological systems.

For applications where protein stability, solubility, and low non-specific binding are critical, such as in vivo imaging or sensitive immunoassays, this compound is the recommended choice. For less sensitive applications or when working with robust proteins where aggregation is not a major concern, the more traditional Cy5 NHS ester may suffice. Ultimately, empirical testing is recommended to determine the optimal labeling reagent for your specific protein and experimental setup.

References

A Researcher's Guide to Bifunctional NHS Esters: A Deep Dive into Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling and crosslinking of biomolecules are paramount for elucidating biological pathways, developing targeted therapeutics, and creating sensitive diagnostic assays. Bifunctional N-hydroxysuccinimide (NHS) esters have emerged as powerful tools in this arena, enabling the covalent conjugation of molecules with amine-containing targets such as proteins and antibodies. This guide provides a comprehensive comparison of a highly versatile bifunctional NHS ester, Bis-(N,N'-PEG4-NHS ester)-Cy5, with its alternatives, supported by experimental data and detailed protocols.

This compound is a homobifunctional crosslinking and labeling reagent. It features two amine-reactive NHS ester groups, a fluorescent Cy5 dye for detection, and a polyethylene (B3416737) glycol (PEG) spacer. This unique combination of features offers several advantages in bioconjugation.

Core Advantages of this compound

The key benefits of this reagent stem from its three main components: the bifunctional NHS esters, the PEG4 spacer, and the Cy5 fluorescent dye.

  • Bifunctional NHS Esters for Controlled Crosslinking: The two NHS ester groups react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. This homobifunctional nature allows for intramolecular (within the same molecule) or intermolecular (between different molecules) crosslinking, which is invaluable for studying protein-protein interactions and stabilizing protein complexes[1][2].

  • PEG4 Spacer for Enhanced Solubility and Reduced Steric Hindrance: The hydrophilic four-unit polyethylene glycol (PEG4) spacer significantly increases the water solubility of the reagent and the resulting conjugate. This is particularly beneficial when working with hydrophobic molecules or at high concentrations, as it helps to prevent aggregation[3][4]. The flexible PEG spacer also minimizes steric hindrance, allowing for more efficient conjugation to sterically hindered sites on a protein[3].

  • Cy5 Dye for Sensitive Far-Red Fluorescence Detection: Cy5 is a bright and photostable fluorescent dye that excites and emits in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm)[]. This spectral range is advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications[6].

Comparative Analysis: Performance Against Alternatives

The selection of a crosslinking and labeling reagent depends on the specific application. Here, we compare the performance of this compound with other common alternatives.

Comparison with Non-PEGylated Bifunctional NHS Esters

The primary advantage of the PEGylated version is its enhanced hydrophilicity.

FeatureThis compoundNon-PEGylated Bis-NHS-Cy5
Solubility High in aqueous buffersLower in aqueous buffers, may require organic co-solvents
Aggregation of Conjugate Reduced tendency for aggregationHigher potential for aggregation, especially with hydrophobic proteins
Steric Hindrance Minimized due to flexible PEG spacerCan be a limiting factor for sterically hindered sites
Immunogenicity Potentially reduced due to the "stealth" properties of PEGHigher potential for an immune response against the linker
Comparison of Cy5 with Alternative Fluorophores

While Cy5 is a widely used and effective dye, other fluorophores offer competitive performance.

FeatureCy5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~649~650~652
Emission Max (nm) ~667~668~672
Brightness of Conjugates Prone to self-quenching at high labeling densities[6]Generally brighter, especially at high degrees of labelingHigh
Photostability GoodExcellentHigh

For applications requiring the highest brightness and photostability, Alexa Fluor 647 is often considered a superior alternative to Cy5[7].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are example protocols for common applications of this compound.

Protocol 1: General Protein Labeling and Crosslinking

This protocol describes a general procedure for labeling and crosslinking a protein in solution.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.5.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography.

Protocol 2: Creating an Antibody-Enzyme Conjugate

This protocol outlines the creation of a fluorescently labeled and crosslinked antibody-enzyme conjugate for use in applications like immuno-PCR or targeted enzyme delivery.

Materials:

  • Antibody (e.g., IgG) and enzyme in an amine-free buffer (e.g., PBS, pH 8.0).

  • This compound.

  • Anhydrous DMSO.

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column.

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • Combine the antibody and enzyme in the reaction buffer at a desired molar ratio (e.g., 1:1 or 1:2).

    • Add a 20-fold molar excess of the this compound stock solution to the protein mixture.

  • Incubation: Incubate for 2 hours at room temperature with gentle agitation.

  • Quenching: Add quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Purify the conjugate from unreacted components using size-exclusion chromatography.

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm crosslinking and by spectrophotometry to determine the degree of labeling.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental workflows.

cluster_reagents Reagents cluster_reaction Reaction Protein1 Protein 1 (-NH2) Conjugated_Complex Crosslinked Protein Complex (Fluorescently Labeled) Protein1->Conjugated_Complex Amide Bond Formation Protein2 Protein 2 (-NH2) Protein2->Conjugated_Complex Amide Bond Formation Crosslinker This compound Crosslinker->Conjugated_Complex Crosslinks Proteins

Caption: Reaction mechanism of this compound with two amine-containing proteins.

start Start: Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) add_crosslinker Add this compound (in DMSO/DMF) start->add_crosslinker incubate Incubate (RT for 30-60 min or 4°C for 2h) add_crosslinker->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (SDS-PAGE, Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein crosslinking and labeling.

cluster_pathway Example Signaling Pathway Application cluster_application Crosslinking Application Receptor Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor->GRB2 Recruitment upon ligand binding SOS SOS GRB2->SOS RAS RAS SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Nuclear Translocation Crosslink Use this compound to crosslink RTK to GRB2 in vivo Crosslink->Receptor Crosslink->GRB2

Caption: Application in studying protein-protein interactions within a signaling pathway.

Conclusion

This compound stands out as a highly versatile reagent for researchers requiring simultaneous fluorescent labeling and crosslinking of biomolecules. Its bifunctional nature, coupled with the benefits of a hydrophilic PEG spacer and a sensitive far-red fluorescent dye, makes it an excellent choice for a wide range of applications, from fundamental protein interaction studies to the development of complex bioconjugates for therapeutic and diagnostic purposes. While alternatives exist that may offer advantages in specific performance metrics, the unique combination of features in this compound provides a robust and reliable solution for many bioconjugation challenges.

References

A Head-to-Head Comparison: Bis-(N,N'-PEG4-NHS ester)-Cy5 vs. Alexa Fluor 647 NHS Ester for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for labeling proteins and other biomolecules is a critical decision that directly impacts experimental outcomes. In the far-red spectrum, both cyanine-based dyes and Alexa Fluor dyes are prominent choices. This guide provides an objective, data-driven comparison of Bis-(N,N'-PEG4-NHS ester)-Cy5 and Alexa Fluor 647 NHS ester to aid in the selection of the optimal dye for your research needs.

This comparison focuses on the key performance characteristics of these two amine-reactive fluorescent dyes, including their spectroscopic properties, photostability, and the influence of their chemical structures on labeling efficiency and signal output. While Alexa Fluor 647 is a well-established benchmark for brightness and photostability, the introduction of polyethylene (B3416737) glycol (PEG) linkers to the Cy5 core in this compound aims to address some of the inherent limitations of the parent Cy5 dye.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 has long been favored for its superior brightness and resistance to photobleaching when compared to the traditional Cy5 dye.[1][2][3][4] A primary drawback of Cy5 is its tendency to form non-fluorescent aggregates, especially when conjugated to proteins at a high degree of labeling (DOL). This self-quenching can lead to a significant reduction in the fluorescence of the conjugate.[1][2][5]

The this compound is a modified version of Cy5 that incorporates hydrophilic PEG4 linkers. This modification is designed to increase the water solubility of the dye and reduce the intermolecular interactions that lead to aggregation.[6] While this can improve its performance in aqueous environments, it may also influence its intrinsic spectroscopic properties.

Below is a summary of the key quantitative data for both dyes.

Spectroscopic PropertyThis compoundAlexa Fluor 647 NHS Ester
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~667~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~232,000[7][8]~270,000
Quantum Yield (Φ) Not explicitly reported for this specific compound. A similar PEGylated Cy5 derivative was reported to have a quantum yield of 0.07.[6]~0.33[9]
Molecular Weight ( g/mol ) ~1081.7[7]~1250

Key Performance Considerations

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While the molar extinction coefficient of this compound is high, the quantum yield of PEGylated Cy5 derivatives may be lower than that of the parent Cy5 dye (~0.2).[6] In contrast, Alexa Fluor 647 boasts both a high extinction coefficient and a high quantum yield, making it an exceptionally bright fluorophore.

Photostability: Alexa Fluor 647 is well-documented to be significantly more photostable than Cy5.[1][4] This means it can withstand longer exposure to excitation light before photobleaching, which is a critical advantage for applications requiring long-term imaging, such as time-lapse microscopy. While the PEGylation of Cy5 is primarily aimed at improving solubility, it is not expected to fundamentally alter the photostability of the cyanine (B1664457) core.

Solubility and Aggregation: The inclusion of hydrophilic PEG4 linkers in this compound enhances its water solubility.[6][7] This is a significant advantage as it can mitigate the formation of dye aggregates, a common issue with cyanine dyes that leads to fluorescence quenching.[1][6] Alexa Fluor 647 is also designed to be highly water-soluble and shows less tendency for self-quenching compared to Cy5.[1]

Experimental Protocols

The following are generalized protocols for the labeling of proteins with this compound and Alexa Fluor 647 NHS ester. It is important to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Preparation
  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines, such as Tris. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

Dye Preparation
  • Allow the vial of the NHS ester dye to warm to room temperature before opening.

  • Prepare a stock solution of the dye in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration of the stock solution is typically 1-10 mg/mL.

Labeling Reaction
  • Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point is often a 10-20 fold molar excess of the dye.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as a Sephadex G-25 column.

  • Elute the column with a suitable buffer, such as phosphate-buffered saline (PBS). The first colored fraction to elute will be the labeled protein.

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the dye (~649 nm for this compound and ~650 nm for Alexa Fluor 647).

  • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Visualizing the Labeling Process and Dye Structures

ProteinLabeling cluster_reactants Reactants cluster_reaction Labeling Reaction cluster_products Products Protein Protein (with primary amines, -NH₂) Reaction Incubation (pH 8.3-8.5, Room Temp) Protein->Reaction Dye Amine-Reactive Dye (NHS Ester) Dye->Reaction LabeledProtein Fluorescently Labeled Protein Conjugate Reaction->LabeledProtein Byproduct N-hydroxysuccinimide (byproduct) Reaction->Byproduct

Caption: General workflow for protein labeling with amine-reactive NHS ester dyes.

DyeStructures cluster_cy5 This compound cluster_af647 Alexa Fluor 647 NHS ester Cy5Core Cy5 Core (Fluorophore) PEG1 PEG4 Linker Cy5Core->PEG1 increases solubility PEG2 PEG4 Linker Cy5Core->PEG2 increases solubility NHS1 NHS Ester (Amine Reactive) PEG1->NHS1 NHS2 NHS Ester (Amine Reactive) PEG2->NHS2 AF647Core Alexa Fluor 647 Core (Fluorophore) NHS3 NHS Ester (Amine Reactive) AF647Core->NHS3

Caption: Simplified structural comparison of the two amine-reactive fluorescent dyes.

Conclusion

The choice between this compound and Alexa Fluor 647 NHS ester depends on the specific requirements of the experiment.

Alexa Fluor 647 NHS ester remains the superior choice for most applications due to its exceptional brightness and photostability. It is particularly well-suited for demanding applications such as super-resolution microscopy, single-molecule detection, and experiments requiring long-term imaging.

This compound presents a viable alternative, particularly in applications where the enhanced water solubility and reduced aggregation offered by the PEG linkers are advantageous. This can be beneficial in preventing non-specific binding in complex biological samples. However, researchers should be aware of the potential for a lower quantum yield compared to Alexa Fluor 647, which may result in a comparatively lower overall signal brightness.

For critical applications where signal intensity and photostability are paramount, Alexa Fluor 647 NHS ester is the recommended choice. For applications where maximizing solubility and minimizing aggregation of the dye-conjugate are the primary concerns, this compound is a worthy consideration.

References

How does the PEG linker in Bis-(N,N'-PEG4-NHS ester)-Cy5 affect brightness?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent probe is paramount for generating high-quality, reliable data. Cyanine (B1664457) 5 (Cy5), a widely used far-red fluorescent dye, is often modified with polyethylene (B3416737) glycol (PEG) linkers to enhance its utility in biological applications. This guide provides an objective comparison of how the PEG linker in Bis-(N,N'-PEG4-NHS ester)-Cy5 affects its brightness and overall performance compared to its non-PEGylated counterpart and a leading alternative, Alexa Fluor 647.

The inclusion of a PEG linker in a fluorescent dye construct, a process known as PEGylation, is primarily intended to improve its physicochemical properties. The hydrophilic nature of the PEG chain in this compound increases the water solubility of the otherwise hydrophobic Cy5 core. This enhanced solubility can mitigate the tendency of cyanine dyes to aggregate in aqueous buffers, a common issue that leads to fluorescence quenching and reduced brightness.[1] However, the modification of the dye's core structure with a PEG linker can also directly influence its intrinsic photophysical properties, namely its molar extinction coefficient and quantum yield, which together determine the dye's brightness.

Quantitative Comparison of Key Photophysical Properties

The brightness of a fluorophore is a product of its ability to absorb light (molar extinction coefficient) and the efficiency with which it converts that absorbed light into emitted fluorescence (quantum yield). The following table summarizes the key performance metrics for this compound, its non-PEGylated analog (Cy5 NHS ester), and a popular alternative, Alexa Fluor 647 NHS ester.

PropertyThis compoundCy5 NHS EsterAlexa Fluor 647 NHS Ester
Excitation Maximum (λex) ~649 nm~648-651 nm[2][3]~650 nm[4]
Emission Maximum (λem) ~667-670 nm~665-671 nm[2][5]~665 nm[4]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 170,000 - 232,000*~250,000[2][5]~239,000 - 270,000[4]
Quantum Yield (Φ) ~0.07**~0.2[1]~0.33[4]
Relative Brightness (ε x Φ) 11,900 - 16,240~50,000~78,870 - 89,100
Photostability ModerateModerate[6]High[6][7]
Water Solubility HighLowHigh

*Note: The molar extinction coefficient for PEGylated Cy5 can vary depending on the specific structure and supplier. Values of 170,000 M⁻¹cm⁻¹ for a bis-carboxyl-PEG4-Cy5[8] and 232,000 M⁻¹cm⁻¹ from a supplier of Bis-(N,N'-NHS-PEG4)-Cy5 have been reported. A lower value of ~107,000 M⁻¹cm⁻¹ has been reported for a generic "Cy5-PEG".[1] **Note: The quantum yield is reported for a similar PEGylated Cy5 derivative.[1]

Analysis of the PEG Linker's Effect on Brightness

The data suggests that while the PEG4 linker in this compound provides the significant advantage of increased aqueous solubility, it may come at the cost of reduced intrinsic brightness. The molar extinction coefficient of the PEGylated dye, although subject to some variability in reported values, tends to be lower than that of the non-PEGylated Cy5 NHS ester. More significantly, the quantum yield of PEGylated Cy5 has been reported to be substantially lower.[1] This leads to a considerable decrease in the calculated relative brightness.

In contrast, Alexa Fluor 647 NHS ester emerges as a brighter and more photostable alternative to both Cy5 variants. It maintains a high molar extinction coefficient and boasts a significantly higher quantum yield, resulting in superior overall brightness.[4] Furthermore, Alexa Fluor dyes are reported to be less prone to the self-quenching that can occur when labeling proteins at high dye-to-protein ratios, a phenomenon that can diminish the fluorescence of Cy5 conjugates.[7][9]

The choice between these dyes will ultimately depend on the specific experimental requirements. For applications where high aqueous solubility and reduced non-specific binding are critical, the benefits of the PEG linker in this compound may outweigh the potential decrease in brightness. However, for experiments demanding the highest sensitivity and photostability, Alexa Fluor 647 presents a compelling alternative.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a fluorescent dye, such as this compound, by comparing it to a standard with a known quantum yield.

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized far-red dye)

  • Spectroscopy-grade solvent (e.g., methanol (B129727) or phosphate-buffered saline, ensuring both the sample and standard are soluble)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1. This is to ensure the measurements are within the linear range and to avoid inner filter effects.[10][11]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength should be used for both the sample and the standard.

  • Measure Fluorescence Emission: Using the fluorescence spectrometer, record the fluorescence emission spectrum for each dilution. Ensure the excitation and emission slits are kept constant for all measurements. The emission spectra should be corrected for the wavelength-dependent response of the detector.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_std) and the sample (Grad_sample).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[12]

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Visualizations

G cluster_0 This compound cluster_1 Properties Cy5_Core Cy5 Core (Hydrophobic) PEG4_Linker PEG4 Linker (Hydrophilic) Cy5_Core->PEG4_Linker Covalent Bond NHS_Ester NHS Ester (Amine-Reactive) PEG4_Linker->NHS_Ester Covalent Bond Solubility Increased Aqueous Solubility PEG4_Linker->Solubility imparts Brightness Potentially Decreased Brightness PEG4_Linker->Brightness influences Aggregation Reduced Aggregation Solubility->Aggregation G Start Start: Choose Fluorophore High_Solubility Need High Aqueous Solubility? Start->High_Solubility High_Brightness Need Highest Brightness & Photostability? High_Solubility->High_Brightness No PEG_Cy5 Consider This compound High_Solubility->PEG_Cy5 Yes Cy5_NHS Consider Cy5 NHS Ester High_Brightness->Cy5_NHS No Alexa_647 Consider Alexa Fluor 647 NHS Ester High_Brightness->Alexa_647 Yes

References

A Comparative Guide to the Cross-Reactivity of Bis-(N,N'-PEG4-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibodies labeled with Bis-(N,N'-PEG4-NHS ester)-Cy5, focusing on the critical aspect of cross-reactivity. Understanding and mitigating off-target binding is paramount for the generation of reliable experimental data and the development of specific therapeutic and diagnostic agents. This document outlines the principles of the labeling chemistry, potential sources of cross-reactivity, and detailed experimental protocols for its assessment.

Introduction to this compound Labeling

This compound is a fluorescent labeling reagent used to conjugate the cyanine (B1664457) dye Cy5 to proteins, primarily antibodies. The key components of this reagent are:

  • Bis-NHS ester: Two N-hydroxysuccinimide (NHS) esters serve as reactive groups that form stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the antibody.[][] The "bis" functionality allows for the potential of crosslinking if not properly controlled.

  • PEG4: A polyethylene (B3416737) glycol spacer with four ethylene (B1197577) glycol units. This hydrophilic spacer is intended to increase the solubility of the labeled antibody and reduce steric hindrance between the dye and the antibody's antigen-binding site.[3]

  • Cy5: A far-red fluorescent dye with an excitation maximum around 649 nm and an emission maximum around 667 nm.[3][4] This makes it suitable for various fluorescence-based applications, including flow cytometry, immunofluorescence, and in vivo imaging, due to minimal autofluorescence from biological samples in this spectral region.[5][6]

The labeling process involves the reaction of the NHS esters with amine groups on the antibody, resulting in a covalently attached Cy5 dye.

Potential Sources of Cross-Reactivity

While antibody labeling is a routine procedure, the conjugation process itself can introduce unforeseen cross-reactivity. For this compound labeled antibodies, potential sources of off-target binding include:

  • Alteration of Antibody Conformation: The random conjugation of labels to lysine residues can alter the three-dimensional structure of the antibody, potentially exposing new epitopes or modifying the antigen-binding site (Fab region), leading to unintended binding.[7]

  • Increased Non-Specific Binding: The addition of the dye and linker can increase the overall hydrophobicity or charge of the antibody, leading to non-specific interactions with other proteins or cellular components.

  • Immunogenicity of the PEG Linker: Polyethylene glycol (PEG) itself can be immunogenic, leading to the production of anti-PEG antibodies.[8][9] The presence of pre-existing or induced anti-PEG antibodies in experimental samples (e.g., serum) can cause cross-reactivity with the PEGylated antibody conjugate, leading to false positives or rapid clearance in vivo.[8][10]

  • Cross-Reactivity of the Primary Antibody: The inherent cross-reactivity of the unlabeled antibody with homologous proteins or different epitopes remains a primary concern.[7][11] The labeling process does not mitigate this intrinsic property.

Comparison with Alternative Labeling Chemistries

The choice of labeling chemistry can significantly impact the cross-reactivity profile of a conjugated antibody.

Labeling ChemistryPrinciplePotential for Cross-Reactivity
This compound Randomly targets primary amines (lysine residues) via NHS ester chemistry.[]Moderate to High: Random labeling can alter antibody conformation. The PEG linker can be immunogenic, leading to anti-PEG antibody-mediated cross-reactivity.[8][9]
Site-Specific Labeling (e.g., Glycan, Thiol) Targets specific sites on the antibody, such as carbohydrates in the Fc region or engineered cysteines, away from the antigen-binding sites.Low: Preserves the native structure of the antigen-binding region, minimizing the risk of altering specificity. Reduces batch-to-batch variability.
Traditional NHS Ester (without PEG) Randomly targets primary amines.Moderate: Similar potential for conformational changes as the PEGylated counterpart, but without the added risk of anti-PEG antibody-mediated cross-reactivity.

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of cross-reactivity is crucial for validating any labeled antibody. The following are key experimental protocols that can be employed.

Sequence Homology Analysis

A preliminary in silico assessment of potential cross-reactivity can be performed by comparing the immunogen sequence of the primary antibody to protein sequences from the species of interest.

Protocol:

  • Obtain the immunogen sequence for the antibody.

  • Use the Basic Local Alignment Search Tool (BLAST) from NCBI to compare the immunogen sequence against the proteome of the target species.[12]

  • Analyze the sequence homology. A homology of over 75% is a strong indicator of potential cross-reactivity.[7][11]

Western Blotting

Western blotting is a robust method to assess the specificity of a labeled antibody by detecting its binding to proteins separated by size.

Protocol:

  • Prepare cell lysates or tissue homogenates from both the target sample and a negative control (known not to express the target antigen).

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the this compound labeled antibody at an optimized concentration overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Directly visualize the fluorescent signal using an appropriate imaging system.

  • A single band at the expected molecular weight of the target protein in the positive sample and no bands in the negative control indicate high specificity. Multiple bands may suggest cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method to quantify the binding of the labeled antibody to the target antigen and potential off-target molecules.

Protocol:

  • Coat the wells of a 96-well plate with the purified target antigen and a panel of potentially cross-reactive proteins (e.g., homologous proteins). Also, include a well with a blocking agent only as a negative control.

  • Block the wells with a suitable blocking buffer.

  • Add serial dilutions of the this compound labeled antibody to the wells and incubate.

  • Wash the wells to remove unbound antibody.

  • Measure the fluorescence intensity in each well using a plate reader.

  • High signal in the wells with the target antigen and low to no signal in the wells with other proteins indicate high specificity.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF allow for the assessment of cross-reactivity in the context of tissue architecture.

Protocol:

  • Prepare tissue sections from both the target tissue and a negative control tissue.

  • Perform antigen retrieval if necessary.

  • Block the sections to prevent non-specific binding.

  • Incubate the sections with the this compound labeled antibody.

  • Wash the sections and mount with a suitable mounting medium.

  • Visualize the staining pattern using a fluorescence microscope.

  • Specific staining in the expected cellular or subcellular location in the target tissue and a lack of staining in the negative control tissue are indicative of low cross-reactivity.

Data Presentation

Quantitative data from cross-reactivity experiments should be summarized for clear comparison.

Table 1: ELISA-Based Cross-Reactivity Profile

AntigenMean Fluorescence Intensity (MFI)% Cross-Reactivity
Target Protein15,000100%
Homologous Protein 18005.3%
Homologous Protein 23502.3%
Unrelated Protein1501.0%
No Antigen Control1000.7%

% Cross-Reactivity = (MFI of Test Antigen / MFI of Target Antigen) x 100

Table 2: Summary of Western Blot Analysis

Cell LysateTarget Protein Band (kDa)Off-Target Bands
Positive ControlPresentAbsent
Negative ControlAbsentAbsent
Test SamplePresentPresent (e.g., at 55 kDa)

Visualizations

Antibody Labeling Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_result Result Antibody Antibody Reaction_Mix Mix Antibody and Reagent (pH 8.0-9.0) Antibody->Reaction_Mix Reagent This compound Reagent->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Purification Size Exclusion Chromatography Incubation->Purification Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody

Caption: Workflow for labeling antibodies with this compound.

Cross-Reactivity Assessment Logic

G Start Labeled Antibody In_Silico In Silico Analysis (BLAST) Start->In_Silico In_Vitro In Vitro Assays Start->In_Vitro In_Situ In Situ Assays Start->In_Situ Conclusion Specificity Profile In_Silico->Conclusion WB Western Blot In_Vitro->WB ELISA ELISA In_Vitro->ELISA IHC_IF IHC / IF In_Situ->IHC_IF WB->Conclusion ELISA->Conclusion IHC_IF->Conclusion

Caption: Logical workflow for assessing the cross-reactivity of a labeled antibody.

References

A Comparative Guide to the Photostability of Bis-(N,N'-PEG4-NHS ester)-Cy5 and Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and photostable fluorophore is critical for generating reliable and reproducible data. This guide provides a detailed comparison of the photostability of Bis-(N,N'-PEG4-NHS ester)-Cy5 against other commonly used fluorophores in the far-red spectrum. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making for your specific research needs.

Understanding Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to excitation light. A higher photostability allows for longer and more intense illumination, which is crucial for applications such as single-molecule imaging, time-lapse microscopy, and high-intensity fluorescence applications. The primary mechanism of photobleaching for many fluorophores, including cyanine (B1664457) dyes like Cy5, involves the generation of reactive oxygen species (ROS) that chemically damage the fluorophore's structure, leading to an irreversible loss of fluorescence.

While specific quantitative photostability data for this compound is not extensively available in peer-reviewed literature, the photophysical properties are primarily dictated by the core Cy5 cyanine structure. The addition of polyethylene (B3416737) glycol (PEG) linkers, such as in this compound, primarily enhances aqueous solubility and can reduce aggregation.[1] This can indirectly improve photostability by minimizing dye-dye interactions that can lead to quenching and faster photobleaching. However, the intrinsic susceptibility of the Cy5 core to photodegradation remains a key consideration.

Quantitative Photostability Comparison

To provide a clear comparison, the following table summarizes the key photophysical properties of the core Cy5 dye alongside two of its most common and more photostable alternatives, Alexa Fluor 647 and ATTO 647N. It is important to note that the photostability of a fluorophore can be influenced by its local environment, including the solvent, pH, and the presence of antifade reagents.

PropertyCy5Alexa Fluor 647ATTO 647N
Excitation Maximum (nm) ~649~650~647
Emission Maximum (nm) ~666~668~669
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~150,000
Fluorescence Quantum Yield ~0.2Significantly higher than Cy5~0.65
Relative Photostability Less photostableSignificantly more photostableMore photostable than Cy5
Photobleaching Half-life ShorterLongerLonger

Note: The data for Cy5 is representative of the core fluorophore. The Bis-(N,N'-PEG4-NHS ester) functionalization is not expected to significantly alter the fundamental photophysical properties but may offer improved performance in aqueous buffers due to increased solubility.

Studies have consistently shown that Alexa Fluor 647 and ATTO 647N exhibit superior photostability compared to the conventional Cy5 dye. For instance, under continuous illumination, Cy5 can lose a significant portion of its fluorescence intensity, while Alexa Fluor 647 retains a much higher percentage of its initial brightness over the same period. The photobleaching rates generally follow the order: Cy5 > ATTO 647N > ATTO 655.[2][3]

Experimental Protocol: Measuring Fluorophore Photostability

A standardized method for quantifying and comparing the photostability of fluorophores is essential for objective assessment. The following protocol outlines a common approach using fluorescence microscopy.

Objective: To determine and compare the photobleaching half-life (t₁/₂) of different fluorophores under controlled and continuous illumination.

Materials:

  • Fluorophore-conjugated molecules (e.g., antibodies, oligonucleotides)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Mounting medium (with or without antifade reagents)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser) with adjustable intensity.

    • Appropriate filter sets for the fluorophores being tested.

    • A sensitive camera for image acquisition.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the fluorophore-conjugated molecules at the same concentration in the imaging buffer.

    • Immobilize the fluorescently labeled molecules on a glass slide to prevent diffusion during the experiment. This can be achieved through various surface chemistry techniques depending on the molecule of interest.

    • Mount the coverslip using the chosen mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. Crucially, use the exact same illumination intensity for all fluorophores being compared.

  • Image Acquisition:

    • Acquire an initial image at time zero (t=0).

    • Begin continuous illumination of the same field of view.

    • Capture a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • For each fluorophore, select a region of interest (ROI) and measure the mean fluorescence intensity for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.

    • Normalize the fluorescence intensity at each time point (I) to the initial intensity (I₀) by calculating I/I₀.

    • Plot the normalized fluorescence intensity against time for each fluorophore.

    • The photobleaching half-life (t₁/₂) is the time it takes for the normalized fluorescence intensity to reach 0.5. This can be determined directly from the plot or by fitting the data to an exponential decay curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for comparing fluorophore photostability.

G cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis A Prepare Fluorophore Solutions B Immobilize on Slide A->B C Mount Coverslip B->C D Set Microscope Parameters (Constant Illumination) C->D E Acquire Time-Lapse Images D->E F Measure Fluorescence Intensity E->F G Normalize Intensity Data F->G H Plot Intensity vs. Time G->H I Determine Photobleaching Half-life (t½) H->I J Comparative Photostability I->J Compare t½ Values

Caption: Workflow for assessing and comparing fluorophore photostability.

Conclusion

The selection of a fluorophore for demanding applications requires careful consideration of its photostability. While this compound offers the advantages of the far-red spectral range and improved aqueous solubility due to its PEG linkers, the core Cy5 dye is known to be less photostable than alternatives such as Alexa Fluor 647 and ATTO 647N. For experiments requiring prolonged or intense light exposure, these alternatives may provide more robust and reliable data. Researchers are encouraged to perform their own photostability comparisons under their specific experimental conditions using the protocol outlined in this guide to make the most informed decision for their research.

References

Cost-Benefit Analysis: Selecting the Optimal Fluorescent Label for Your Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Bis-(N,N'-PEG4-NHS ester)-Cy5 and Its Alternatives

For researchers, scientists, and drug development professionals, the choice of a fluorescent label is a critical decision that directly impacts experimental outcomes, timelines, and budgets. This guide provides a comprehensive cost-benefit analysis of this compound, a popular far-red fluorescent dye, and its common alternatives. By presenting objective performance data and detailed experimental protocols, this guide aims to empower researchers to make informed decisions for their specific applications.

Performance and Cost Comparison of Amine-Reactive Far-Red Dyes

The selection of a fluorescent dye hinges on a balance of performance characteristics and cost. The following table summarizes key quantitative data for this compound and its main competitors.

FeatureThis compoundCy5 NHS EsterAlexa Fluor 647 NHS EsterDyLight 650 NHS EsterAtto 647N NHS Ester
Excitation Max (nm) 649[1]~646-649[2][3]651[4][5]652[6][7]646[8]
Emission Max (nm) 667[1]~662-671[2][3]672[4][5]672[6][7]664[8]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 232,000[1]250,000[3]270,000[4][5]250,000[6][7]150,000[8][9]
Quantum Yield (Φ) Not explicitly reported; similar PEGylated Cy5 reported as 0.07[2]~0.2[10]0.33[11]Not explicitly reported0.65[8][9]
Key Features Hydrophilic PEG4 spacer enhances water solubility; Bis-NHS ester allows for crosslinking or potentially higher labeling density.[1]Cost-effective standard cyanine (B1664457) dye.[12]High brightness and photostability, reduced self-quenching.[12]Bright and photostable, spectrally similar to Alexa Fluor 647 and Cy5.[6][7]High quantum yield and photostability, excellent for single-molecule detection.[8][9]
Supplier (Example) BroadPharm[1]MultipleThermo Fisher Scientific[5][13]Thermo Fisher Scientific[7]ATTO-TEC / Sigma-Aldrich[8][14]
Price (USD/mg, approx.) $230 (1mg)[1]Varies significantly by supplier and purity~$676 (5mg)[13]Varies by supplierVaries by supplier

The Value of PEGylation

The polyethylene (B3416737) glycol (PEG) spacer in this compound offers significant advantages in biological applications. This hydrophilic modification enhances the water solubility of the dye-conjugate, which can prevent aggregation and reduce non-specific binding to cells and other surfaces. This often leads to improved signal-to-noise ratios in imaging and flow cytometry experiments.

PEGylation_Benefits Benefits of PEGylation in Fluorescent Probes PEGylated_Dye This compound Increased_Solubility Increased Aqueous Solubility PEGylated_Dye->Increased_Solubility Reduced_Aggregation Reduced Aggregation Increased_Solubility->Reduced_Aggregation Reduced_Nonspecific_Binding Reduced Non-specific Binding Increased_Solubility->Reduced_Nonspecific_Binding Enhanced_Biocompatibility Enhanced Biocompatibility Increased_Solubility->Enhanced_Biocompatibility Improved_Signal_to_Noise Improved Signal-to-Noise Ratio Reduced_Nonspecific_Binding->Improved_Signal_to_Noise

Benefits of the PEG spacer in fluorescent dyes.

Experimental Protocols

A generalized protocol for labeling proteins with NHS ester dyes is provided below. It is important to note that optimal labeling conditions, particularly the dye-to-protein molar ratio, should be determined empirically for each specific protein and dye combination.

General Protein Labeling with NHS Ester Dyes

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • This compound or alternative NHS ester dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., gel filtration or desalting column)

  • Quenching solution (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add the appropriate volume of the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of dye is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, a quenching solution can be added.

  • Purification: Separate the labeled protein from the unreacted dye using a purification column according to the manufacturer's instructions.

  • Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Protein_Labeling_Workflow General Workflow for Protein Labeling and Purification Start Start Prepare_Protein Prepare Protein Solution (amine-free buffer) Start->Prepare_Protein Prepare_Dye Prepare NHS Ester Dye Solution (anhydrous DMSO/DMF) Start->Prepare_Dye Labeling Labeling Reaction (1-2 hours, room temp, dark) Prepare_Protein->Labeling Prepare_Dye->Labeling Purification Purification (remove unreacted dye) Labeling->Purification Characterization Characterization (determine DOL) Purification->Characterization End End Characterization->End

Workflow for protein labeling with NHS ester dyes.

Making the Right Choice: A Decision Guide

The "best" fluorescent dye is application-dependent. The following flowchart provides a logical framework for selecting the most appropriate dye for your experimental needs.

Dye_Selection_Flowchart Fluorescent Dye Selection Guide decision decision Start Start: Define Experimental Needs High_Brightness Is maximal brightness critical (e.g., low abundance target)? Start->High_Brightness Photostability Is high photostability required (e.g., long-term imaging)? High_Brightness->Photostability Yes Aqueous_Solubility Is aqueous solubility and reduced non-specific binding important? High_Brightness->Aqueous_Solubility No Photostability->Aqueous_Solubility No Alexa647_Atto647N Consider Alexa Fluor 647 or Atto 647N Photostability->Alexa647_Atto647N Yes Cost_Constraint Is budget a primary constraint? Aqueous_Solubility->Cost_Constraint No Peg_Cy5 Consider this compound Aqueous_Solubility->Peg_Cy5 Yes Cost_Constraint->High_Brightness No Standard_Cy5 Standard Cy5 NHS Ester may be sufficient Cost_Constraint->Standard_Cy5 Yes

References

A Head-to-Head Comparison: Amine-Reactive Dyes for Labeling and Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of proteins and other biomolecules is a cornerstone of modern molecular analysis. The choice of a fluorescent label can significantly impact the outcome of an experiment, influencing factors such as signal intensity, photostability, and the preservation of biological function. Bis-(N,N'-PEG4-NHS ester)-Cy5 is a popular reagent for such applications, valued for its ability to introduce a bright, far-red fluorophore and its bifunctional nature, which allows for crosslinking of amine-containing molecules. However, a range of alternative fluorescent dyes with N-hydroxysuccinimide (NHS) ester functionality offer compelling advantages.

This guide provides an objective comparison of commercially available alternatives to this compound, focusing on key performance metrics to aid in the selection of the optimal reagent for your research needs. We will delve into the properties of prominent alternatives, including Alexa Fluor™ 647, DyLight™ 650, and ATTO 647N, and provide the necessary data and protocols to make an informed decision.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, the resistance to photobleaching under illumination, is critical for experiments requiring long exposure times, such as super-resolution microscopy.

A significant drawback of Cy5 is its propensity for self-quenching when multiple dye molecules are in close proximity, which can occur at high degrees of labeling.[1] This can lead to a decrease in the overall fluorescence of the conjugate. In contrast, dyes like Alexa Fluor™ 647 show markedly less of this self-quenching effect, resulting in brighter and more reliable signals, especially at higher labeling densities.[1][2]

Here, we present a summary of the key photophysical properties of Cy5 and its leading alternatives.

PropertyCy5Alexa Fluor™ 647DyLight™ 650ATTO 647N
Excitation Max (nm) ~649~650~652~649
Emission Max (nm) ~666~668~672~662
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000~150,000
Quantum Yield ~0.2 (conjugate)~0.33 (free dye)High~0.65 (free dye)
Photostability ModerateHighHighHigh
pH Sensitivity Relatively insensitive (pH 4-10)Insensitive (pH 4-10)Information not readily availableGood
Tendency for Self-Quenching HighLowLowModerate

Note: Photophysical properties can be influenced by the local environment, including the solvent and the biomolecule to which the dye is conjugated. The data presented is compiled from various sources and should be used as a guide.

Experimental Protocols

The following protocols provide a general framework for amine labeling and crosslinking using bis-NHS ester functionalized fluorescent dyes. Optimization may be required for specific proteins and applications.

General Amine Labeling and Crosslinking Workflow

The overall process for using a bis-NHS ester dye for labeling or crosslinking involves dissolving the dye and the target molecule(s), mixing them in an appropriate buffer, allowing the reaction to proceed, and then purifying the resulting conjugate.

G reagent_prep Reagent Preparation reaction Labeling/Crosslinking Reaction reagent_prep->reaction Dissolve Bis-NHS Ester Dye protein_prep Protein/Sample Preparation protein_prep->reaction Prepare Protein in Amine-Free Buffer purification Purification reaction->purification Quench Reaction (Optional) analysis Analysis purification->analysis Isolate Conjugate

Caption: General workflow for amine labeling and crosslinking.

Detailed Protocol for Protein Labeling/Crosslinking with Bis-NHS Ester Dyes

This protocol is a general guideline for labeling a protein with a bis-NHS ester fluorescent dye. It can be adapted for crosslinking two different proteins or for intramolecular crosslinking.

Materials:

  • Protein(s) of interest

  • Bis-NHS ester fluorescent dye (e.g., Bis-Alexa Fluor™ 647 NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine). [3]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein(s) in the reaction buffer to a final concentration of 1-10 mg/mL.[3]

    • Ensure the protein solution is free from any amine-containing substances.

  • Dye Preparation:

    • Allow the vial of bis-NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye in anhydrous DMSO or DMF. The concentration will depend on the desired dye-to-protein molar ratio.

  • Labeling/Crosslinking Reaction:

    • For labeling a single protein, add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific application. A common starting point is a 10- to 20-fold molar excess of the dye.

    • For crosslinking two different proteins, the proteins and the bis-NHS ester dye can be mixed together. The stoichiometry will depend on the desired product.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis (Degree of Labeling):

    • Determine the protein concentration and the dye concentration of the purified conjugate by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

    • The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can then be calculated.

Signaling Pathways and Experimental Workflows in Diagrams

Visualizing experimental workflows and the underlying molecular interactions can greatly aid in understanding and planning experiments.

Amine Labeling Reaction Chemistry

The fundamental chemistry of NHS ester-based labeling involves the reaction of the succinimidyl ester with a primary amine on the target molecule, forming a stable amide bond.

G cluster_0 Dye-NHS Fluorescent Dye-NHS Ester Labeled-Protein Labeled Protein (Stable Amide Bond) Dye-NHS->Labeled-Protein + Protein-NH2 Protein-NH₂ Protein-NH2->Labeled-Protein NHS NHS (byproduct) Labeled-Protein->NHS +

Caption: Reaction of an NHS ester with a primary amine.

Protein Crosslinking with a Bis-NHS Ester Dye

A bis-NHS ester dye can be used to crosslink two protein molecules that interact with each other. This is a common technique to study protein-protein interactions.

G P1 Protein A Complex Crosslinked Complex P1->Complex P2 Protein B P2->Complex Dye Bis-NHS Ester Dye Dye->Complex

Caption: Crosslinking of two proteins with a bis-NHS dye.

Conclusion

While this compound is a reliable choice for amine labeling and crosslinking, several alternatives offer superior performance in key areas. For applications demanding high brightness and photostability, Alexa Fluor™ 647 is an excellent alternative, demonstrating less self-quenching at high degrees of labeling. DyLight™ 650 and ATTO 647N also present as robust alternatives with favorable photophysical properties. The choice of the optimal dye will ultimately depend on the specific requirements of the experiment, including the instrumentation available, the need for photostability, and budgetary considerations. The provided protocols offer a starting point for the successful application of these powerful fluorescent tools in your research.

References

Characterizing the Purity of Bis-(N,N'-PEG4-NHS ester)-Cy5 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity and precise characterization of labeled biomolecules is paramount for reliable downstream applications. This guide provides a comprehensive comparison for characterizing the purity of biomolecules conjugated with Bis-(N,N'-PEG4-NHS ester)-Cy5, a homobifunctional, amine-reactive labeling reagent. We will explore its performance in the context of alternative crosslinking strategies and provide detailed experimental protocols for its analysis.

The this compound reagent features two N-hydroxysuccinimide (NHS) esters capable of reacting with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[1][2] The Cy5 fluorophore is a bright, far-red dye, making it well-suited for applications requiring high sensitivity and minimal background autofluorescence from biological samples.[3]

Performance Comparison of Bioconjugation Chemistries

The selection of a crosslinker is a critical decision in the design of bioconjugates. Homobifunctional NHS esters like this compound are effective for intramolecular crosslinking or for linking molecules with abundant primary amines. However, for creating specific protein-protein conjugates, heterobifunctional crosslinkers often provide more control and reduce the likelihood of unwanted self-conjugation.[4]

Below is a comparative summary of key characteristics of different crosslinking strategies.

FeatureThis compound (Homobifunctional)SMCC (Heterobifunctional)TFP Esters (Amine-Reactive)
Target Groups Primary Amines (-NH₂)Primary Amines (-NH₂) and Sulfhydryls (-SH)Primary Amines (-NH₂)
Bond Formed Stable Amide Bond[1]Stable Amide and Thioether Bonds[5]Stable Amide Bond
Reaction pH 7.0 - 9.0 (optimal ~8.5)[1]NHS: 7.0-9.0; Maleimide: 6.5-7.5[5]>7.5
Key Advantage Increased hydrophilicity due to PEG spacer.[1][2]Allows for controlled, sequential conjugation, minimizing homodimerization.[4][6]More stable to hydrolysis in aqueous solutions compared to NHS esters.[7][8]
Key Disadvantage Can lead to a heterogeneous mixture of products and potential for polymerization.[4]Thioether bond can be less stable than an amide bond and may undergo retro-Michael reaction.[5]Can be more hydrophobic and require a slightly higher pH for optimal reaction compared to NHS esters.[9]

Quantitative Analysis of Fluorescent Properties

The choice of fluorophore and its linkage to the biomolecule can influence the final conjugate's fluorescent properties.

PropertyCy5Alexa Fluor 647DyLight 650
Excitation Max (nm) ~649~650~652
Emission Max (nm) ~670~668~672
Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~270,000~250,000
Quantum Yield (Φ) ~0.27[10]~0.33[11]Not readily available
Photostability ModerateHighHigh

Experimental Protocols

Accurate characterization of this compound conjugates requires a multi-faceted analytical approach. Below are detailed protocols for protein labeling and subsequent purity analysis.

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with the this compound crosslinker. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines like Tris, the protein must be dialyzed against an amine-free buffer.[12]

  • Crosslinker Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12] Protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

  • Purification: Remove excess, unreacted crosslinker and byproducts by using a desalting column or through dialysis.[12]

cluster_workflow Protein Labeling Workflow Protein_Solution Prepare Protein in Amine-Free Buffer Labeling Mix and Incubate (RT or 4°C) Protein_Solution->Labeling Crosslinker_Solution Prepare Fresh Crosslinker Solution Crosslinker_Solution->Labeling Quench Quench Reaction (e.g., Tris buffer) Labeling->Quench Purification Purify Conjugate (Desalting/Dialysis) Quench->Purification

General workflow for protein labeling.
Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the conjugate. Size-Exclusion Chromatography (SEC) can separate based on size to detect aggregation, while Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and can resolve different species of the conjugate.[13][14]

Protocol for SEC-HPLC:

  • Purpose: To assess the presence of aggregates and separate the conjugate from unreacted protein.

  • Column: A suitable size-exclusion column (e.g., TSKgel G3000SWXL).[15]

  • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.[13]

  • Flow Rate: 0.5 mL/min.[16]

  • Detection: UV absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the purified conjugate sample (0.1-1 mg/mL).

    • Monitor the elution profile. The conjugate will elute earlier than the unconjugated protein due to its larger size. Aggregates will elute in the void volume.

Protocol for RP-HPLC:

  • Purpose: To separate the conjugate from free dye and to resolve different degrees of labeling.

  • Column: A C4 or C18 reversed-phase column.[17]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[18]

  • Gradient: A typical gradient might be 5-95% acetonitrile over 30 minutes.[13]

  • Detection: UV absorbance at 280 nm and ~650 nm.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the gradient elution. Unconjugated protein will typically elute first, followed by the labeled species. Increased labeling leads to increased hydrophobicity and longer retention times.[13]

cluster_analysis Purity Analysis Workflow Conjugate Purified Conjugate SEC_HPLC SEC-HPLC (Aggregation Analysis) Conjugate->SEC_HPLC RP_HPLC RP-HPLC (Purity & DOL) Conjugate->RP_HPLC Mass_Spec Mass Spectrometry (Molecular Weight Confirmation) Conjugate->Mass_Spec

Workflow for purity analysis.
Characterization by Mass Spectrometry

Mass spectrometry (MS) provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the degree of labeling.[19] Electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are well-suited for the analysis of PEGylated proteins.[7]

Protocol for LC-MS Analysis:

  • Sample Preparation: The purified conjugate is buffer-exchanged into a volatile buffer such as ammonium (B1175870) acetate.

  • Chromatography: The sample is typically separated using RP-HPLC prior to introduction into the mass spectrometer.

  • Mass Spectrometry:

    • Acquire the mass spectrum of the intact conjugate.

    • The mass of the conjugate will be the mass of the protein plus the mass of the crosslinker for each successful conjugation.

    • Deconvolution of the resulting spectrum will provide the mass of the different conjugated species present in the sample.

Key Signaling Pathway Visualization

The this compound reagent reacts with primary amines, a common functional group in many biological signaling pathways. For instance, it can be used to label cell surface receptors to study their trafficking and downstream signaling.

Ligand Ligand Receptor Receptor (Labeled with Cy5) Ligand->Receptor Binding Downstream_Signaling Downstream Signaling Cascade Receptor->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Receptor signaling pathway visualization.

References

Safety Operating Guide

Proper Disposal of Bis-(N,N'-PEG4-NHS ester)-Cy5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent dye commonly used in biomedical research and drug development. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact. All waste generated from the use of this compound should be treated as hazardous chemical waste and segregated from regular laboratory trash.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment[1]. Before handling, consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Waste Segregation and Collection

Proper segregation of waste streams is the first step in responsible disposal. Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents used (e.g., high-density polyethylene).

Disposal Procedures for Different Waste Streams

The correct disposal method depends on the form of the this compound waste.

Unused or Expired Solid Product
  • Do not discard in regular trash.

  • Collect the original vial containing the unused or expired solid in a designated hazardous waste container.

  • Label the container clearly as "Hazardous Waste" and include the chemical name.

Concentrated Solutions (e.g., in DMSO or DMF)
  • Never dispose of down the drain.

  • Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.

Dilute Aqueous Solutions
  • Hydrolysis of NHS Ester: Before disposal, the reactive N-hydroxysuccinimide (NHS) ester group should be hydrolyzed to minimize reactivity. NHS esters readily hydrolyze in aqueous solutions[2].

    • Adjust the pH of the solution to a neutral or slightly basic range (pH 7-8.5) using a suitable buffer, if necessary.

    • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis of the NHS ester.

  • Collection: After hydrolysis, collect the solution in a designated aqueous hazardous waste container.

Contaminated Labware and Solid Waste
  • Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container.

  • Gels: Electrophoresis gels stained with the dye should be placed in a sealed container and disposed of as hazardous waste.

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste containers.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity, OralCategory 4: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1: Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Hydrolysis of NHS Ester in Aqueous Waste

This protocol outlines the steps to deactivate the reactive NHS ester in dilute aqueous waste solutions prior to collection for disposal.

Materials:

  • Dilute aqueous waste containing this compound

  • pH meter or pH indicator strips

  • Suitable buffer for pH adjustment (e.g., sodium bicarbonate or phosphate (B84403) buffer)

  • Designated aqueous hazardous waste container

Procedure:

  • Measure the pH of the aqueous waste solution.

  • If the pH is acidic, slowly add a suitable buffer to adjust the pH to a range of 7.0 to 8.5. Monitor the pH throughout the adjustment.

  • Once the desired pH is reached, loosely cap the container and let it stand at room temperature for a minimum of 4 hours (overnight is recommended) to ensure complete hydrolysis of the NHS ester.

  • After the incubation period, transfer the treated solution to the designated aqueous hazardous waste container.

  • Seal the container and label it appropriately for pickup by the EHS department.

Disposal Workflow

DisposalWorkflow cluster_waste Waste Generation cluster_streams Waste Segregation cluster_treatment Treatment cluster_collection Collection cluster_disposal Final Disposal Waste This compound Waste Solid Unused Solid Waste->Solid Concentrated Concentrated Solution Waste->Concentrated Dilute Dilute Aqueous Solution Waste->Dilute Contaminated Contaminated Labware Waste->Contaminated SolidWaste Solid Hazardous Waste Solid->SolidWaste LiquidWaste Aqueous Hazardous Waste Concentrated->LiquidWaste Hydrolysis Hydrolyze NHS Ester (pH 7-8.5, RT, >4h) Dilute->Hydrolysis Contaminated->SolidWaste Hydrolysis->LiquidWaste EHS Contact EHS for Pickup SolidWaste->EHS LiquidWaste->EHS

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Bis-(N,N'-PEG4-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides crucial guidance on the safe handling, personal protective equipment (PPE), and disposal of Bis-(N,N'-PEG4-NHS ester)-Cy5, a fluorescent labeling reagent.

This compound is an amine-reactive cyanine (B1664457) dye commonly used for labeling biomolecules.[1][2][3] While specific toxicological data for this compound are not extensively documented, its components—a cyanine dye and an N-hydroxysuccinimide (NHS) ester—necessitate careful handling to mitigate potential risks.[1][4] The NHS ester moiety is highly reactive and susceptible to hydrolysis, requiring specific storage and handling conditions to maintain its efficacy.[5][6][7][8][9]

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound include potential harm if swallowed and significant toxicity to aquatic life with long-lasting effects.[10] Therefore, stringent safety precautions are mandatory. All handling of this compound, in both solid and solution forms, must be conducted in a certified chemical fume hood to minimize inhalation risk.[4]

A comprehensive personal protective equipment (PPE) plan is essential for all personnel handling this chemical. The following table outlines the minimum required PPE.

Body Part Required PPE Specifications and Rationale
Hands Chemical Resistant GlovesNitrile gloves are recommended. Double-gloving provides an additional layer of protection in case the outer glove is compromised.[4]
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield should be worn over the goggles, especially when handling solutions or the powder form, to protect against splashes and vapors.[4]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat is the minimum requirement. A chemical-resistant apron provides further protection against spills.[4][11]
Respiratory Chemical Fume HoodAll work with the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Proper handling procedures are critical to prevent exposure and maintain the integrity of the reagent. The NHS ester is moisture-sensitive and can be degraded by air and humidity.[5][8]

A. Pre-Handling Preparations:

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[4]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill containment materials, and waste disposal containers, before handling the chemical.

B. Handling the Solid Compound:

  • Equilibrate to Room Temperature: Before opening, allow the vial of the solid compound to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[6][8][9]

  • Weighing: Carefully weigh the desired amount of the compound in the chemical fume hood. Avoid creating dust.

  • Storage: Store the solid reagent at -20°C in a desiccated, dark environment.[3][8][13] After use, purge the vial with an inert gas like nitrogen or argon before sealing to protect from air and moisture.[6][9]

C. Solution Preparation and Use:

  • Solvent Choice: Dissolve the NHS ester in an anhydrous, amine-free solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[6][8][14] Ensure the DMF is of high quality and free from dimethylamine, which can react with the NHS ester.[14]

  • Buffer Considerations: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[8] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable alternative.[1][8][14]

  • Reaction Conditions: Perform coupling reactions protected from light to prevent photobleaching of the Cy5 dye.[5][6]

  • Do Not Prepare Stock Solutions for Storage: The NHS ester moiety readily hydrolyzes in solution. Therefore, do not prepare stock solutions for later use. Discard any unused reconstituted reagent.[8]

D. Post-Handling Procedures:

  • Decontamination: Wipe down the work area and any contaminated equipment with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves, followed by the apron, face shield, and goggles. Remove the lab coat and inner gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[12]

Disposal Plan: Managing Hazardous Waste

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain, as it is very toxic to aquatic life.[10]

  • Regulatory Compliance: Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and use of this compound.

Safe_Handling_Workflow start Start ppe Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Apron) start->ppe 1. fume_hood Work in Chemical Fume Hood ppe->fume_hood 2. equilibrate Equilibrate Reagent to Room Temperature fume_hood->equilibrate 3. weigh Weigh Solid Reagent dissolve Dissolve in Anhydrous, Amine-Free Solvent (e.g., DMSO, DMF) weigh->dissolve 4. reaction Perform Labeling Reaction in Amine-Free Buffer (pH 7.2-8.5) Protect from Light dissolve->reaction 5. quench Quench Reaction (if applicable) waste Dispose of Liquid & Solid Waste as Hazardous quench->waste 6. decontaminate Decontaminate Work Area and Equipment waste->decontaminate 7. doff_ppe Doff PPE Correctly decontaminate->doff_ppe 8. wash Wash Hands Thoroughly doff_ppe->wash 9. end End wash->end 10.

Caption: Workflow for the safe handling of this compound.

References

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